molecular formula C20H13N3O8 B1213845 Xanthommatin CAS No. 521-58-4

Xanthommatin

货号: B1213845
CAS 编号: 521-58-4
分子量: 423.3 g/mol
InChI 键: QLAHWTNCEYYDRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Xanthommatin (CAS 521-58-4) is a prominent ommochrome, a class of phenoxazinone pigments widely found in invertebrates. It serves critical biological functions, acting as a pigment in integumentary coloration and as a light filter in compound eyes. The compound is biosynthesized from 3-hydroxykynurenine and is a key intermediate in the ommochrome pathway, with its uncyclized form being a crucial biosynthetic step. In research, this compound is valued for its multifunctional properties. It is an organic natural product with a broad absorption profile across UV and visible light spectra, making it a target for developing biomimetic applications. Recent studies highlight its potential as a multifunctional cosmetic ingredient, where its ammonium salt has been shown to boost the UVA and UVB absorption properties of traditional chemical UV filters by more than 50%. Furthermore, it functions as a potent antioxidant and has been evaluated for safety, demonstrating no mutagenic activity and no endocrine disruption activity in vitro. Research applications for this compound include: - Studying invertebrate physiology and coloration. - Investigating biosynthetic pathways of ommochromes. - Development of natural UV filters and antioxidants for cosmetic science. - Exploration of its use in electrochromic devices and other biomimetic materials. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in personal consumer products.

属性

IUPAC Name

11-(3-amino-3-carboxypropanoyl)-1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H13N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8H,4,21H2,(H,22,25)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAHWTNCEYYDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131062
Record name α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid
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Molecular Weight

423.3 g/mol
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CAS No.

521-58-4
Record name α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid
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Record name Xanthommatin
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Record name Xanthommatin
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Record name α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid
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Foundational & Exploratory

The Multifaceted Role of Xanthommatin in Insect Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthommatin, a prominent member of the ommochrome family of pigments, plays a crucial and multifaceted role in insect physiology. Derived from the oxidative metabolism of tryptophan, this phenoxazinone-based compound is not merely a coloring agent but also a significant player in vision, redox homeostasis, and immune defense. This technical guide provides an in-depth exploration of the biological functions of this compound in insects, detailing its biosynthesis, physiological roles, and methods for its study. Quantitative data on its distribution and activity are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, key pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its complex biology. This document is intended to serve as a comprehensive resource for researchers in entomology, biochemistry, and pharmacology, as well as for professionals in drug development interested in novel bioactive compounds.

Introduction

Ommochromes are a class of pigments derived from the kynurenine (B1673888) pathway of tryptophan metabolism and are widely distributed among invertebrates. In insects, these pigments are responsible for a diverse array of colors, ranging from yellows and reds to browns and blacks. Among the ommochromes, this compound is one of the most extensively studied. It is a yellow-brown pigment that can be reduced to a red form, dihydro-xanthommatin. Beyond its role in coloration, this compound is increasingly recognized for its vital physiological functions, including its action as a screening pigment in compound eyes, an antioxidant, and a potential modulator of the immune response. Understanding the intricate roles of this compound can provide insights into insect adaptation and evolution and may offer avenues for the development of novel insecticides or therapeutic agents.

Biosynthesis of this compound

This compound synthesis is an extension of the tryptophan metabolic pathway. The initial steps involve the conversion of tryptophan to 3-hydroxykynurenine. This precursor is then transported into specialized pigment granules called ommochromasomes, where the final steps of this compound synthesis occur. A key, unstable intermediate in this process is uncyclized this compound, which is formed by the oxidative dimerization of two molecules of 3-hydroxykynurenine. This intermediate then cyclizes to form the stable this compound molecule. The entire biosynthetic pathway is a cascade of enzymatic and potentially non-enzymatic reactions, with several genes, such as vermilion, cinnabar, and cardinal, being identified in Drosophila melanogaster as crucial for this process.

Xanthommatin_Biosynthesis Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase (vermilion) Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Kynurenine-3-monooxygenase (cinnabar) Uncyclized_this compound Uncyclized this compound Three_Hydroxykynurenine->Uncyclized_this compound Oxidative Dimerization (cardinal) This compound This compound Uncyclized_this compound->this compound Spontaneous Cyclization

Figure 1: Biosynthetic pathway of this compound from tryptophan.

Biological Roles of this compound

Pigmentation and Vision

The most apparent role of this compound is in providing coloration to various insect tissues, including the eyes, epidermis, and Malpighian tubules. In the compound eyes of many insects, this compound acts as a screening pigment, absorbing stray light and thereby enhancing visual acuity. The ratio of the oxidized (yellow-brown) to the reduced (red) form of this compound can vary, influencing the precise eye color. This light-filtering property is crucial for protecting the photoreceptor cells from photodamage.

Antioxidant Activity

This compound and other ommochromes have demonstrated significant antioxidant properties. They can scavenge free radicals, thereby mitigating oxidative stress within the insect's body. This antioxidant capacity is believed to be a crucial protective mechanism, especially in tissues with high metabolic activity or those exposed to environmental stressors. The phenoxazinone core of the this compound molecule is thought to be responsible for its ability to donate electrons and neutralize reactive oxygen species.

Immune Response

Emerging evidence suggests that this compound and its precursors in the kynurenine pathway may play a role in the insect immune system. The production of these compounds can be upregulated in response to infection. While the precise mechanisms are still under investigation, it is hypothesized that the antioxidant properties of this compound could help to mitigate the oxidative damage associated with the immune response. Furthermore, intermediates in the pathway may have direct or indirect effects on pathogen growth and immune signaling.

Quantitative Data on this compound

The concentration of this compound can vary significantly between insect species, developmental stages, and tissues. The following table summarizes available quantitative data from the literature.

Insect SpeciesTissue/ConditionCompound MeasuredConcentration/ActivityReference
Drosophila melanogaster (wild type)HeadThis compound~1.2 µ g/head
Drosophila melanogaster (brown mutant)HeadThis compoundNot detectable
Hermetia illucens (Black Soldier Fly)EyesOmmochromesHigh antioxidant activity
Dosidicus gigas (Jumbo Squid) SkinMethanol-HCl extractThis compound derivativesIC50 (DPPH assay) of most active fraction: not specified
Synthesized Ommatins-Decarboxylated this compoundHighest antioxidant activity (ORAC assay)
Synthesized Ommatins-This compoundModerate antioxidant activity (ORAC assay)
Synthesized Ommatins-Uncyclized this compoundLowest antioxidant activity (ORAC assay)

Experimental Protocols

Extraction of this compound from Insect Tissues

This protocol describes a general method for the extraction of this compound from insect tissues, optimized to minimize degradation.

Materials:

  • Insect tissue (e.g., heads, whole bodies)

  • Acidified methanol (B129727) (0.5% HCl, v/v) or acidified butanol (1% HCl, v/v)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or manual pestle)

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Weigh a known amount of insect tissue and place it in a microcentrifuge tube.

  • Add 500 µL of ice-cold acidified methanol (or butanol) per 10 mg of tissue.

  • Homogenize the tissue thoroughly on ice until no solid particles are visible.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • For spectrophotometric quantification, measure the absorbance of the supernatant at 440 nm.

  • For HPLC analysis, the supernatant can be directly injected or dried down and reconstituted in a suitable mobile phase.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. An example gradient is: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

Procedure:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject 10-20 µL of the extracted sample or standard.

  • Run the HPLC method and monitor the absorbance at 440 nm.

  • Identify the this compound peak based on the retention time of the standard.

  • Integrate the peak area of the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Insect_Tissue Insect Tissue Collection Homogenization Homogenization in Acidified Solvent Insect_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_MS HPLC-MS/MS Analysis Supernatant_Collection->HPLC_MS Spectrophotometry Spectrophotometry Supernatant_Collection->Spectrophotometry Peak_Integration Peak Integration & Identification HPLC_MS->Peak_Integration Quantification Quantification Spectrophotometry->Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 2: General experimental workflow for this compound analysis.

Conclusion

This compound is a biologically significant molecule in insects, with functions extending far beyond simple pigmentation. Its roles in vision, antioxidant defense, and potentially immunity highlight its importance in insect physiology and adaptation. The methods outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this and other ommochromes. Future research should focus on elucidating the precise mechanisms of its antioxidant and immune-modulatory actions, as well as exploring its potential for biotechnological and pharmaceutical applications. The continued study of this compound promises to yield valuable insights into the complex interplay between metabolism, physiology, and the environment in the insect world.

The Xanthommatin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic Cascade from Tryptophan to a Key Ommochrome Pigment

This technical guide provides a comprehensive overview of the xanthommatin biosynthesis pathway, a crucial branch of tryptophan metabolism responsible for the production of ommochrome pigments. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical intricacies, quantitative aspects, and experimental methodologies associated with this pathway. A thorough understanding of this metabolic route is essential for investigations into insect physiology, neurobiology, and the development of novel therapeutic agents targeting the kynurenine (B1673888) pathway.

Introduction to the this compound Biosynthesis Pathway

The synthesis of this compound from the essential amino acid L-tryptophan is a multi-step enzymatic process. This pathway is a significant route for tryptophan catabolism, particularly in invertebrates where this compound and related ommochromes function as screening pigments in the compound eyes and contribute to body coloration.[1][2] The pathway begins with the oxidative cleavage of the indole (B1671886) ring of tryptophan and proceeds through several key intermediates, ultimately leading to the formation of the phenoxazinone chromophore of this compound.[2][3]

Core Enzymatic Steps and Intermediates

The conversion of tryptophan to this compound is catalyzed by a series of enzymes, each playing a critical role in the transformation of its respective substrate. The primary enzymes and intermediates are detailed below.

Tryptophan 2,3-Dioxygenase (TDO)

The first and rate-limiting step in the kynurenine pathway is the oxidation of L-tryptophan to N-formylkynurenine.[4][5] This reaction is catalyzed by the heme-containing enzyme Tryptophan 2,3-dioxygenase (TDO).[4][6]

  • Substrate: L-Tryptophan

  • Product: N-formyl-L-kynurenine

Kynurenine Formamidase (KFase)

N-formylkynurenine is subsequently hydrolyzed by kynurenine formamidase to yield kynurenine.[2]

  • Substrate: N-formyl-L-kynurenine

  • Product: L-Kynurenine

Kynurenine 3-Monooxygenase (KMO)

L-kynurenine is then hydroxylated at the 3-position of the aromatic ring by kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme, to produce 3-hydroxykynurenine.[7] This is a critical branch point in the kynurenine pathway, as the product, 3-hydroxykynurenine, is a direct precursor to this compound.[7]

  • Substrate: L-Kynurenine

  • Cofactor: NADPH[7]

  • Product: 3-Hydroxy-L-kynurenine

Formation of Uncyclized this compound

Two molecules of 3-hydroxykynurenine undergo oxidative condensation to form a labile intermediate known as uncyclized this compound.[3][8] This step is thought to be a key precursor stage to the final cyclized pigment.[3]

  • Substrate: 3-Hydroxy-L-kynurenine (2 molecules)

  • Product: Uncyclized this compound

Phenoxazinone Synthetase and Cyclization to this compound

The final step involves the intramolecular cyclization and oxidation of uncyclized this compound to form the stable, pigmented this compound.[3][8] This terminal synthesis is catalyzed by phenoxazinone synthetase.[9][10] In some organisms, this final oxidation may also occur non-enzymatically.[1]

  • Substrate: Uncyclized this compound

  • Product: this compound

Quantitative Data

This section summarizes key quantitative data related to the this compound biosynthesis pathway, including enzyme kinetics and reported metabolite concentrations.

Enzyme Kinetic Parameters
EnzymeOrganism/SystemSubstrateK_m_V_max_k_cat_Notes
Tryptophan 2,3-Dioxygenase (TDO)Xanthomonas campestrisL-Tryptophan4.1 µM (ferrous heme)--Affinity for L-Tryptophan increases significantly with a reduced heme iron.[11]
Tryptophan 2,3-Dioxygenase (TDO)Xanthomonas campestrisL-Tryptophan3.8 mM (ferric heme)--[11]
Kynurenine 3-Monooxygenase (KMO)Human (recombinant)L-Kynurenine148.6 ± 20.5 µM--
Kynurenine 3-Monooxygenase (KMO)Human (recombinant)NADPH6.8 ± 1.2 µM--[12]
Kynurenine 3-Monooxygenase (KMO)HumanL-Kynurenine24.1 µM, 2 µM, 78 µM8.5 µmol/min/mg0.24 sec⁻¹Values vary across different studies and conditions.[13]
Phenoxazinone Synthase (mimic)Cobalt(III) complexo-Aminophenol--2.83 x 10⁴ h⁻¹This is a biomimetic system, not the native enzyme.[14]
Phenoxazinone Synthase (mimic)Oxidovanadium(V) complexo-Aminophenol6.87 x 10⁻⁴ M28.3 x 10⁻⁹ M s⁻¹-Biomimetic system.[15]
Metabolite Concentrations
MetaboliteBiological MatrixOrganism/ConditionConcentration Range
TryptophanHuman Plasma-43.7 - 1790 ng/mL[16]
KynurenineHuman Plasma-43.7 - 1790 ng/mL[16]
3-HydroxykynurenineHuman Plasma-1.9 - 47 ng/mL[16]
Kynurenic AcidHuman Plasma-1.9 - 14 ng/mL[16]
Xanthurenic AcidHuman Plasma-1.2 - 68.1 ng/mL[16]
Anthranilic AcidHuman Plasma-0.5 - 13.4 ng/mL[16]
3-Hydroxyanthranilic AcidHuman Plasma-3.2 - 10.7 ng/mL[16]
Quinolinic AcidHuman Plasma-39 - 180 ng/mL[16]
NicotinamideHuman Plasma-21.1 - 147.3 ng/mL[16]
Picolinic AcidHuman Plasma-3.2 - 49.4 ng/mL[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway are provided below.

Quantification of Tryptophan and Kynurenine Pathway Metabolites by HPLC

This protocol describes a general method for the simultaneous quantification of tryptophan and its major metabolites using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection.[17]

4.1.1. Materials

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV and fluorescence detectors

  • Mobile Phase A: 10 mM Sodium dihydrogen phosphate (B84403), pH adjusted to 2.8

  • Mobile Phase B: Methanol (B129727)

  • Acetonitrile

  • Perchloric acid (PCA)

  • Standard solutions of tryptophan and kynurenine pathway metabolites

  • Biological samples (e.g., tissue homogenates, plasma, cell culture supernatant)

4.1.2. Sample Preparation (Tissue)

  • Homogenize tissue samples in ice-cold 0.4 M perchloric acid.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

4.1.3. Chromatographic Conditions

  • Column: Reversed-phase C18

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 73:27 v/v).[17]

  • Flow Rate: 1.4 mL/min[17]

  • Column Temperature: 40°C[17]

  • Injection Volume: 20 µL

  • Detection:

    • UV Detector: 220 nm for general detection of metabolites.[17]

    • Fluorescence Detector:

      • Tryptophan: Excitation ~285 nm, Emission ~365 nm

      • Kynurenine: Excitation ~365 nm, Emission ~480 nm

      • Kynurenic Acid: Excitation ~344 nm, Emission ~388 nm

4.1.4. Quantification

  • Generate standard curves for each analyte by injecting known concentrations.

  • Calculate the concentration of each metabolite in the samples by comparing their peak areas to the corresponding standard curve.

Kynurenine 3-Monooxygenase (KMO) Activity Assay

This protocol outlines a method to measure the enzymatic activity of KMO by quantifying the production of 3-hydroxykynurenine (3-HK).[18][19]

4.2.1. Materials

  • Cell lysates or tissue homogenates containing KMO

  • KMO Assay Buffer: 100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5

  • Assay Cocktail: 1 mM NADPH, 3 mM Glucose-6-phosphate (G6P), 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH), 100 µM L-Kynurenine in KMO Assay Buffer

  • 6% Perchloric acid

  • HPLC system for 3-HK quantification (as described in 4.1)

4.2.2. Assay Procedure

  • Prepare cell lysates or tissue homogenates in KMO Assay Buffer.

  • Incubate 80 µL of the sample with 100 µL of the Assay Cocktail in a final volume of 200 µL.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • For blank controls, boil the samples for 10 minutes prior to adding the assay cocktail or include a KMO inhibitor (e.g., Ro 61-8048).

  • Stop the reaction by adding 25 µL of 6% perchloric acid.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant for 3-HK concentration using HPLC.

4.2.3. Calculation of KMO Activity

KMO activity is expressed as the amount of 3-HK produced per unit of time per milligram of protein.

In Vitro Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound from 3-hydroxykynurenine for use as a standard or for further characterization.[8][20]

4.3.1. Materials

  • 3-Hydroxy-DL-kynurenine

  • Potassium ferricyanide (B76249) [K₃Fe(CN)₆]

  • 1 M Hydrochloric acid (HCl)

  • Methanol

4.3.2. Synthesis Procedure

  • Dissolve 3-hydroxy-DL-kynurenine in an appropriate buffer (e.g., phosphate buffer).

  • Add an oxidizing agent, such as potassium ferricyanide, to initiate the oxidative condensation.

  • Allow the reaction to proceed for approximately 90 minutes.[20]

  • Precipitate the synthesized this compound by dropwise addition of 1 M HCl.[20]

  • Collect the precipitate by centrifugation.

  • Wash the pellet with acidified water and then with methanol to remove unreacted precursors and byproducts.

  • The resulting this compound can be solubilized in acidified methanol for analysis.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for metabolite analysis.

Xanthommatin_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis Pathway cluster_enzymes Enzymes tryptophan L-Tryptophan n_formylkynurenine N-Formyl-L-kynurenine tryptophan->n_formylkynurenine TDO kynurenine L-Kynurenine n_formylkynurenine->kynurenine KFase hydroxykynurenine 3-Hydroxy-L-kynurenine kynurenine->hydroxykynurenine KMO (NADPH) uncyclized_this compound Uncyclized this compound hydroxykynurenine->uncyclized_this compound Oxidative Condensation This compound This compound uncyclized_this compound->this compound Phenoxazinone Synthetase TDO Tryptophan 2,3-Dioxygenase KFase Kynurenine Formamidase KMO Kynurenine 3-Monooxygenase PS Phenoxazinone Synthetase

Caption: The enzymatic cascade of the this compound biosynthesis pathway from L-tryptophan.

Experimental_Workflow_Metabolite_Quantification cluster_workflow Workflow for Tryptophan Metabolite Quantification sample_prep Sample Preparation (e.g., Tissue Homogenization, Protein Precipitation) centrifugation Centrifugation sample_prep->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration (0.22 µm) supernatant_collection->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation detection Detection (UV/Fluorescence) chromatographic_separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: A generalized experimental workflow for the quantification of tryptophan metabolites by HPLC.

References

Xanthommatin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthommatin is a naturally occurring pigment belonging to the ommochrome family, a class of phenoxazone-based compounds widespread among invertebrates.[1][2] It plays a crucial role in the coloration of various species, serving as a pigment in the integument and as a light filter in compound eyes.[2] Beyond its biological coloring function, this compound has garnered significant interest in the scientific community for its potent antioxidant properties and its potential applications in cosmetics and material science.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₂₀H₁₃N₃O₈.[4] Its structure consists of a pyrido[3,2-a]phenoxazine ring system with hydroxy, carboxy, oxo, and 3-amino-3-carboxypropanoyl substituents.[4] The distinctive color of this compound and its derivatives is attributed to this complex chromophore. A key characteristic of this compound is its redox-sensitive color change; it appears yellow in its oxidized state and red in its reduced form, dihydro-xanthommatin.[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its important derivatives is presented in Table 1.

PropertyThis compoundDihydro-xanthommatinDecarboxylated this compoundUncyclized this compound
Molecular Formula C₂₀H₁₃N₃O₈C₂₀H₁₅N₃O₈C₁₉H₁₂N₂O₆C₂₀H₁₅N₃O₈
Molecular Weight ( g/mol ) 423.33425.35379.31441.35
Appearance Yellow (oxidized), Red (reduced)Red--
Boiling Point (°C) 720.45 (predicted)[6]---
Solubility 2,091 mg/L (predicted)[6]---
UV-Vis λmax (nm) 234, 442-470~480234, 390-442235, 420-450
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 4792 ± 86 (at 280 nm), 5446 ± 70 (at 470 nm)-1000 ± 40 (at 280 nm), 1342 ± 73 (at 390 nm)6641 ± 623 (at 280 nm), 18624 ± 308 (at 430 nm)
Mass Spectrometry [M+H]⁺ (m/z) 424.0786425.8379.8442.8

Biosynthesis of this compound

This compound is biosynthesized from the amino acid tryptophan through the kynurenine (B1673888) pathway.[7] This metabolic process involves a series of enzymatic reactions, culminating in the formation of the phenoxazinone core of this compound. The key precursor for this compound is 3-hydroxykynurenine.[2] The biosynthetic pathway is outlined in the diagram below.

This compound Biosynthesis Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Kynurenine-3-monooxygenase Uncyclized_this compound Uncyclized this compound Three_Hydroxykynurenine->Uncyclized_this compound Phenoxazinone synthase (oxidative dimerization) This compound This compound Uncyclized_this compound->this compound Spontaneous intramolecular cyclization

Biosynthetic pathway of this compound from tryptophan.

Experimental Protocols

Chemical Synthesis of this compound (In Vitro)

This protocol describes the synthesis of this compound via the oxidative dimerization of 3-hydroxykynurenine using potassium ferricyanide (B76249) as the oxidizing agent.

Materials:

Procedure:

  • Prepare a solution of 3-hydroxykynurenine in potassium phosphate buffer.

  • Add a solution of potassium ferricyanide dropwise to the 3-hydroxykynurenine solution while stirring.

  • Allow the reaction to proceed in the dark for approximately 90 minutes.

  • Monitor the reaction progress by observing the color change of the solution to a deep yellow/orange.

  • Precipitate the crude this compound product by acidifying the reaction mixture with hydrochloric acid.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with acidified water and then with methanol to remove unreacted starting materials and byproducts.

  • Dry the purified this compound product under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C18 reversed-phase column

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Dissolve the crude this compound in a suitable solvent (e.g., methanol with a small amount of acid).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Elute the compounds using a gradient of Solvent B, for example, from 5% to 95% over 30 minutes.

  • Monitor the elution profile at multiple wavelengths, including the characteristic absorption maxima of this compound (around 440-470 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization Techniques
  • UV-Vis Spectroscopy: Dissolve the purified this compound in a suitable solvent (e.g., DMSO or acidified methanol) and record the absorption spectrum from 200 to 700 nm. The characteristic absorption peaks for this compound are typically observed around 234 nm and 442-470 nm.[8][9]

  • Mass Spectrometry (MS): Utilize electrospray ionization (ESI) mass spectrometry in positive ion mode. The protonated molecule [M+H]⁺ for this compound is observed at m/z 424.0786.[4] Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the neutral loss of NH₃.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ with a trace of acid to improve solubility). Acquire ¹H and ¹³C NMR spectra. The aromatic protons of the phenoxazone core typically appear in the downfield region of the ¹H NMR spectrum.[3]

Experimental Workflow: In Vitro Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve 3-OHK in buffer add_oxidant Add K₃[Fe(CN)₆] solution start->add_oxidant react React in dark (90 min) add_oxidant->react precipitate Acidify with HCl to precipitate react->precipitate collect Collect precipitate (centrifugation) precipitate->collect wash Wash with acidified water & methanol collect->wash dry Dry under vacuum wash->dry hplc HPLC Purification dry->hplc characterization Characterization (UV-Vis, MS, NMR) hplc->characterization

Workflow for the in vitro synthesis and purification of this compound.

Biological Functions and Potential Applications

This compound exhibits a range of biological activities, with its antioxidant function being the most prominent.[3] It is an effective scavenger of free radicals, which is attributed to its ability to act as an electron and hydrogen donor.[3] This property makes it a compound of interest for applications in cosmetics and potentially as a therapeutic agent against oxidative stress-related conditions.

Studies have shown that ammonium (B1175870) this compound can boost the UVA and UVB absorption properties of conventional chemical UV filters by over 50%.[1] Importantly, it has been demonstrated to be non-mutagenic and does not exhibit endocrine-disrupting activity in vitro.[1]

Antioxidant Mechanism

The antioxidant activity of this compound is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenoxazone core and its hydroxyl and amino substituents contribute to this radical scavenging capacity.

This compound Antioxidant Mechanism This compound This compound (XH) Oxidized_this compound Oxidized this compound (X•) This compound->Oxidized_this compound Donates H• or e⁻ Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• or e⁻

Simplified representation of the antioxidant mechanism of this compound.

Signaling Pathways

Currently, the primary described signaling pathway involving this compound is its own biosynthesis from tryptophan via the kynurenine pathway. While its potent antioxidant activity suggests a role in modulating cellular redox signaling, specific signaling cascades directly regulated by this compound have not been extensively elucidated in the reviewed literature. In vitro studies have shown that this compound does not act as a hormonal disruptor and does not significantly alter androgen or estrogen receptor-mediated gene expression.[1] Further research is required to explore its potential as a signaling molecule or a modulator of specific cellular signaling pathways beyond its general antioxidant effects.

Conclusion

This compound is a multifaceted natural pigment with a well-characterized chemical structure and a range of interesting physicochemical properties. Its biosynthesis from tryptophan is a key metabolic pathway in many invertebrates. The ability to synthesize and purify this compound in the laboratory, coupled with its strong antioxidant activity and UV-absorbing properties, opens up avenues for its application in various fields, including cosmetics and materials science. For drug development professionals, its lack of mutagenicity and endocrine-disrupting activity in preliminary studies is a promising feature. Further investigation into its specific interactions with cellular signaling pathways will be crucial in fully realizing its therapeutic potential.

References

The Pivotal Role of Xanthommatin in Cephalopod Camouflage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of xanthommatin, a critical ommochrome pigment, in the remarkable camouflage capabilities of cephalopods. We will delve into the biochemical properties of this compound, its localization and role within the dynamic chromatophore organs, and the intricate signaling pathways that govern its contribution to rapid color change. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in the fields of biomaterials, neurobiology, and pharmacology.

This compound and the Cephalopod Chromatophore

Cephalopods, such as squid, octopuses, and cuttlefish, are renowned for their unparalleled ability to rapidly alter their skin coloration and patterns for camouflage, communication, and defense.[1] This extraordinary feat is primarily orchestrated by thousands of specialized neuromuscular organs called chromatophores.[2][3] Each chromatophore consists of a central pigment-containing cell, the chromatocyte, which is surrounded by radial muscle fibers.[2][4] The contraction and relaxation of these muscles, under direct neural control from the brain, stretch and retract the pigment sac, thereby modulating the amount of light absorbed and reflected by the skin.[2][4]

The vibrant colors displayed by cephalopod chromatophores are largely due to a class of pigments known as ommochromes, with this compound and its derivatives being key components.[5] this compound is a phenoxazone pigment derived from the amino acid tryptophan via the kynurenine (B1673888) pathway.[3] It is responsible for the yellow to red and brown hues observed in various chromatophores.[2] The pigment is not free within the chromatocyte but is packaged into nanostructured granules.[6] The arrangement and density of these this compound-containing granules within the expanding and retracting chromatophore are fundamental to the animal's ability to produce a diverse and dynamic array of colors and patterns.

Quantitative Data on this compound and Related Compounds

The optical properties of this compound and its derivatives are central to their function in camouflage. The following table summarizes key quantitative data gathered from spectrophotometric and mass spectrometric analyses of these compounds.

CompoundMolecular Weight (Da)λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Solvent/Conditions
This compound 424.35425-4405446 ± 70Methanol-HCl, DMSO
Decarboxylated this compound 379.33~410-4301342 ± 73Methanol-HCl, DMSO
Dihydro-xanthommatin 426.37Not reportedNot reportedReduced form of this compound

Signaling Pathways Controlling Chromatophore Function

The expansion and retraction of chromatophores are under precise neural control, involving a sophisticated interplay of neurotransmitters and intracellular signaling cascades.

Chromatophore Expansion (Muscle Contraction)

The primary excitatory neurotransmitter responsible for the contraction of chromatophore radial muscles is L-glutamate .[5] Glutamate released from motor neurons binds to ionotropic receptors on the muscle cell membrane, primarily of the AMPA/kainate and NMDA subtypes.[5] This binding leads to depolarization of the muscle cell membrane and an influx of Ca²⁺ ions, triggering the contractile machinery.

A secondary, slower pathway for muscle contraction involves FMRFamide-related peptides (FaRPs) , which also act as excitatory neurotransmitters.[4]

Furthermore, a nitric oxide (NO)-mediated signaling pathway contributes to sustained chromatophore expansion. Glutamate activation of NMDA receptors leads to an increase in intracellular Ca²⁺, which in turn activates nitric oxide synthase (NOS). The resulting NO diffuses to soluble guanylyl cyclase (sGC), stimulating the production of cyclic GMP (cGMP). cGMP then acts on downstream effectors to maintain muscle contraction.

Chromatophore Expansion Signaling Pathway Motor_Neuron Motor Neuron Glutamate L-Glutamate Motor_Neuron->Glutamate Release FaRPs FaRPs Motor_Neuron->FaRPs Release AMPA_Kainate_Receptor AMPA/Kainate Receptor Glutamate->AMPA_Kainate_Receptor Binds to NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Muscle_Cell Chromatophore Radial Muscle Cell FaRPs->Muscle_Cell Acts on (slow excitation) Depolarization Membrane Depolarization AMPA_Kainate_Receptor->Depolarization Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Depolarization->Ca_Influx Contraction Muscle Contraction (Chromatophore Expansion) Ca_Influx->Contraction NOS Nitric Oxide Synthase (NOS) Ca_Influx->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Sustained_Contraction Sustained Contraction cGMP->Sustained_Contraction

Signaling pathway for chromatophore expansion.
Chromatophore Retraction (Muscle Relaxation)

The retraction of the chromatophore is a passive process driven by the elasticity of the pigment sac, which occurs upon the relaxation of the radial muscles.[2] This relaxation is actively controlled by the neurotransmitter serotonin (B10506) (5-HT) .[5] Serotonin released from nerve terminals acts on receptors on the muscle cell membrane, initiating an intracellular signaling cascade that leads to muscle relaxation. While the specific serotonin receptor subtypes in cephalopod chromatophore muscles are not fully characterized, the downstream effects likely involve a decrease in intracellular Ca²⁺ levels and the activation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains, leading to muscle relaxation. This process is often associated with the activation of cGMP-dependent protein kinases (PKG) in other smooth muscle systems.[7][8]

Chromatophore Retraction Signaling Pathway Inhibitory_Neuron Inhibitory Neuron Serotonin Serotonin (5-HT) Inhibitory_Neuron->Serotonin Release Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds to Muscle_Cell Chromatophore Radial Muscle Cell Intracellular_Signaling Intracellular Signaling Cascade Serotonin_Receptor->Intracellular_Signaling PKG_Activation PKG Activation Intracellular_Signaling->PKG_Activation Ca_Decrease ↓ Intracellular Ca²⁺ PKG_Activation->Ca_Decrease MLCP_Activation Myosin Light Chain Phosphatase (MLCP) Activation PKG_Activation->MLCP_Activation Relaxation Muscle Relaxation (Chromatophore Retraction) Ca_Decrease->Relaxation MLCP_Activation->Relaxation Chromatophore Granule Isolation Workflow Start Start: Cephalopod Skin Dissection Dissect Dorsal Mantle Skin Start->Dissection Isolation Isolate Chromatophores (Scraping) Dissection->Isolation Digestion Digest Surrounding Tissue (Papain/Collagenase) Isolation->Digestion Lysis Lyse Chromatophores (Sonication/Homogenization) Digestion->Lysis Purification Purify Granules (Centrifugation & Washing) Lysis->Purification End End: Isolated Pigment Granules Purification->End This compound Analysis Workflow Start Start: this compound Extract TLC Qualitative Analysis: Thin-Layer Chromatography (TLC) Start->TLC HPLC Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) Start->HPLC TLC_Result Separated Ommochromes TLC->TLC_Result MS Structural Confirmation: Mass Spectrometry (MS) HPLC->MS HPLC_Result Quantified this compound Concentration HPLC->HPLC_Result MS_Result Molecular Weight and Fragmentation Pattern MS->MS_Result

References

Xanthommatin: A Technical Guide to its Role as an Invertebrate Eye Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthommatin is a yellow-brown ommochrome pigment crucial for the coloration of invertebrate eyes.[1][2] Derived from the metabolic pathway of tryptophan, it functions primarily as a screening pigment, modulating the light that reaches the photoreceptor cells.[3][4][5] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its genetic regulation, and the experimental methodologies used for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. The unique properties of this compound and its biosynthetic pathway offer insights into invertebrate biology and potential applications in various scientific fields.

Introduction to this compound

This compound belongs to the ommochrome family of pigments, which are widespread in invertebrates and are responsible for a range of colors from yellow to red and brown to black.[2] These pigments are metabolites of tryptophan, formed via the kynurenine (B1673888) pathway.[2][3][4] In the compound eyes of insects and crustaceans, this compound is located in pigment cells that surround the ommatidia, the functional units of the eye.[6] Its primary role is to act as a screening pigment, absorbing stray light and preventing the scattering of photons between adjacent ommatidia, thereby enhancing visual acuity. The absence or reduction of this compound due to genetic mutations leads to altered eye colors, a phenomenon extensively studied in the fruit fly, Drosophila melanogaster.[7][8][9]

The Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the amino acid tryptophan.[10] This pathway is highly conserved among invertebrates.

Key steps in the pathway include:

  • Tryptophan to Kynurenine: The pathway initiates with the oxidation of tryptophan to N-formylkynurenine by the enzyme tryptophan-2,3-dioxygenase (TDO), followed by the conversion to kynurenine by kynurenine formamidase. In Drosophila, the vermilion gene encodes TDO.

  • Kynurenine to 3-Hydroxykynurenine: Kynurenine is then hydroxylated to form 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO). The cinnabar gene in Drosophila encodes KMO.[11]

  • Transport into Pigment Granules: 3-hydroxykynurenine, the direct precursor to this compound, is transported into pigment granules (ommochromasomes) by a heterodimeric ABC transporter complex formed by the protein products of the scarlet and white genes.[11][12][13]

  • Formation of this compound: Inside the pigment granules, two molecules of 3-hydroxykynurenine are oxidatively condensed to form this compound.[14] This final step is catalyzed by phenoxazinone synthetase.[15] The cardinal gene product is also implicated in this terminal step.[12][14] Recent studies have identified uncyclized this compound as a key intermediate in this condensation process.[11][16][17][18]

Xanthommatin_Biosynthesis cluster_granule Inside Pigment Granule Tryptophan Tryptophan TDO Tryptophan-2,3-dioxygenase (vermilion) Tryptophan->TDO Kynurenine Kynurenine KMO Kynurenine 3-monooxygenase (cinnabar) Kynurenine->KMO Hydroxykynurenine 3-Hydroxykynurenine Transporter ABC Transporter (scarlet, white) Hydroxykynurenine->Transporter Uncyclized_this compound Uncyclized this compound This compound This compound Uncyclized_this compound->this compound Intramolecular cyclization Pigment_Granule Pigment Granule (Ommochromasome) Hydroxykynurenine_in 3-Hydroxykynurenine TDO->Kynurenine KMO->Hydroxykynurenine Transporter->Pigment_Granule Transport Phenoxazinone_Synthetase Phenoxazinone Synthetase (cardinal) Phenoxazinone_Synthetase->Uncyclized_this compound Hydroxykynurenine_in->Phenoxazinone_Synthetase Experimental_Workflow Sample_Collection Sample Collection (e.g., Insect Heads) Homogenization Homogenization (Acidified Methanol) Sample_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration Supernatant_Collection->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Data_Analysis Data Analysis (Quantification) HPLC_MS->Data_Analysis

References

Xanthommatin in the Animal Kingdom: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthommatin, a prominent member of the ommochrome pigment family, is a tryptophan-derived metabolite responsible for a diverse array of colors in the animal kingdom, ranging from yellows and reds to browns.[1] Primarily recognized for its role in the eye coloration of insects and crustaceans, this compound is also a key component in the dynamic camouflage systems of cephalopods and contributes to the epidermal pigmentation of spiders.[1][2] Beyond its function in coloration, emerging research highlights its significant antioxidant properties, suggesting a protective role against oxidative stress.[1][2] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in animals, details its biosynthetic pathway, and outlines key experimental protocols for its extraction and analysis.

Natural Sources and Distribution of this compound

This compound is widely distributed among invertebrates, where it is typically localized in specialized pigment-containing cells or granules.[1][2] Its presence is most notable in arthropods and molluscs.

Insects: In insects, this compound is a crucial screening pigment in the compound eyes, usually found in association with pterins in the accessory and retinula cells.[3] It is responsible for the characteristic eye colors of many species and can exist in both an oxidized (yellow-brown) and a reduced (red) form.[4] Eye color mutants in insects often exhibit altered levels of this compound.[4] Beyond the eyes, ommochromes, including this compound and its derivatives, are also found in the wings of certain butterfly species, such as the monarch butterfly (Danaus plexippus), contributing to their vibrant orange coloration.[5]

Crustaceans: Similar to insects, crustaceans utilize this compound as a screening pigment in their eyes.[2] The presence of ommochromes, including this compound, is a defining feature of their visual systems.[6]

Cephalopods: Cephalopods, such as squid, cuttlefish, and octopuses, possess remarkable camouflage abilities due to chromatophores, which are pigment-containing sacs in their skin. These chromatophores contain ommochromes, with this compound being a confirmed component, allowing for rapid changes in skin color and pattern.[7]

Spiders: In spiders, ommochromes like this compound are deposited as pigment granules within the hypodermal cells, located just beneath the cuticle, contributing to their body coloration.[1] Some spiders can even change color by altering the formation and location of these ommochrome granules.[8]

Quantitative Distribution of this compound and Related Metabolites

The concentration of this compound and its precursors can vary significantly between species and tissues. The following table summarizes quantitative data extracted from a study on housefly (Musca domestica) eyes, providing insight into the relative abundance of key metabolites in the tryptophan-to-ommochrome pathway.

MetaboliteRetention Time (min)[M+H]+ (m/z)Relative Abundance in Crude Extract of Housefly Eyes
Tryptophan (Trp)--Detected
3-Hydroxykynurenine (3-OHK)--Detected
Xanthurenic Acid (XA)--Detected
Uncyclized this compound6.7443Detected
Decarboxylated this compound9.1380Detected
This compound11.8424Main ommatin accumulated

Data extracted from Figon et al. (2019)[9]

Biosynthesis of this compound: The Tryptophan-Kynurenine Pathway

This compound is synthesized from the essential amino acid tryptophan through the kynurenine (B1673888) pathway, a major route for tryptophan catabolism.[10][11] The initial steps, leading to the formation of 3-hydroxykynurenine, are common in both vertebrates and invertebrates.[9]

The key steps in the biosynthesis of this compound are:

  • Tryptophan to Kynurenine: Tryptophan is oxidized to N-formylkynurenine by tryptophan 2,3-dioxygenase (TDO), which is then converted to kynurenine by kynurenine formamidase.[12]

  • Kynurenine to 3-Hydroxykynurenine: Kynurenine is hydroxylated to form 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme.[9]

  • Transport and Dimerization: 3-hydroxykynurenine is transported into specialized organelles called ommochromasomes.[9][13] Inside these granules, two molecules of 3-hydroxykynurenine undergo oxidative condensation to form an intermediate known as uncyclized this compound.[9][13]

  • Cyclization: The uncyclized this compound then undergoes an intramolecular cyclization to form the stable structure of this compound.[9][14]

This process is regulated by various enzymes, and mutations in the genes encoding these enzymes can lead to altered pigment production, as observed in many insect eye-color mutants.[15][16]

Xanthommatin_Biosynthesis Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenine formamidase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Uncyclized_this compound Uncyclized this compound Three_Hydroxykynurenine->Uncyclized_this compound Oxidative Dimerization (in ommochromasomes) This compound This compound Uncyclized_this compound->this compound Intramolecular Cyclization

Biosynthetic pathway of this compound from tryptophan.

Experimental Protocols

Extraction of this compound

This protocol is a generalized procedure based on methodologies cited for extracting ommochromes from insect eyes and cephalopod chromatophores.[5]

Materials:

  • Biological tissue (e.g., insect heads, cephalopod skin)

  • Acidified methanol (B129727) (0.5% - 5% HCl in methanol, w/v)

  • Homogenization buffer (if needed for initial tissue breakdown)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Micro-pipettes

  • Fume hood

Procedure:

  • Tissue Preparation: Dissect the tissue of interest (e.g., insect heads, pieces of cephalopod skin). For cephalopod chromatophores, an initial wash with a homogenization buffer and enzymatic digestion (e.g., papain/collagenase) can help isolate the pigment sacs.

  • Extraction: Place the tissue in a microcentrifuge tube and add acidified methanol. The volume will depend on the amount of tissue, but a common starting point is 200 µL for approximately 2 mg of tissue.[5]

  • Homogenization: Vortex the sample vigorously for 10-30 seconds to facilitate cell lysis and pigment extraction.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 5-15 minutes to pellet the tissue debris.[5]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, into a clean tube.

  • Repeat Extraction (Optional): To maximize the yield, the pellet can be re-extracted with fresh acidified methanol, and the supernatants can be pooled.

  • Concentration: The extract can be concentrated using a centrifugal vacuum concentrator if a higher concentration is required for subsequent analysis.[5]

Note: Perform all extraction steps in low light or using tubes wrapped in foil to prevent photodegradation of the pigments.[5]

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the separation, identification, and quantification of this compound and its derivatives.

Instrumentation:

  • HPLC system with a Diode-Array Detector (DAD)

  • Mass spectrometer (e.g., tandem MS/MS)

  • C18 reverse-phase column

Mobile Phase (Example):

  • Solvent A: 10% aqueous acetonitrile (B52724) with 0.5% formic acid

  • Solvent B: 100% acetonitrile with 0.5% formic acid

  • A linear gradient from 0-40% of solvent B in A over 60 minutes can be used for separation.[17]

Procedure:

  • Sample Preparation: The crude extract may need to be filtered or further diluted in the mobile phase before injection.

  • Injection and Separation: Inject the sample into the HPLC system. The different ommochromes and their precursors will be separated based on their polarity as they pass through the column.

  • Detection and Identification:

    • The DAD will detect compounds based on their absorbance spectra. This compound typically has an absorption maximum around 440-450 nm.

    • The mass spectrometer will determine the mass-to-charge ratio of the eluting compounds, allowing for precise identification. For example, this compound has a [M+H]+ at m/z 424.[9]

    • Tandem MS (MS/MS) can be used to fragment the molecules and obtain a characteristic fragmentation pattern, further confirming their identity.

  • Quantification: The concentration of this compound can be determined by comparing the peak area in the chromatogram to a standard curve generated from a purified this compound standard (if available) or by using a related compound with a known extinction coefficient.

Xanthommatin_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis Tissue_Sample Tissue Sample (e.g., Insect Eyes) Acidified_Methanol Acidified Methanol Extraction Tissue_Sample->Acidified_Methanol Centrifugation Centrifugation Acidified_Methanol->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract HPLC HPLC Separation (C18 Column) Crude_Extract->HPLC DAD_Detection DAD Detection (Absorbance Spectra) HPLC->DAD_Detection MS_Analysis Mass Spectrometry (Identification & Quantification) HPLC->MS_Analysis

General workflow for this compound extraction and analysis.

Conclusion

This compound is a biologically significant pigment with diverse roles in animal physiology, from coloration and vision to antioxidant defense. Its biosynthesis via the well-conserved tryptophan-kynurenine pathway presents opportunities for further investigation into its regulation and potential applications. The methodologies outlined in this guide provide a foundation for researchers to extract, identify, and quantify this compound, facilitating deeper insights into its function and distribution across the animal kingdom. The ongoing research into ommochromes, including the potential for their microbial biosynthesis, opens up exciting possibilities for their use in biomaterials and other biotechnological applications.[18][19]

References

The Kynurenine Pathway: A Central Axis in Ommochrome Synthesis and a Target for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of ommochrome pigments, crucial for eye coloration and other physiological processes in many invertebrates, is intrinsically linked to the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. This technical guide provides a comprehensive overview of the biochemical cascade that transforms tryptophan into these complex pigments. It details the key enzymatic steps, intermediate metabolites, and genetic regulation of this pathway, with a particular focus on model organisms such as Drosophila melanogaster and Bombyx mori. Furthermore, this document presents quantitative data on pathway metabolites, outlines detailed experimental protocols for their analysis, and offers visualizations of the core signaling pathway and experimental workflows. Understanding the intricacies of the kynurenine pathway in ommochrome synthesis not only illuminates fundamental biological processes but also unveils potential targets for novel drug development, particularly in the context of diseases where this pathway is dysregulated.

The Kynurenine Pathway to Ommochrome Synthesis

The biosynthesis of ommochromes, such as the brown pigment xanthommatin, commences with the essential amino acid L-tryptophan.[1] This metabolic cascade, known as the kynurenine pathway, involves a series of enzymatic conversions that are tightly regulated and often tissue-specific.[2] In insects, for instance, some early steps of the pathway may occur in the fat body and Malpighian tubules, with intermediate products being transported to the eyes for the final stages of pigment synthesis.[2]

The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by tryptophan-2,3-dioxygenase (TDO) , the product of the vermilion gene in Drosophila.[3][4] Subsequently, kynurenine formamidase (KFase) hydrolyzes N-formylkynurenine to form kynurenine .[4] The next critical step is the hydroxylation of kynurenine to 3-hydroxykynurenine (3-HK) by kynurenine 3-monooxygenase (KMO) , encoded by the cinnabar gene.[4][5]

3-hydroxykynurenine is a key branching point in the pathway and serves as the direct precursor for ommochrome synthesis.[1] It is actively transported into pigment granules by a heterodimeric ABC transporter composed of the products of the scarlet and white genes.[4][6] Inside the granules, 3-hydroxykynurenine undergoes oxidative condensation to form this compound and other ommochromes. This final step is thought to be facilitated by the enzyme phenoxazinone synthetase , which is encoded by the cardinal gene.[4][5]

Kynurenine_Pathway_to_Ommochrome Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase (vermilion) Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine Formamidase 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Kynurenine 3-Monooxygenase (cinnabar) 3-Hydroxykynurenine_transported 3-Hydroxykynurenine 3-Hydroxykynurenine->3-Hydroxykynurenine_transported Scarlet/White Transporter This compound This compound 3-Hydroxykynurenine_transported->this compound Phenoxazinone Synthetase (cardinal) Ommochromes Other Ommochromes This compound->Ommochromes

Fig. 1: The Kynurenine Pathway for Ommochrome Synthesis.

Quantitative Analysis of Kynurenine Pathway Metabolites

The levels of kynurenine pathway metabolites can vary significantly between wild-type organisms and those with mutations in the pathway genes. These quantitative differences are crucial for understanding the functional consequences of these mutations and for developing targeted therapeutic strategies. The following table summarizes mass spectrometry data from a study on Drosophila melanogaster, highlighting the changes in key metabolites in various mutant backgrounds.[5]

GenotypeKynurenine (K)3-Hydroxykynurenine (3-HK)Kynurenic Acid (KYNA)Xanthurenic Acid (XA)
Wild-type (+/+)1.001.001.001.00
cn (cinnabar)2.500.054.500.10
cd (cardinal)1.202.001.102.50
st (scarlet)1.101.801.202.20
cn; st2.800.065.000.12
cn; cd2.600.054.800.11
st; cd1.152.201.152.80
cn; st; cd2.900.065.200.13

Table 1: Relative Abundance of Kynurenine Pathway Metabolites in Drosophila melanogaster Head Extracts. All values are normalized to the wild-type control. Data is based on findings from Hebbar et al. (2023).[5]

Experimental Protocols

Quantification of Kynurenine Pathway Metabolites using LC-MS/MS

This protocol provides a general framework for the extraction and analysis of kynurenine pathway metabolites from insect heads using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Insect heads (frozen in liquid nitrogen)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Methanol (B129727) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standards (e.g., deuterated tryptophan, kynurenine, etc.)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation: Homogenize 10-20 insect heads in 500 µL of ice-cold acetonitrile with 0.1% formic acid and internal standards.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Extraction: Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol with 0.1% formic acid.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for each metabolite.

Generation of Ommochrome Pathway Mutants using CRISPR/Cas9

This protocol outlines a general workflow for creating knockout mutations in ommochrome pathway genes in Drosophila melanogaster using the CRISPR/Cas9 system.

Materials:

  • Drosophila strain expressing Cas9 in the germline (e.g., nos-Cas9)

  • Plasmids for guide RNA (gRNA) expression (e.g., pCFD3)

  • Oligonucleotides for gRNA cloning

  • Microinjection setup

  • Fly food and vials

Procedure:

  • gRNA Design and Cloning: Design two gRNAs targeting a coding exon of the gene of interest. Clone the gRNAs into the expression plasmid.

  • Embryo Injection: Inject the gRNA plasmids into pre-blastoderm embryos of the Cas9-expressing fly line.

  • Screening: Cross the injected flies (G0) to a balancer stock. Screen the F1 progeny for the desired eye color phenotype.

  • Verification: Extract genomic DNA from mutant flies and sequence the target locus to confirm the presence of an indel mutation.

Ommochrome Pigment Extraction and Quantification

This protocol describes a method for extracting and quantifying ommochrome pigments from insect eyes.[7]

Materials:

Procedure:

  • Extraction: Homogenize insect heads in acidified methanol and incubate in the dark for 24-48 hours at 4°C.

  • Clarification: Centrifuge the homogenate and collect the supernatant containing the pigments.

  • Precipitation: Neutralize the supernatant with ammonium hydroxide to precipitate the ommochromes.

  • Purification: Wash the pigment pellet with water and re-dissolve in acidified methanol.

  • Quantification: Measure the absorbance of the solution at the characteristic wavelength for this compound (around 440-450 nm).

Kynurenine 3-Monooxygenase (KMO) Enzyme Assay

This protocol provides a method to measure the activity of KMO in insect microsomal preparations.[8]

Materials:

  • Insect microsomes (prepared from fat body or other relevant tissues)

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • HEPES buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, NADPH, and HEPES buffer.

  • Initiation: Start the reaction by adding L-kynurenine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant for the production of 3-hydroxykynurenine using LC-MS/MS.

Experimental and Logical Workflows

Visualizing the experimental process can aid in the design and execution of research projects focused on the kynurenine pathway and ommochrome synthesis.

Experimental_Workflow cluster_Genetic_Manipulation Genetic Manipulation cluster_Biochemical_Analysis Biochemical Analysis cluster_Phenotypic_Characterization Phenotypic Characterization CRISPR CRISPR/Cas9 Gene Editing Mutant_Screening Phenotypic Screening (Eye Color) CRISPR->Mutant_Screening Genotyping Genotypic Verification (Sequencing) Mutant_Screening->Genotyping Metabolite_Extraction Metabolite Extraction from Heads Genotyping->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays Genotyping->Enzyme_Assay Pigment_Extraction Ommochrome Extraction Genotyping->Pigment_Extraction Microscopy Eye Imaging Genotyping->Microscopy LCMS LC-MS/MS Quantification Metabolite_Extraction->LCMS Spectrophotometry Spectrophotometry Pigment_Extraction->Spectrophotometry

Fig. 2: Experimental Workflow for Ommochrome Pathway Analysis.

Implications for Drug Development

The kynurenine pathway is not only crucial for invertebrate pigmentation but is also a key metabolic route in mammals, with its dysregulation implicated in a range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The enzymes of this pathway, therefore, represent promising targets for therapeutic intervention. For instance, inhibitors of KMO are being investigated for their potential to reduce the production of the neurotoxic metabolite 3-hydroxykynurenine and increase the levels of the neuroprotective kynurenic acid. A thorough understanding of the kynurenine pathway's role in diverse biological contexts, including ommochrome synthesis, can provide valuable insights for the design and development of novel drugs targeting this critical metabolic axis.

References

The Antioxidant Properties of Phenoxazinone Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazinone pigments are a diverse class of heterocyclic compounds characterized by the 2-aminophenoxazin-3-one scaffold. Found widely in nature, they are the chromophores responsible for the coloration of various fungi, lichens, and bacteria, with notable examples including cinnabarinic acid and actinomycin (B1170597) D.[1] Beyond their role as natural colorants, these pigments have garnered significant attention in the pharmaceutical and medical fields due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] A cornerstone of their therapeutic potential is their remarkable capacity as antioxidants. Phenoxazines are recognized as potent radical-trapping antioxidants (RTAs), capable of inhibiting autoxidation and ferroptosis (an iron-dependent form of oxidative cell death) by effectively scavenging lipid radicals.[3] This guide provides an in-depth technical overview of the antioxidant mechanisms, quantitative activity, and relevant experimental protocols associated with phenoxazinone pigments.

Mechanism of Antioxidant Action: Radical Trapping

The primary antioxidant mechanism of phenoxazinone pigments and their parent scaffold, phenoxazine (B87303), is direct radical trapping through a hydrogen atom transfer (HAT) process. Their efficacy relies on a delicate balance between rapid H-atom transfer kinetics and stability to one-electron oxidation.[4]

The key features of this mechanism are:

  • The N-H Bond : The hydrogen atom on the nitrogen within the central phenoxazine ring is the primary hydrogen donor. The N-H bond dissociation enthalpy (BDE) is a critical parameter; a lower BDE facilitates easier hydrogen donation to a radical species.[3][4]

  • Radical Stabilization : Upon donating the hydrogen atom, the resulting phenoxazinyl radical is highly stabilized by resonance. The bridging oxygen atom plays a dual role, acting as a π-electron donor to stabilize the aminyl radical and a σ-electron acceptor to destabilize the corresponding radical cation, contributing to the compound's overall stability and preventing it from becoming a pro-oxidant.[4]

  • Chain-Breaking Action : In the context of lipid peroxidation, a phenoxazine molecule (PXH) can donate its hydrogen atom to a lipid peroxyl radical (LOO•), terminating the propagation of the oxidative chain reaction. This action prevents damage to cell membranes and other lipid-containing structures.[3]

G Mechanism of Radical Scavenging by Phenoxazine Scaffold PXH Phenoxazine (PXH) PX_rad Stabilized Phenoxazinyl Radical (PX•) PXH->PX_rad forms LOOH Lipid Hydroperoxide (LOOH) PXH->LOOH neutralizes to Chain Lipid Peroxidation Chain Reaction PXH->Chain terminates LOO_rad Lipid Peroxyl Radical (LOO•) LOO_rad->PXH abstracts H• Chain->LOO_rad propagates via

Mechanism of chain-breaking antioxidant activity.

Quantitative Antioxidant Activity

The antioxidant capacity of phenoxazine derivatives has been quantified using various assays. The data below highlights their exceptional reactivity, with some derivatives showing the highest reactivity of any radical-trapping antioxidant ever reported.[4]

Compound/Pigment ClassAssay TypeMetricValueReference
3,7-(OMe)₂-phenoxazineInhibited Styrene Autoxidationkᵢₙₕ (M⁻¹s⁻¹)6.6 x 10⁸[4]
3,7-(OMe)₂-phenoxazineCalculatedN-H BDE (kcal mol⁻¹)71.8[4]
Unsubstituted PhenoxazineInhibited Styrene Autoxidationkᵢₙₕ (M⁻¹s⁻¹)2.1 x 10⁷[4]
Unsubstituted PhenoxazineCalculatedN-H BDE (kcal mol⁻¹)74.3[4]
3-CN,7-NO₂-phenoxazineInhibited Styrene Autoxidationkᵢₙₕ (M⁻¹s⁻¹)4.5 x 10⁶[4]
3-CN,7-NO₂-phenoxazineCalculatedN-H BDE (kcal mol⁻¹)77.4[4]
Monascus Yellow Pigment (New)DPPH ScavengingIC₅₀ (mg/mL)0.062[5]
Monascus Yellow Pigment (New)Superoxide Anion ScavengingIC₅₀ (mg/mL)0.376[5]
Monascus Yellow Pigment (New)Cellular Antioxidant Assay (CAA)Quercetin Equivalent (µM)7.23[5]
MonascuspiloinDPPH ScavengingIC₅₀ (mg/mL)0.080[5]
MonascuspiloinSuperoxide Anion ScavengingIC₅₀ (mg/mL)0.548[5]

Impact on Cellular Oxidative Stress

By directly scavenging reactive oxygen species (ROS), phenoxazinone pigments play a critical protective role at the cellular level. Uncontrolled ROS can inflict significant damage upon essential macromolecules, leading to lipid peroxidation, protein carbonylation, and DNA mutations, which are hallmarks of numerous pathologies. The potent radical-trapping ability of phenoxazinones helps mitigate this damage, thereby reducing overall cellular oxidative stress and maintaining redox homeostasis.

Cellular Protective Role of Phenoxazinone Pigments cluster_0 Oxidative Stress cluster_1 Cellular Targets cluster_2 Cellular Damage ROS Reactive Oxygen Species (ROS) DNA DNA ROS->DNA attack Proteins Proteins ROS->Proteins attack Lipids Lipids ROS->Lipids attack Mutations Mutations DNA->Mutations Oxidation Oxidation Proteins->Oxidation Peroxidation Peroxidation Lipids->Peroxidation Phenoxazinone Phenoxazinone Pigments Phenoxazinone->ROS scavenge

Phenoxazinones reduce oxidative damage to macromolecules.

Experimental Protocols for Antioxidant Assessment

Standardized assays are crucial for quantifying and comparing the antioxidant activity of phenoxazinone pigments. The following sections detail the methodologies for three common in vitro assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

  • Reagent Preparation : Prepare a working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).

  • Sample Preparation : Dissolve the phenoxazinone pigment in the same solvent to create a series of concentrations.

  • Reaction : Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL) in a 96-well plate or cuvette. A blank containing only the solvent instead of the sample is also prepared.

  • Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer or plate reader.

  • Calculation : The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The results can be expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH Assay Experimental Workflow A Prepare DPPH• Working Solution (Violet, Abs ~1.0 @ 517nm) B Add Phenoxazinone Sample (Antioxidant) A->B C Incubate in Dark (e.g., 30 min at RT) B->C D Measure Absorbance at 517 nm (Color fades to yellow) C->D E Calculate % Radical Scavenging Activity (IC₅₀) D->E

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. It is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • Radical Generation : Generate the ABTS•⁺ radical cation by reacting an aqueous ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Preparation : Dilute the ABTS•⁺ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at its maximum wavelength (~734 nm).

  • Sample Preparation : Prepare serial dilutions of the phenoxazinone pigment.

  • Reaction : Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate.

  • Incubation : Incubate the mixture for a specific time (e.g., 5-6 minutes) at room temperature.

  • Measurement : Read the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

ABTS Assay Experimental Workflow A Generate ABTS•+ Radical (ABTS + K₂S₂O₈) (Blue-Green Color) B Dilute ABTS•+ Solution to Abs ~0.70 @ 734nm A->B C Add Phenoxazinone Sample B->C D Incubate (e.g., 6 min at RT) C->D E Measure Absorbance at 734 nm (Decolorization) D->E F Calculate % Inhibition (TEAC Value) E->F

Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Methodology:

  • Reagent Preparation : Prepare the FRAP working reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation : Prepare dilutions of the phenoxazinone pigment. A standard curve is typically generated using a known antioxidant like FeSO₄·7H₂O or ascorbic acid.

  • Reaction : Add a small aliquot of the sample (e.g., 10 µL) to a pre-warmed aliquot of the FRAP working reagent (e.g., 220 µL) in a 96-well plate.

  • Incubation : Incubate the reaction mixture for a defined period (e.g., 4 to 30 minutes) at 37°C.

  • Measurement : Measure the absorbance of the blue-colored complex at its maximum wavelength (~593 nm).

  • Calculation : The change in absorbance is compared to the standard curve, and the results are expressed as µM of Fe(II) equivalents or equivalents of the standard used.

FRAP Assay Experimental Workflow A Prepare FRAP Reagent (Fe³⁺-TPTZ Complex, pH 3.6) (Pale Color) B Add Phenoxazinone Sample (Reductant) A->B C Incubate at 37°C B->C D Fe³⁺ is Reduced to Fe²⁺ (Intense Blue Color Forms) C->D E Measure Absorbance at 593 nm D->E F Quantify using Fe²⁺ Standard Curve E->F

Workflow for the Ferric Reducing Antioxidant Power assay.

Conclusion and Future Directions

Phenoxazinone pigments represent a class of highly effective radical-trapping antioxidants. Their unique chemical structure allows for efficient hydrogen atom donation and the formation of a stabilized radical, making them potent inhibitors of oxidative processes like lipid peroxidation. The quantitative data available underscores their potential, with some derivatives exhibiting reactivity that surpasses many well-known antioxidants. For researchers in drug development, the ability of these compounds to mitigate cellular oxidative stress is a promising avenue for designing novel therapeutics for diseases with an underlying oxidative etiology. Future research should focus on elucidating the structure-activity relationships of a wider range of natural and synthetic phenoxazinones, exploring their bioavailability and metabolic stability, and investigating their potential to modulate key cellular redox signaling pathways in vivo.

References

Whitepaper: Xanthommatin's Function as a Light-Filtering Compound in Compound Eyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ommochromes, particularly xanthommatin, are a class of phenoxazinone-based pigments ubiquitous in the compound eyes of invertebrates.[1] Functioning as screening pigments, they play a critical role in defining the quality of vision by optically isolating individual ommatidia, the functional units of the compound eye. This optical insulation is crucial for preventing light from scattering between adjacent units, thereby enhancing visual acuity and contrast. This compound's specific light absorption properties, with a broad profile spanning from UV to the visible spectrum, allow it to act as a precise biological filter, modulating the light that reaches the photosensitive rhabdoms.[2][3] Furthermore, these pigments serve a vital photoprotective role, shielding the photoreceptor cells from potential photodamage induced by high-intensity light, particularly in the UV range.[4] This technical guide provides an in-depth analysis of this compound's biosynthesis, its physicochemical characteristics, and its multifaceted role in vision. It includes detailed experimental protocols for pigment analysis and functional assessment of the compound eye, alongside quantitative data summaries and pathway visualizations to support further research and development.

The Architecture of the Compound Eye and the Role of Screening Pigments

The insect compound eye is a sophisticated optical instrument composed of numerous repeating units called ommatidia. Each ommatidium contains a corneal lens, a crystalline cone, and a cluster of photoreceptor cells (retinula cells) whose photosensitive membranes form a rhabdom.[4] There are two primary types of compound eyes: apposition and superposition.[5]

  • Apposition Eyes: Common in diurnal insects, each ommatidium is optically isolated from its neighbors by a sleeve of screening pigment cells.[6] This ensures that each rhabdom is stimulated only by light entering through its own facet lens, forming a mosaic of independent light points that contributes to a high-resolution image.[5]

  • Superposition Eyes: Found in nocturnal or crepuscular insects, light from multiple facets is directed to a single rhabdom, increasing light-gathering capacity (sensitivity) at the expense of resolution.[5]

In both types, screening pigments are essential for controlling light flux and preventing optical crosstalk. This compound is a key ommochrome that serves this purpose, located within primary and secondary pigment cells that surround each ommatidium.[4][7] The absence or reduction of these pigments, as seen in various eye-color mutants, leads to a significant decrease in visual performance due to increased stray light.[8][9]

Biosynthesis of this compound

This compound is synthesized from the amino acid L-tryptophan via the kynurenine (B1673888) pathway.[10][11] This metabolic process occurs within specialized organelles called ommochromasomes, which are related to lysosomes.[10][12] The pathway involves several key enzymatic steps, culminating in the oxidative condensation of 3-hydroxykynurenine (3-OHK).

The key steps are:

  • Tryptophan to Kynurenine: Tryptophan is oxidized by tryptophan 2,3-dioxygenase (TDO).[10]

  • Kynurenine to 3-Hydroxykynurenine: Kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO).[10]

  • Transport into Ommochromasomes: 3-OHK is transported into the ommochromasomes, a process involving ABC transporters like White and Scarlet in Drosophila.[10]

  • Oxidative Dimerization: Inside the ommochromasome, two molecules of 3-OHK undergo oxidative dimerization to form the intermediate, uncyclized this compound.[10][13]

  • Cyclization: Uncyclized this compound then undergoes an intramolecular cyclization to form the stable, pigmented this compound.[10]

Xanthommatin_Biosynthesis This compound Biosynthesis Pathway cluster_ommochromasome Ommochromasome Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO OHK 3-Hydroxykynurenine (3-OHK) Kynurenine->OHK KMO transport_point OHK->transport_point White/Scarlet Transporters Uncyclized_X Uncyclized this compound This compound This compound Uncyclized_X->this compound Intramolecular Cyclization OHK_inside 3-OHK transport_point->OHK_inside OHK_inside->Uncyclized_X Oxidative Dimerization

Diagram 1: Key steps in the biosynthesis of this compound from L-tryptophan.

Physicochemical Properties and Light Absorption

This compound's function is dictated by its chemical structure, which features a phenoxazinone core chromophore. This structure allows it to exist in both oxidized (yellow-brown) and reduced (red) forms, contributing to the range of colors seen in insect eyes.[3][4] Its primary role as a light filter is due to its broad absorption spectrum across the UV and visible light regions.[2]

Studies have shown that this compound effectively absorbs UVB (~300 nm) and UVA (~360 nm) light.[2] When combined with other chemical UV filters, it can boost their absorption performance by over 50%.[2] This strong UV absorption is fundamental to its photoprotective function. The absorption in the visible spectrum is what allows it to screen stray light and improve visual contrast.

Experimental Methodologies

Protocol for Pigment Extraction and Analysis

This protocol details a standard method for extracting and analyzing ommochromes from insect compound eyes, adapted from methodologies described in the literature.[14][15]

1. Sample Preparation:

  • Excise heads from adult insects (wild-type and mutant strains). For quantitative analysis, standardize the number of heads or total wet weight.
  • Store samples at -80°C until extraction.

2. Extraction:

  • Place a known quantity of insect heads (e.g., 10 g) in a light-protected container.
  • Add acidified methanol (B129727) (e.g., 500 mL of absolute methanol containing 1% (v/v) concentrated HCl).[14]
  • Incubate in the dark at 4-6°C for 48 hours with periodic agitation. This step extracts the ommochrome pigments.
  • Filter the mixture to separate the head tissue from the pigment-containing methanol extract.
  • Evaporate the solvent from the extract under a vacuum to yield the crude pigment.

3. Quantification and Analysis:

  • Spectrophotometry: Dissolve a known quantity of the crude pigment in acidified methanol. Measure the absorbance spectrum using a spectrophotometer over a range of 280-700 nm to determine the absorption maxima (λmax), which is characteristic of ommochromes like this compound (typically ~440-450 nm).[2][11]
  • Thin-Layer Chromatography (TLC): Spot the concentrated extract onto a pre-coated silica (B1680970) gel plate. Develop the chromatogram using an appropriate solvent system (e.g., as described by Ferré et al.).[16] Visualize spots under visible and UV light to separate different pigments.
  • High-Performance Liquid Chromatography (HPLC): For precise quantification, inject the extract into an HPLC system equipped with a UV/Vis detector. Use a C18 column with a gradient elution, for instance, with solvent A (10% aqueous acetonitrile (B52724) with 0.5% formic acid) and solvent B (100% acetonitrile with 0.5% formic acid).[14] Monitor the elution profile at the characteristic absorbance wavelength of this compound. Compare retention times and peak areas with known standards of tryptophan pathway metabolites (e.g., 3-hydroxykynurenine, xanthurenic acid).[14]

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Diagram 2: Experimental workflow for the extraction and analysis of this compound.
Protocol for Electroretinogram (ERG) Recording

ERG is an electrophysiological technique used to measure the mass electrical response of the retina to a light stimulus. It is invaluable for assessing the functional consequences of screening pigment loss in mutant insects.[17][18]

1. Animal Preparation:

  • Immobilize an adult insect (e.g., Drosophila) using wax or a non-toxic adhesive on a microscope slide or a custom holder.[17] Ensure one compound eye is fully exposed and oriented towards the light source.
  • Allow the insect to dark-adapt for a standardized period (e.g., 7-10 minutes) to ensure photoreceptor readiness.[8][17]

2. Electrode Placement:

  • Recording Electrode: Fabricate a glass micropipette electrode filled with a conductive solution (e.g., Ringer's solution). Carefully place the tip of the recording electrode onto the surface of the compound eye using a micromanipulator.[17]
  • Reference Electrode: Place a second electrode (reference) into another part of the body, such as the thorax or abdomen.[17]

3. Stimulation and Recording:

  • Deliver calibrated light flashes of varying intensity and duration from a light source (e.g., a white light LED or a xenon lamp with neutral density filters).
  • Record the potential difference between the recording and reference electrodes using an amplifier connected to a data acquisition system.
  • The typical ERG waveform from an insect eye consists of a negative "on-transient" corresponding to photoreceptor depolarization, followed by a sustained negative potential.[8]

4. Data Analysis:

  • Measure the amplitude of the ERG response (in mV) for each light intensity.
  • Compare the response amplitudes between wild-type insects and screening pigment-deficient mutants. Mutants lacking this compound are expected to show larger amplitude responses, especially at lower light intensities, due to the lack of light attenuation by screening pigments.[8][9] However, they are also more susceptible to photodamage under prolonged light exposure.[4]

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// Edges Prep -> Electrodes; Electrodes -> Record; Stim -> Record; Record -> Analysis; Analysis -> Result; }

Diagram 3: A simplified workflow for performing ERG recordings on insect compound eyes.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of this compound and its functional impact on vision.

Table 1: Physicochemical and Optical Properties of this compound

PropertyValue / DescriptionSource(s)
Chemical ClassOmmochrome (Phenoxazinone derivative)[1]
Color (Redox State)Yellow-brown (Oxidized), Red (Reduced)[3][4]
Absorption Maxima (λmax)Broad absorption spanning UV-Visible; peaks around 440-450 nm.[11]
UV AbsorptionSignificant absorption in both UVA (~360 nm) and UVB (~300 nm) ranges.[2]
Fluorescence EmissionMaxima at 435-450 nm and 520-535 nm.[14][19]
SolubilityLow solubility in neutral solvents; soluble in acidified organic solvents (e.g., methanol).[3]
Antioxidant ActivityDemonstrates high antiradical activity; inhibits lipid peroxidation.[14][19]

Table 2: Functional Comparison of Compound Eyes in Wild-Type vs. Screening Pigment-Deficient Mutants

ParameterWild-Type (with this compound)Pigment-Deficient Mutant (lacking this compound)Source(s)
Visual Acuity High; stray light is blocked, preserving spatial resolution.Low; optical crosstalk between ommatidia reduces image contrast.[9]
Light Sensitivity Modulated by pigment migration.Higher threshold sensitivity in the dark-adapted state due to lack of screening.[8]
ERG Response Amplitude Normal amplitude, reflects the physiological response to light.Significantly higher amplitude, especially at low light intensities.[8][9]
Photoreceptor Integrity Protected from UV and high-intensity light-induced damage.Susceptible to retinal photodamage and degeneration with prolonged light exposure.[4]
Eye Color Dark brown / Black (due to a mix of ommochromes like ommins).Bright red (color of the remaining reduced this compound or other pigments).[4][7]

Conclusion and Future Directions

This compound is a multifunctional compound essential for high-fidelity vision in many invertebrates. Its role extends beyond simple pigmentation; it acts as a sophisticated biological light filter that enhances visual acuity by preventing optical crosstalk, and it provides crucial protection against photodamage through its potent UV-absorbing and antioxidant properties.[4][6][9] The synthesis of this compound via the well-characterized tryptophan-ommochrome pathway presents multiple points for genetic and biochemical investigation.

For researchers in drug development, the unique properties of this compound and its biosynthetic pathway offer several avenues of interest. Its strong, broad-spectrum UV absorption and antioxidant capabilities suggest potential applications as a biologically-derived photoprotective agent.[2] Furthermore, understanding the transport mechanisms (e.g., ABC transporters) that move pathway precursors into the ommochromasomes could provide insights into related transport systems in other biological contexts.[10] The study of pigment-deficient mutants continues to be a powerful model for investigating the fundamental principles of vision, retinal health, and the cellular mechanisms of protection against oxidative and light-induced stress.

References

A Technical Guide to the Early Isolation of Ommochromes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on the isolation of ommochromes, a class of pigments derived from tryptophan that are widespread among invertebrates. Focusing on the pioneering methodologies developed from the 1930s through the 1960s, this document details the experimental protocols, quantitative data, and logical frameworks that established the field. Particular emphasis is placed on the work of Becker, Butenandt, and Linzen, who laid the groundwork for our understanding of these complex molecules.

Introduction to Ommochromes

Ommochromes are nitrogenous pigments responsible for a vast array of colors—from yellows and reds to purples and browns—in the eyes, integuments, and eggs of arthropods and cephalopods.[1][2] Early research, driven by the study of eye-color mutants in insects like the fruit fly Drosophila melanogaster and the mealmoth Ephestia kuehniella, revealed that these pigments were not only crucial for vision but also served as metabolic endpoints for excess tryptophan.[1][2]

Based on their core chemical structure, ommochromes are broadly divided into two main families:

  • Ommatins: These are lower molecular weight, dialyzable pigments characterized by a phenoxazone ring system. Xanthommatin is the most extensively studied member of this group.[1][2]

  • Ommins: These are higher molecular weight, non-dialyzable pigments containing a phenothiazine (B1677639) (or a similar sulfur-containing) core. They are often bound to proteins and are generally more labile than ommatins.[1]

The isolation and characterization of these pigments presented significant challenges to early researchers due to their low solubility, tendency to aggregate, presence in minute quantities, and chemical instability, particularly when extracted.[1]

Biosynthesis of Ommochromes

The biosynthesis of ommochromes begins with the catabolism of the amino acid L-tryptophan. The initial steps, leading to the key precursor 3-hydroxykynurenine (3-HK), are well-defined and involve a series of enzymatic conversions with specific subcellular localizations. The final oxidative step to form the pigment, however, was a subject of intense early investigation.

Pathway from Tryptophan to 3-Hydroxykynurenine

The conversion of tryptophan to 3-hydroxykynurenine involves three primary enzymes:

  • Tryptophan 2,3-dioxygenase (TDO): Located in the soluble fraction of the cell (cytosol), this enzyme catalyzes the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine.

  • Kynurenine (B1673888) Formamidase (KFase): Also a cytosolic enzyme, it hydrolyzes N-formylkynurenine to produce kynurenine.

  • Kynurenine 3-monooxygenase (KMO): This enzyme is distinctly located in the outer membrane of mitochondria. It hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK).

This spatial separation of enzymes necessitates the transport of intermediates between the cytosol and mitochondria.

Ommochrome_Biosynthesis cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane cluster_pigment_granule Pigment Granule Tryptophan L-Tryptophan TDO Tryptophan 2,3-dioxygenase (TDO) Tryptophan->TDO O2 Formylkynurenine N-Formylkynurenine KFase Kynurenine Formamidase (KFase) Formylkynurenine->KFase H2O Kynurenine Kynurenine KMO Kynurenine 3-monooxygenase (KMO) Kynurenine->KMO O2, NADPH HK 3-Hydroxykynurenine (3-HK) Oxidation Oxidative Dimerization HK->Oxidation This compound This compound TDO->Formylkynurenine KFase->Kynurenine KMO->HK Oxidation->this compound

Fig. 1: Biosynthetic pathway of this compound from L-Tryptophan.

Experimental Protocols for Ommochrome Isolation

Early methods for ommochrome isolation were developed through empirical testing of various solvents and purification strategies on insect tissues, primarily the heads of flies (Calliphora, Musca) and moths (Ephestia).

General Extraction and Purification of Ommatins (e.g., this compound)

This protocol is a composite of methods described in early literature for the isolation of this compound from insect heads.

1. Initial Extraction:

  • Manually separate the heads from dead adult insects (e.g., Calliphora erythrocephala).

  • Perform a preliminary extraction with neutral absolute methanol (B129727) for 24 hours at room temperature with periodic shaking to remove soluble lipids and other pigments. Discard the methanol extract.

  • To the remaining tissue, add absolute methanol containing 1% (v/v) concentrated hydrochloric acid (MeOH-HCl). A typical ratio was approximately 50 mL of solvent per gram of tissue.

  • Incubate the mixture in the dark at a cool temperature (e.g., 6°C) for 48 hours with occasional agitation. The acidic methanol solubilizes the ommatin pigments, resulting in a cherry-colored filtrate.

2. Precipitation and Washing:

  • Filter the mixture to separate the tissue debris from the pigment-containing extract.

  • Neutralize the cherry-colored filtrate by slowly adding a 20% ammonium (B1175870) solution until the pH is neutral. This causes the ommochromes to precipitate out of the solution.

  • Centrifuge the suspension at 5,000 x g for 15 minutes.

  • Discard the supernatant. The pellet contains the crude ommochrome precipitate.

  • Re-dissolve the precipitate in a fresh volume of MeOH-HCl to ensure complete dissolution.

  • Repeat the precipitation with ammonium solution and centrifugation two more times to wash the pigment.

3. Final Drying:

  • After the final wash and centrifugation, collect the ommochrome precipitate.

  • Place the precipitate in a desiccator containing anhydrous calcium chloride and dry under vacuum to obtain a stable pigment powder.

In Vitro Synthesis of this compound

For structural elucidation and comparison, Butenandt's group developed an in vitro synthesis method for this compound from its direct precursor, 3-hydroxykynurenine.

1. Reaction Setup:

  • Prepare a solution of 3-hydroxykynurenine in a 0.1 M potassium phosphate (B84403) buffer (pH 7.0).

  • Separately, prepare a solution of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).

  • Add the potassium ferricyanide solution dropwise to the stirring 3-hydroxykynurenine solution at room temperature. The ferricyanide acts as an oxidizing agent, inducing the dimerization of two 3-HK molecules.

2. Product Precipitation and Collection:

  • Allow the reaction to proceed for approximately 2.5 hours.

  • Precipitate the resulting this compound product by acidifying the solution with 1 N hydrochloric acid.

  • Wash the precipitate three times with 0.2 N hydrochloric acid.

  • Dry the final product overnight to yield this compound.

Isolation_Workflow cluster_invivo In Vivo Isolation (from Insect Heads) cluster_invitro In Vitro Synthesis Start_InVivo Insect Heads Extract_Neutral Extraction with Neutral Methanol (24h) Start_InVivo->Extract_Neutral Extract_Acid Extraction with Acidic Methanol (48h) Extract_Neutral->Extract_Acid Discard supernatant Precipitate Precipitation with Ammonia Solution Extract_Acid->Precipitate Collect filtrate Centrifuge Centrifugation (5,000 x g, 15 min) Precipitate->Centrifuge Wash Repeat Precipitation/ Centrifugation (2x) Centrifuge->Wash Collect pellet Dry Drying over CaCl2 Wash->Dry Final_Pigment Purified Ommochrome Powder Dry->Final_Pigment Start_InVitro 3-Hydroxykynurenine (3-HK) Oxidize Oxidative Dimerization (K3[Fe(CN)6], 2.5h) Start_InVitro->Oxidize Precipitate_Synth Precipitation with Hydrochloric Acid Oxidize->Precipitate_Synth Wash_Synth Wash with 0.2N HCl (3x) Precipitate_Synth->Wash_Synth Dry_Synth Drying Wash_Synth->Dry_Synth Final_Synth_Pigment Synthetic this compound Dry_Synth->Final_Synth_Pigment

Fig. 2: Experimental workflows for ommochrome isolation and synthesis.

Quantitative Data from Early Research

The characterization of isolated ommochromes relied on a combination of techniques available at the time, including spectrophotometry and paper chromatography, which provided the first quantitative measures of these pigments.

Spectroscopic Properties

The absorption spectra of ommochromes are highly dependent on the solvent and pH. The values below represent typical absorption maxima (λmax) reported in early literature for key ommochromes dissolved in acidic methanol.

PigmentOmmochrome ClassColor in Acidic MethanolTypical λmax (nm)Reference(s)
This compound OmmatinYellow~450[2]
Dihydrothis compound Ommatin (Reduced)Red~495[2]
Ommin A OmminPurple~520[2]
Isolation Yields

The yield of ommochromes from biological sources varies significantly by species. The following table summarizes yields reported as a percentage of the initial wet weight of the insect tissue.

Insect Species (Family)Common NameYield (% of wet weight)Reference(s)
Hermetia illucens (Stratiomyidae)Black Soldier Fly4.2%[3][4]
Tenebrio molitor (Tenebrionidae)Mealworm Beetle4.8%[3][4]
Manduca sexta (Sphingidae)Tobacco Hornworm1.7%[3][4]
Schistocerca gregaria (Acrididae)Desert Locust1.4%[3][4]
Nauphoeta cinerea (Blaberidae)Marble Cockroach0.9%[3][4]
Paper Chromatography Data

Paper chromatography was a critical tool for separating mixtures of ommochromes and their precursors. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, was a key identifying characteristic. While specific numerical data from the earliest papers is scarce in modern databases, the solvent systems used were well-documented.

Solvent SystemRatio (v/v/v)Application
n-Propanol / 1% Ammonium Hydroxide2:1General separation of ommochromes and pteridines in Drosophila.
n-Butanol / Acetic Acid / Water4:1:1Alternative system for separating various insect pigments.
Methanol / Chloroform-Used to release chromophores from ommochrome-binding proteins.

Conclusion

The early research into the isolation of ommochromes stands as a testament to the meticulous and innovative work of pioneering biochemists. Working with unstable compounds in minute quantities, researchers like Becker and Butenandt successfully developed robust extraction, purification, and synthesis protocols. They established the fundamental biosynthetic pathway from tryptophan and used techniques like paper chromatography and spectrophotometry to provide the first quantitative characterization of these vital pigments. The foundational knowledge detailed in this guide not only illuminated the genetic basis of coloration in invertebrates but also paved the way for modern investigations into the diverse biological roles of ommochromes, from vision and camouflage to cellular homeostasis and antioxidant protection.

References

The Pivotal Role of Decarboxylated Xanthommatin: A Technical Guide to its Occurrence and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of decarboxylated xanthommatin, a crucial ommochrome pigment found in a variety of invertebrates. This document details its biological occurrence, biosynthetic pathways, and functional significance, with a particular focus on its potential applications in drug development. The information is presented to be directly applicable for research and development, with structured data, detailed experimental protocols, and clear visual representations of key processes.

Occurrence and Distribution

Decarboxylated this compound is a naturally occurring pigment derived from the tryptophan metabolic pathway and is found across a range of invertebrate species. It is a significant component of the ommochrome pigments responsible for the coloration of various tissues.

Occurrence:

  • Insects: It has been identified within the ommochrome-producing organelles, known as ommochromasomes, in the eyes of houseflies (Musca domestica) and fruit flies (Drosophila melanogaster)[1][2][3]. Its presence has also been confirmed in other insects, including dragonflies and silkworms[4][5].

  • Arachnids: Decarboxylated this compound has been found in the extracts of crab spiders[4][5].

  • Cephalopods: This pigment is also present in cephalopods, contributing to their remarkable ability to change color[4][5]. The ratio of this compound to its decarboxylated form may play a role in determining the specific color of a chromatophore, ranging from yellow to purple[3].

Quantitative Data on Occurrence

The relative abundance of decarboxylated this compound can vary between species and tissues. The following table summarizes available quantitative data.

OrganismTissue/OrganelleMethod of QuantificationRelative Abundance of Decarboxylated this compoundReference
Housefly (Musca domestica)Ommochromasomes (from eyes)Absorbance at 414 nm5.3 ± 0.1% of total ommatins[1][3]

Biosynthesis and Chemical Formation

Decarboxylated this compound is formed through the tryptophan-to-ommochrome pathway. The central precursor for ommochromes is 3-hydroxykynurenine, which itself is derived from tryptophan through the action of enzymes such as tryptophan 2,3-dioxygenase (TDO) and kynurenine (B1673888) 3-monooxygenase (KMO)[1][6].

There are two primary proposed routes for the formation of decarboxylated this compound[1][7]:

  • Direct Decarboxylation: this compound can undergo direct decarboxylation to yield decarboxylated this compound. This reaction can occur slowly in an acidic environment and may be influenced by light[1].

  • Via Uncyclized this compound: The oxidative dimerization of two molecules of 3-hydroxykynurenine forms a labile intermediate called uncyclized this compound. This intermediate can then undergo intramolecular cyclization and oxidation to form both this compound and decarboxylated this compound[1][7][8]. It is suggested that the formation of decarboxylated ommatins is a regulated process in vivo[3].

The following diagram illustrates the proposed biosynthetic pathway leading to decarboxylated this compound.

Decarboxylated_Xanthommatin_Biosynthesis cluster_early_pathway Early Tryptophan Metabolism cluster_late_pathway Ommochrome Formation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO, KFase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Uncyclized_this compound Uncyclized This compound Hydroxykynurenine->Uncyclized_this compound Oxidative Dimerization This compound This compound Uncyclized_this compound->this compound Intramolecular Cyclization Decarboxylated_this compound Decarboxylated This compound Uncyclized_this compound->Decarboxylated_this compound Intramolecular Cyclization & Decarboxylation This compound->Decarboxylated_this compound Direct Decarboxylation

Caption: Biosynthetic pathway of decarboxylated this compound.

Biological Functions and Potential Applications

Decarboxylated this compound, along with other ommochromes, serves several key biological functions. These properties also highlight its potential for applications in drug development and material science.

  • Pigmentation and Color Change: As a pigment, it contributes to the coloration of eyes and integuments in invertebrates[1][9]. The redox state of decarboxylated this compound influences its color; the oxidized form is yellow, while the reduced form is red[10]. This redox-dependent color change is crucial for phenomena such as the nuptial coloration in dragonflies[10].

  • Antioxidant Activity: Ommochromes, including decarboxylated this compound, exhibit antioxidant properties[9]. They are believed to provide antioxidant protection to cells, particularly in the eyes, and may play a role in detoxifying excess tryptophan[9]. Recent studies have indicated that decarboxylated this compound possesses high antioxidant activity, potentially higher than this compound itself. This makes it a compound of interest for pathologies associated with oxidative stress[11].

  • Electrochromic Properties: The ability of ommochromes to change color in response to redox stimuli has led to interest in their use for developing electrochromic devices[1][12].

  • Potential as an Antitumor Agent: The phenoxazinone scaffold of ommochromes has been utilized in the design of antitumor agents, suggesting a potential therapeutic application for these compounds[1][3].

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of decarboxylated this compound, compiled from cited research.

In Vitro Synthesis of this compound and Decarboxylated this compound

This protocol is based on the oxidative condensation of 3-hydroxykynurenine[1][13].

Materials:

  • 3-hydroxykynurenine (3-OHK)

  • Potassium ferricyanide (B76249) (K₃Fe(CN)₆)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Prepare a solution of 3-hydroxykynurenine.

  • Induce oxidative condensation by adding potassium ferricyanide. The reaction should proceed for approximately 90 minutes[13].

  • Following the reaction, precipitate the product by adding 1 M HCl dropwise to the mixture.

  • The resulting precipitate will contain a mixture of this compound and decarboxylated this compound.

Extraction of Ommochromes from Housefly Eyes

This protocol details the extraction of ommochromes for subsequent analysis[1].

Materials:

  • Housefly heads

  • Acidified methanol (B129727) (0.5% HCl in methanol, MeOH-HCl)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize housefly heads in chilled acidified methanol.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant, which contains the extracted ommochromes, including this compound and decarboxylated this compound.

  • It is crucial to perform the analysis immediately after extraction to minimize the formation of artifacts, such as methoxylated ommochromes, which can occur in acidified methanol[1].

Analysis by UPLC-DAD-MS/MS

Ultra-Performance Liquid Chromatography coupled with Diode-Array Detection and Tandem Mass Spectrometry is a powerful method for the identification and quantification of decarboxylated this compound[1].

Instrumentation:

  • UPLC system with a C18 column

  • Diode-Array Detector (DAD)

  • Tandem Quadrupole Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Typical Parameters:

  • Separation: A C18 reversed-phase column is used for separation.

  • Detection (DAD): Monitor absorbance spectra to identify characteristic peaks.

  • Detection (MS/MS):

    • Parent Ion: For decarboxylated this compound, the protonated molecule [M+H]⁺ is observed at m/z 380[1][3].

    • Fragmentation: Typical neutral losses observed during MS/MS fragmentation include -NH₃ (-17 m/z), -CH₅O₂N (-63 m/z), and -C₂H₃O₂N (-73 m/z), which are characteristic of the kynurenine-like amino-acid chain[1].

The following diagram outlines the general workflow for the extraction and analysis of decarboxylated this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Housefly Heads) Homogenization Homogenization in Acidified Methanol Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Ommochrome Extract Centrifugation->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC DAD DAD Detection UPLC->DAD MSMS ESI-MS/MS Detection UPLC->MSMS Data_Analysis Data Analysis (Identification & Quantification) DAD->Data_Analysis MSMS->Data_Analysis

Caption: Workflow for extraction and analysis of decarboxylated this compound.

Conclusion and Future Directions

Decarboxylated this compound is a functionally significant ommochrome pigment with diverse roles in invertebrate biology. Its contribution to coloration, coupled with its antioxidant and electrochromic properties, makes it a molecule of high interest for both basic research and applied science. For professionals in drug development, its antioxidant capabilities and the potential of its core structure in designing novel therapeutics are particularly noteworthy. Future research should focus on elucidating the specific enzymatic control of its biosynthesis, further quantifying its presence across a wider range of organisms, and exploring its pharmacological potential in greater detail. The development of sustainable and scalable synthetic routes, such as the recently reported biomimetic total synthesis and microbial biosynthesis, will be critical for advancing these investigations[4][12][14].

References

Methodological & Application

Application Note: A Protocol for the Total Synthesis of Xanthommatin from 3-Hydroxykynurenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthommatin is a naturally occurring phenoxazinone pigment found in various invertebrates, belonging to the ommochrome family. These pigments are derived from the oxidative metabolism of tryptophan and play crucial roles in vision and coloration. Due to their unique photoactive and redox properties, there is growing interest in this compound and its analogs for applications in materials science and pharmacology. This application note provides a detailed protocol for the total synthesis of this compound via the oxidative dimerization of 3-hydroxykynurenine (3-OHK), a key metabolite in the tryptophan degradation pathway. The described method utilizes potassium ferricyanide (B76249) as an efficient oxidizing agent, offering a reproducible route to obtain this valuable biochrome for research and development purposes.

Introduction

Ommochromes, such as this compound, are biosynthesized from tryptophan via the kynurenine (B1673888) pathway. The final step in the formation of this compound involves the oxidative condensation of two molecules of 3-hydroxykynurenine.[1][2][3] This process can be mimicked in the laboratory through chemical synthesis, providing a reliable source of the pigment for further study. The synthesis proceeds through an unstable intermediate, uncyclized this compound, which rapidly undergoes intramolecular cyclization to yield the stable pyridophenoxazinone chromophore of this compound.[2][4][5] This protocol details a biomimetic synthesis that is efficient and scalable, enabling the production of gram-scale quantities of this compound.[5][6]

Key Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidative Dimerization cluster_cyclization Intramolecular Cyclization cluster_product Final Product A 3-Hydroxykynurenine (3-OHK) B Oxidation & Condensation A->B K₃[Fe(CN)₆] Potassium Phosphate (B84403) Buffer C Uncyclized this compound (Labile Intermediate) B->C D Cyclization & Oxidation C->D Spontaneous E This compound D->E Edges Edges

Caption: Workflow for the synthesis of this compound from 3-hydroxykynurenine.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound from 3-hydroxykynurenine using potassium ferricyanide.

ParameterValueReference
Starting Material3-Hydroxy-DL-kynurenine (3-OHK)[7]
Oxidizing AgentPotassium Ferricyanide (K₃[Fe(CN)₆])[5][8]
3-OHK Concentration17.8 mM[8]
K₃[Fe(CN)₆] Concentration78.1 mM[8]
Solvent/Buffer0.1 M Potassium Phosphate Buffer[8]
Reaction pH7.0[8]
Reaction Time2.5 hours[8]
Yield~30%[5]

Experimental Protocol

This protocol is based on methodologies reported for the chemical synthesis of this compound.[5][7][8]

1. Materials and Reagents:

  • 3-Hydroxy-DL-kynurenine (3-OHK) (Sigma-Aldrich)

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) (Thermo Scientific)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

2. Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Centrifuge and centrifuge tubes (for product collection)

  • Lyophilizer or vacuum oven (for drying)

3. Preparation of Buffer Solution:

  • Prepare a 0.1 M potassium phosphate buffer solution.

  • Adjust the pH of the buffer to 7.0 using solutions of KH₂PO₄ and K₂HPO₄.

4. Synthesis Procedure:

  • Prepare a 17.8 mM solution of 3-hydroxykynurenine by dissolving the appropriate amount in the 0.1 M potassium phosphate buffer (pH 7.0).[8]

  • While stirring the 3-OHK solution at room temperature, slowly add a 78.1 mM solution of potassium ferricyanide dropwise.[8]

  • Continue stirring the reaction mixture at room temperature for 2.5 hours.[8] The solution will gradually change color as the pigment forms.

  • After 90 minutes to 2.5 hours, precipitate the newly synthesized this compound by adding 1 M hydrochloric acid dropwise until the product becomes insoluble.[7]

  • Collect the precipitate by centrifugation.

  • Wash the pigment pellet with deionized water to remove residual salts and unreacted starting materials.

  • Dry the final product, a dark-colored powder, using a lyophilizer or under vacuum.

5. Product Characterization:

  • The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques, such as UV-Vis spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR).[5][9]

Conclusion

The described protocol provides a reliable and efficient method for the total synthesis of this compound from its direct biological precursor, 3-hydroxykynurenine. This biomimetic approach, utilizing potassium ferricyanide as an oxidant, is well-documented and yields this compound in quantities suitable for comprehensive research.[5][8] The availability of a standardized synthesis protocol is essential for advancing the study of ommochromes and exploring their potential applications in medicine and materials science.

References

HPLC-MS/MS method for xanthommatin quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method provides a robust and sensitive platform for the quantification of xanthommatin in diverse biological samples. This application note details the protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, addressing key challenges such as analyte stability.

Introduction

This compound is a naturally occurring phenoxazinone pigment found in various invertebrate species, including insects and cephalopods. It is a key metabolite in the tryptophan-kynurenine pathway and plays a significant role in vision as a screening pigment in compound eyes and in body coloration.[1][2] The accurate quantification of this compound is crucial for studies in biochemistry, toxicology, and developmental biology. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[2][3]

This document provides a detailed method for the analysis of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures precise and reliable quantification.[1][4]

Principle of the Method

The method involves the extraction of this compound from a biological matrix, followed by separation using reversed-phase HPLC. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved by monitoring a specific precursor-to-product ion transition (MRM), which provides high specificity by filtering out background noise from the complex sample matrix.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade), Hydrochloric Acid (HCl).

  • Standards: this compound standard is not commercially available and typically must be synthesized in vitro by the oxidative condensation of 3-hydroxykynurenine.[1][5]

  • Reagents: 3-hydroxykynurenine, Potassium ferricyanide (B76249) (for synthesis).

  • Equipment: Analytical balance, vortex mixer, centrifuge, HPLC system, and a tandem mass spectrometer.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Synthesize this compound as described in the literature.[5] Accurately weigh and dissolve the synthesized this compound in a suitable solvent. Note: Due to stability issues, initial solubilization in a small amount of DMSO followed by dilution in the mobile phase is recommended.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). These will be used to build the calibration curve.

Sample Preparation Protocol

Sample preparation is a critical step, as this compound is unstable and can be rapidly converted into methoxylated derivatives in acidified methanol, a common extraction solvent.[1][6] Therefore, all steps should be performed quickly and at low temperatures (e.g., on ice).

  • Homogenization (for tissue samples):

    • Weigh the frozen biological tissue sample (e.g., insect eyes).

    • Add ice-cold extraction solvent (Methanol acidified with 0.5% HCl is efficient but requires immediate processing; alternatively, use 80% methanol with 0.1% formic acid for potentially better stability).[1] Use a ratio of 1:10 (tissue weight:solvent volume).

    • Homogenize the sample using a bead beater or tissue grinder until a uniform suspension is achieved. Keep the sample on ice.

  • Protein Precipitation (for plasma/serum or tissue homogenate):

    • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation and Collection:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the analyte.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumental Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +4500 V
Source Temperature 400°C
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Nitrogen

Quantitative Data and Method Validation

For reliable quantification, a calibration curve should be generated using the prepared standard solutions. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.

Table 3: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 424.1361.125[1]
Decarboxylated this compound380.1336.1To be optimized

Note: The collision energy (CE) and other MS parameters should be optimized for the specific instrument to achieve the best signal intensity.[1]

Visualizations

Biosynthesis of this compound

The enzymatic synthesis of this compound begins with the amino acid L-tryptophan, which is converted through the kynurenine (B1673888) pathway to 3-hydroxykynurenine. Two molecules of 3-hydroxykynurenine then undergo oxidative condensation to form this compound.[1][8]

G cluster_pathway Tryptophan-Kynurenine Pathway tryp L-Tryptophan kyn Kynurenine tryp->kyn hk 3-Hydroxykynurenine kyn->hk xan This compound hk->xan x2, Oxidative Condensation

Caption: Simplified biosynthetic pathway of this compound from L-tryptophan.
Experimental Workflow

The overall workflow from sample collection to data analysis is critical for achieving reproducible results. The diagram below outlines the major steps of the protocol.

G cluster_workflow Quantification Workflow cluster_prep Preparation Steps sample Biological Sample (e.g., Tissue, Plasma) prep Sample Preparation sample->prep analysis HPLC-MS/MS Analysis prep->analysis data Data Processing analysis->data homogenize 1. Homogenization (Tissues) precipitate 2. Protein Precipitation (with Acetonitrile) homogenize->precipitate centrifuge 3. Centrifugation (4°C, 14,000 x g) precipitate->centrifuge collect 4. Collect & Filter Supernatant centrifuge->collect

Caption: Experimental workflow for this compound quantification in biological samples.

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in biological samples. Careful attention to the sample preparation protocol, particularly regarding the inherent instability of this compound in certain solvents, is paramount for obtaining accurate results. This method is well-suited for researchers in various fields requiring precise measurement of this important biomolecule.

References

Microbial Biosynthesis of Xanthommatin: Application Notes and Protocols for Engineered Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the microbial biosynthesis of the animal pigment xanthommatin using an engineered strain of Pseudomonas putida. The core of this methodology is a novel growth-coupled biosynthetic (GrowBio) strategy that links the production of this compound directly to the growth and viability of the bacterial host, enabling robust and scalable production.[1][2][3]

Introduction and Principle

This compound is a naturally occurring ommochrome pigment found in arthropods and cephalopods, known for its striking color-changing properties and potential applications in cosmetics, functional materials, and as a UV-protectant.[1][3][4] Traditional heterologous expression of complex natural product pathways in microbial hosts often results in low initial titers, requiring extensive and resource-intensive strain optimization.[1][2][3]

The "GrowBio" strategy overcomes this limitation by engineering a synthetic auxotrophy in the host bacterium, Pseudomonas putida.[2][3][5] Specifically, the engineered strain, named PUMA (P. putida 5,10-methylenetetrahydrofolate auxotroph), is rendered deficient in the biosynthesis of the essential cofactor 5,10-methylenetetrahydrofolate (MTHF).[1][2][3] The heterologous biosynthetic pathway for this compound, starting from L-tryptophan, is designed to release formate (B1220265) as a byproduct.[2][3] This formate is then utilized by the PUMA strain to replenish its MTHF pool, thus rescuing the auxotrophy. This elegant metabolic linkage makes this compound production obligatory for cell growth and proliferation, effectively converting a metabolic burden into a selective advantage.[2][3] Subsequent Adaptive Laboratory Evolution (ALE) can be used to further select for variants with improved growth rates and, consequently, higher this compound output.[2][5]

Data Presentation

The growth-coupled strategy has been shown to achieve gram-scale production of this compound from simple feedstocks like glucose.[2][5] While specific titers for this compound are a key outcome of the process, quantitative data for the production of key precursors in an evolved PUMA strain (ePUMA) have been reported.

CompoundHost StrainProduction Titer (mg/L)Carbon SourceCultivation Method
KynurenineePUMA-kyn(WIn)59.8GlucoseShaken-flask
Kynurenic AcidePUMA-kyn(WIn)181.2GlucoseShaken-flask
This compoundEvolved PUMAGram-scaleGlucoseFed-batch Fermentation

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The heterologous pathway for this compound production begins with the amino acid L-tryptophan. A three-step enzymatic conversion yields 3-hydroxykynurenine (3HK), with the first step releasing formate. Two molecules of 3HK then undergo condensation to form this compound. This final step can occur enzymatically or through auto-oxidation.[3][4]

Xanthommatin_Biosynthesis Trp L-Tryptophan Kyn N-Formyl-L-kynurenine Trp->Kyn Tryptophan 2,3-dioxygenase ThreeHK L-Kynurenine Kyn->ThreeHK Kynurenine formamidase Formate Formate Kyn->Formate Xan_precursor 3-Hydroxykynurenine (3HK) ThreeHK->Xan_precursor Kynurenine 3-monooxygenase Xan This compound Xan_precursor->Xan 2x 3HK (Condensation) Growth_Coupling cluster_pathway This compound Pathway cluster_host PUMA Host Metabolism Trp L-Tryptophan Precursors Pathway Intermediates Trp->Precursors Xan This compound Precursors->Xan Formate Formate Precursors->Formate MTHF 5,10-MTHF Formate->MTHF Rescues Auxotrophy Glucose Glucose NativeMTHF Native MTHF Synthesis Glucose->NativeMTHF DELETED Biomass Biomass (Growth) MTHF->Biomass Workflow A 1. Construct PUMA Strain (P. putida MTHF Auxotroph) B 2. Introduce Pathway Plasmids (Tryptophan to 3HK) A->B C 3. Adaptive Laboratory Evolution (ALE) (Select for improved growth/production) B->C D 4. Fed-Batch Fermentation (Gram-scale production) C->D E 5. Extraction & Analysis (HPLC Quantification) D->E

References

Application Notes and Protocols for the Extraction of Xanthommatin from Squid Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthommatin is a naturally occurring ommochrome pigment found in the skin of various cephalopods, including squid.[1][2] This phenoxazone-based compound is a product of the tryptophan metabolic pathway and is responsible for the vibrant coloration and dynamic camouflage abilities of these animals.[3][4][5][6] Beyond its role as a pigment, this compound and its derivatives have garnered significant interest in the scientific community for their potent antioxidant properties and potential therapeutic applications.[2][7] These molecules have been shown to possess antiradical capacities, offering protection against oxidative stress, and have been investigated for their roles in mitigating inflammatory pathways.[3][6]

These application notes provide detailed protocols for the extraction and purification of this compound from squid skin, a summary of its quantitative analysis, and an overview of its biosynthetic and potential signaling pathways relevant to research and drug development.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction and activity of this compound from squid skin.

ParameterValueSpecies/ConditionsSource
Extraction Yield
Soluble Pigment Yield58% (from purified granules)Doryteuthis pealeii[8][9][10]
Spectroscopic Data
UV-Vis Absorbance Maxima (Acidified Methanol)~234 nm, ~442 nmGeneral for this compound
UV-Vis Absorbance Maxima (Methanol-HCl extract)266 nm, 518 nm (wide band 428-630 nm)Dosidicus gigas, Octopus vulgaris
Characteristic IR Peak1740 cm⁻¹Jumbo squid skin extract[2][11]
Antioxidant Activity
DPPH Radical Scavenging (IC₅₀)F7 Fraction showed the highest activityDosidicus gigas skin extract fractions[12][13]
ABTS Radical Scavenging (IC₅₀)Fractions F1, F3, and F7 showed the lowest IC₅₀Dosidicus gigas skin extract fractions[12]
Ferric Reducing Power (FRAP) (IC₅₀)Fractions F3 and F7 showed the lowest IC₅₀Dosidicus gigas skin extract fractions[12][13]
Chemiluminescence Quenching1 mg/mL extract equivalent to 0.26 mM TroloxBerryteuthis magister skin ommochromes[3]
Other Biological Activities
Endocrine DisruptionNo significant agonistic or antagonistic activity on androgen and estrogen receptors.Ammonium (B1175870) this compound[14]
MutagenicityNon-mutagenic in bacterial reverse mutation assays.Ammonium this compound[14]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Squid Skin

This protocol details the extraction of a crude pigment mixture containing this compound from squid skin.

Materials:

  • Fresh or frozen squid skin

  • Methanol (B129727) (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Enzymes (e.g., papain, collagenase) - Optional, for tissue dissociation

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Vortex mixer

  • Glass vials

Procedure:

  • Sample Preparation:

    • Manually dissect the chromatophore-containing dermal layer from the squid mantle.[8][9]

    • Wash the tissue with homogenization buffer to remove excess flesh. For more thorough dissociation of surrounding tissue, an optional enzymatic digestion with papain and collagenase can be performed.

  • Isolation of Pigment Granules:

    • Homogenize the cleaned tissue in buffer.

    • Centrifuge the homogenate at a low speed to pellet larger debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g for 5-10 minutes) to pellet the pigment granules.[8]

    • Discard the supernatant and wash the pellet with buffer, repeating the centrifugation. This step should be repeated several times to purify the granules.[8]

  • Pigment Extraction:

    • Prepare the extraction solvent: acidified methanol (e.g., 99:1 methanol:HCl or by adding 25 µL of concentrated HCl to 5 mL of methanol).[8][15]

    • Add the acidified methanol to the purified pigment granule pellet (e.g., 500 µL).[8]

    • Vortex the sample vigorously for 3-4 minutes.[8]

    • Sonicate the suspension for approximately 10 minutes.[8]

    • Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to pellet the now colorless granules.[8]

    • Carefully collect the dark red supernatant, which contains the this compound extract, and transfer it to a clean glass vial.[8]

    • Repeat the extraction process with the pellet until no more color is extracted.[8]

    • Pool the supernatants for subsequent purification or analysis.

Protocol 2: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using column and thin-layer chromatography.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Silica (B1680970) gel for column chromatography

  • Glass chromatography column

  • Thin-layer chromatography (TLC) silica plates

  • Developing solvents for chromatography (e.g., various ratios of hexane (B92381), ethyl acetate (B1210297), methanol; or 3:1 phenol:water for TLC).[15]

  • Collection tubes

  • Scraper for TLC plates

  • Solvent for re-extraction (acidified methanol)

Procedure:

  • Column Chromatography (Fractionation):

    • Prepare a silica gel column with a suitable non-polar solvent.

    • Concentrate the crude extract and load it onto the top of the column.

    • Elute the column with a gradient of solvents, starting from non-polar and gradually increasing the polarity (e.g., starting with hexane and gradually adding ethyl acetate and then methanol).

    • Collect the eluted fractions in separate tubes. The reddish-brown bands will contain the ommochrome pigments.

  • Thin-Layer Chromatography (Purification and Separation):

    • Analyze the collected fractions from column chromatography using TLC to identify those containing this compound.

    • For preparative TLC, streak the most promising fractions onto a larger silica TLC plate.

    • Develop the plate in a chamber with an appropriate solvent system (e.g., 3:1 phenol:water).[15]

    • After development, distinct colored bands will be visible. This compound and its derivatives (like decarboxylated this compound) will separate into different bands.[8]

    • Carefully scrape the silica from the band corresponding to this compound.

    • Extract the this compound from the scraped silica using acidified methanol.

    • Centrifuge to pellet the silica and collect the supernatant containing the purified this compound.

    • Verify the purity of the isolated compound using analytical techniques such as UV-Vis spectroscopy or HPLC.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification squid_skin Squid Skin Dermal Layer homogenization Homogenization & Centrifugation squid_skin->homogenization granules Purified Pigment Granules homogenization->granules extraction Extraction with Acidified Methanol granules->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc Thin-Layer Chromatography fractions->tlc pure_this compound Purified this compound tlc->pure_this compound analysis Analysis (UV-Vis, HPLC, MS) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Biosynthetic Pathway of this compound

G tryptophan L-Tryptophan formylkynurenine N-Formylkynurenine tryptophan->formylkynurenine Tryptophan 2,3-dioxygenase kynurenine Kynurenine formylkynurenine->kynurenine Kynurenine formamidase hydroxykynurenine 3-Hydroxykynurenine (3-OHK) kynurenine->hydroxykynurenine Kynurenine 3-monooxygenase dimerization Oxidative Dimerization hydroxykynurenine->dimerization uncyclized_xa Uncyclized this compound dimerization->uncyclized_xa cyclization Cyclization uncyclized_xa->cyclization This compound This compound cyclization->this compound

Caption: Biosynthesis of this compound from L-Tryptophan.

Potential Signaling Pathway Interaction

G cluster_pathway TLR-3 Mediated Inflammatory Pathway polyic Poly(I:C) (Viral dsRNA mimic) tlr3 Toll-like Receptor 3 (TLR-3) polyic->tlr3 signaling Downstream Signaling Cascade (e.g., TRIF, TRAF6, NF-κB) tlr3->signaling proinflammatory Pro-inflammatory Cytokine Secretion signaling->proinflammatory il6_il8 IL-6, IL-8 proinflammatory->il6_il8 This compound This compound / Ommochromes This compound->inhibition inhibition->proinflammatory   Reduces secretion

Caption: Inhibition of TLR-3 Pro-inflammatory Signaling by Ommochromes.

Discussion for Drug Development Professionals

The unique biochemical properties of this compound make it a compelling candidate for further investigation in drug development. Its established role as a potent antioxidant is of significant interest for conditions associated with oxidative stress. The mechanisms of action, involving both hydrogen atom and single electron transference, suggest a broad capacity to neutralize free radicals.[2]

Furthermore, preliminary studies have indicated that ommochromes can modulate specific inflammatory signaling pathways. Research has shown that ommochrome extracts can reduce the secretion of pro-inflammatory cytokines IL-6 and IL-8 in retinal pigment epithelial cells when stimulated via the Toll-like Receptor 3 (TLR-3) pathway.[3] This specific effect on a pathway involved in the innate immune response to viral dsRNA suggests a potential therapeutic avenue for inflammatory and autoimmune diseases, particularly those affecting ocular tissues like age-related macular degeneration (AMD).[3]

Importantly, safety assessments have shown that ammonium this compound does not act as an endocrine disruptor and is non-mutagenic, which are favorable characteristics for a developmental drug candidate.[14] Its ability to absorb a wide spectrum of UV light also points to potential applications in photoprotective formulations.[1][14]

Future research should focus on elucidating the precise molecular interactions between this compound and components of the TLR-3 signaling cascade. Identifying the specific target—be it the receptor itself or downstream signaling molecules—will be crucial for optimizing its therapeutic potential and designing targeted drug discovery programs. The protocols provided herein offer a robust starting point for obtaining purified this compound for such advanced research endeavors.

References

Application Notes and Protocols for Xanthommatin-Based Electrochromic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthommatin, a naturally occurring pigment found in arthropods and cephalopods, has emerged as a promising material for the development of novel electrochromic devices (ECDs).[1][2] Its inherent redox-dependent color-changing properties, transitioning from a vibrant yellow in its oxidized state to a deep red in its reduced state, make it an attractive candidate for applications in smart windows, displays, and other optoelectronic technologies.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and the fabrication and characterization of this compound-based electrochromic devices.

The electrochromism in this compound is rooted in the reversible redox reaction of its phenoxazinone core.[4] This transformation alters the electronic structure of the molecule, resulting in a significant shift in its light absorption profile.[4] By harnessing this property, it is possible to create devices that modulate light transmission in response to an applied electrical potential.

Quantitative Data Presentation

The performance of this compound-based electrochromic devices is summarized in the table below. These parameters are crucial for evaluating their potential for various applications.

Performance MetricValueConditions
Switching Voltage ±1.5 VOxidizing and reducing potentials
Color States Yellow (Oxidized) to Red (Reduced)-
Optical Contrast (ΔT) 21.5%At the wavelength of maximum absorption change
Coloration Efficiency (CE) 104 cm²/C-
Coloration Time ~3.1 - 3.9 sTime to reach 90% of full coloration
Bleaching Time ~2.3 - 4.6 sTime to return to 90% of the bleached state
Cycling Stability Modulated across multiple cycles-
Absorption Peak Shift ~70 nm (red shift upon reduction)-

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound is synthesized via the oxidative dimerization of 3-hydroxykynurenine (3-OHK).[5][6] The following protocol outlines a common method using potassium ferricyanide (B76249) as the oxidizing agent.

Materials:

  • 3-hydroxy-DL-kynurenine (3-OHK)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Lyophilizer (optional)

Procedure:

  • Prepare a 2 mM solution of 3-hydroxy-DL-kynurenine in potassium phosphate buffer (pH 7.4).

  • Prepare a 2 mM solution of potassium ferricyanide in deionized water.

  • In a light-protected vessel, slowly add the potassium ferricyanide solution to the 3-OHK solution in a 1:1 molar ratio while stirring continuously at room temperature.

  • Allow the reaction to proceed for 90 minutes. The solution will gradually change color as this compound is formed.

  • Precipitate the synthesized this compound by dropwise addition of 1 M HCl until the pH of the solution reaches approximately 3.0.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the this compound precipitate.

  • Carefully decant the supernatant.

  • Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove unreacted starting materials and byproducts.

  • The purified this compound pellet can be dried under vacuum or lyophilized for long-term storage.

Protocol 2: Fabrication of this compound-Based Electrochromic Device

This protocol describes the assembly of a sandwich-type electrochromic device using an indium tin oxide (ITO) coated substrate, a poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) layer, and the synthesized this compound.

Materials:

  • ITO-coated glass or PET substrates

  • PEDOT:PSS aqueous dispersion

  • Synthesized this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Gel polymer electrolyte (e.g., LiClO₄ in propylene (B89431) carbonate and PMMA)

  • Epoxy sealant

  • Spin coater

  • Hot plate

  • UV lamp for curing

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • PEDOT:PSS Layer Deposition:

    • Prepare a PEDOT:PSS solution by adding 5% (v/v) DMSO to the aqueous dispersion to enhance conductivity.

    • Spin-coat the PEDOT:PSS solution onto the conductive side of the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the coated substrate on a hot plate at 120°C for 10 minutes to remove residual solvent. This will form a uniform, transparent conductive polymer layer.

  • This compound Layer Deposition:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

    • Deposit the this compound solution onto the PEDOT:PSS layer. This can be done by spin-coating or drop-casting. For spin-coating, use a speed of 1500 rpm for 30 seconds.

    • Gently dry the this compound layer at 60°C for 10 minutes.

  • Device Assembly:

    • Prepare the gel polymer electrolyte.

    • Place a few drops of the gel electrolyte onto the this compound-coated electrode.

    • Carefully place a second ITO-coated substrate (without the polymer and pigment layers, acting as the counter electrode) on top, ensuring the conductive sides are facing each other.

    • Apply gentle pressure to spread the electrolyte evenly and create a thin, uniform layer between the electrodes.

  • Sealing:

    • Seal the edges of the device with an epoxy resin.

    • Cure the epoxy under a UV lamp according to the manufacturer's instructions to ensure a hermetic seal, preventing leakage of the electrolyte and degradation from atmospheric exposure.

Visualizations

Signaling Pathways and Experimental Workflows

Xanthommatin_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product start1 3-Hydroxykynurenine (3-OHK) process1 Oxidative Dimerization start1->process1 start2 Potassium Ferricyanide (Oxidizing Agent) start2->process1 process2 Precipitation (Acidification) process1->process2 process3 Purification (Washing & Centrifugation) process2->process3 end1 This compound process3->end1

Caption: Workflow for the synthesis of this compound.

ECD_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_assembly Device Assembly cluster_final Final Device sub1 ITO Substrate sub2 Cleaning (Sonication) sub1->sub2 layer1 PEDOT:PSS Spin Coating sub2->layer1 layer2 Annealing layer1->layer2 layer3 This compound Deposition layer2->layer3 layer4 Drying layer3->layer4 assembly1 Electrolyte Application layer4->assembly1 assembly2 Sandwiching Electrodes assembly1->assembly2 assembly3 Sealing (Epoxy) assembly2->assembly3 assembly4 Curing (UV) assembly3->assembly4 final_device This compound ECD assembly4->final_device

Caption: Workflow for the fabrication of the electrochromic device.

Electrochromic_Mechanism oxidized This compound (Oxidized State) Yellow reduced Dihydrothis compound (Reduced State) Red oxidized->reduced + 2e⁻ / + 2H⁺ (Reduction) - 2e⁻ / - 2H⁺ (Oxidation)

Caption: Redox mechanism of this compound electrochromism.

References

Application Notes and Protocols for the Structural Elucidation of Xanthommatin Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthommatin and its derivatives are a class of ommochrome pigments found widely in nature, particularly in insects and cephalopods. These compounds are of significant interest due to their diverse biological activities, including their roles as antioxidants and their potential as natural colorants. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these complex heterocyclic molecules. This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the structural analysis of this compound derivatives.

Data Presentation

The structural elucidation of novel compounds relies on the careful analysis and comparison of NMR data. The following tables summarize the reported ¹H and estimated ¹³C NMR chemical shifts for this compound. It is important to note that while ¹H NMR data for this compound is available, explicit, experimentally determined ¹³C NMR data for the parent this compound is not readily found in the surveyed literature. The ¹³C chemical shifts presented here are therefore estimated based on data from closely related phenoxazinone and xanthone (B1684191) structures and should be used as a guide for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data for this compound. [1][2]

PositionChemical Shift (δ) in CD₃OD (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.40s-
H-47.92s-
H-68.01d8.0
H-77.96t8.0
H-87.45d8.0
H-α3.91dd5.03, 5.52
H-β3.56dd5.03, 1.92
H-β'3.52dd5.52, 1.92

Note: The assignments are based on the publication by Chan-Higuera et al. (2019) and the standard numbering scheme for the this compound core.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound.

PositionEstimated Chemical Shift (δ) (ppm)Notes
C-1165-175Carbonyl carbon
C-2140-150Aromatic C-H
C-3115-125Aromatic C-H
C-4145-155Aromatic C-H
C-4a130-140Quaternary aromatic carbon
C-5a110-120Quaternary aromatic carbon
C-6120-130Aromatic C-H
C-7125-135Aromatic C-H
C-8115-125Aromatic C-H
C-9135-145Quaternary aromatic carbon
C-9a140-150Quaternary aromatic carbon
C-10a175-185Carbonyl carbon
C-11150-160Quaternary aromatic carbon
C-α50-60Methine carbon
C-β30-40Methylene carbon
COOH (on C-3)160-170Carboxylic acid carbon
COOH (side chain)170-180Carboxylic acid carbon

Note: These are estimated chemical shift ranges based on known values for similar phenoxazinone and xanthone structures. Actual experimental values may vary.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data. The following protocols provide a general framework for the analysis of this compound derivatives.

Sample Preparation

Proper sample preparation is paramount for successful NMR analysis. Due to the poor solubility of many ommochromes in common NMR solvents, careful selection of the solvent system is crucial.[3]

Materials:

  • This compound derivative sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

  • Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄ (CD₃OD), or a mixture)

  • High-quality 5 mm NMR tubes

  • Micropipettes

  • Vortex mixer

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Protocol:

  • Weigh the desired amount of the this compound derivative directly into a clean, dry vial.

  • Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL). DMSO-d₆ is often a good starting point due to its excellent dissolving power for polar compounds.

  • Vortex the sample thoroughly to ensure complete dissolution. Gentle warming may be applied if the compound is not readily soluble, but be cautious of potential degradation.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR spectra provide fundamental information about the structure of the molecule.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution)

¹H NMR Acquisition Protocol:

  • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include:

    • Pulse program: zg30 or zg

    • Number of scans (NS): 8 to 64 (depending on sample concentration)

    • Relaxation delay (D1): 1-5 seconds

    • Acquisition time (AQ): 2-4 seconds

    • Spectral width (SW): appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm, CD₃OD at 3.31 ppm).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition Protocol:

  • Use the same locked and shimmed sample.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Pulse program: zgpg30 (with proton decoupling)

    • Number of scans (NS): 1024 to 16384 (or more, as ¹³C is much less sensitive than ¹H)

    • Relaxation delay (D1): 2 seconds

    • Acquisition time (AQ): 1-2 seconds

    • Spectral width (SW): appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)

  • Process the spectrum similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CD₃OD at 49.0 ppm).

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) Protocol:

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: cosygpqf or similar.

  • Parameters: Adjust the spectral width in both dimensions to encompass all proton signals. The number of increments in the indirect dimension (F1) is typically 256 or 512. The number of scans per increment is usually a multiple of 2 or 4.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: hsqcedetgpsisp2.3 or similar.

  • Parameters: The spectral width in the F2 (proton) dimension should cover the proton chemical shift range, and the spectral width in the F1 (carbon) dimension should cover the carbon chemical shift range. The number of increments in F1 is typically 128 to 256.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting molecular fragments and identifying quaternary carbons.

  • Pulse Program: hmbcgplpndqf or similar.

  • Parameters: Similar to HSQC, with spectral widths covering the respective proton and carbon ranges. A key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid tryptophan. The following diagram illustrates the key steps in this pathway.[4]

Xanthommatin_Biosynthesis Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine Kynurenine 3-monooxygenase This compound This compound Hydroxykynurenine->this compound Oxidative Dimerization & Cyclization

Caption: Biosynthetic pathway of this compound from tryptophan.

Experimental Workflow for Structural Elucidation

The systematic application of various NMR experiments is key to solving the structure of a novel this compound derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Derivative Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY (Stereochemistry) HMBC->NOESY Data_Integration Integration of All NMR Data NOESY->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal

Caption: Experimental workflow for NMR-based structural elucidation.

These application notes and protocols provide a comprehensive guide for researchers working on the structural characterization of this compound and its derivatives. By following these guidelines and carefully analyzing the multidimensional NMR data, scientists can confidently determine the structures of these fascinating natural products.

References

Application Notes and Protocols for Gram-Scale Xanthommatin Production via Growth-Coupled Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gram-scale production of xanthommatin, a natural pigment with applications in cosmetics and materials science, using a growth-coupled biosynthesis strategy in an engineered Pseudomonas putida strain.[1][2][3][4] This method leverages a synthetic dependency of bacterial growth on the production of this compound, thereby creating a robust and efficient manufacturing platform.[1][2][4]

Introduction to Growth-Coupled Biosynthesis of this compound

Traditional methods for producing complex natural products in microbial hosts often result in low yields, requiring extensive and resource-intensive strain optimization.[2][4] The growth-coupled approach overcomes this limitation by linking the biosynthesis of the target molecule, this compound, to the essential metabolic processes of the host organism.[1][2][4]

In this system, a Pseudomonas putida strain, named PUMA (Pseudomonas putida 5,10-methylenetetrahydrofolate auxotroph), is engineered to be deficient in the production of 5,10-methylenetetrahydrofolate (MTHF), a crucial cofactor for DNA and methionine synthesis.[2][4] The heterologous biosynthesis of this compound from tryptophan is co-designed to release formate (B1220265) as a byproduct.[2][4] The PUMA strain is further engineered to utilize this formate to produce the essential MTHF, thus making its growth directly dependent on the rate of this compound synthesis.[2][4] This elegant coupling allows for the selection of highly productive strains through adaptive laboratory evolution (ALE) and facilitates high-titer production in fed-batch fermentation.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the engineered strains in this growth-coupled biosynthesis system.

Table 1: Production Titers of Kynurenine (B1673888) Pathway Intermediates and this compound.

CompoundStrainTiter (mg/L)
3-HydroxykynureninePUMA-Xa43.1
Xanthurenic AcidPUMA-Xa10.1
KynureninePUMA-Xa29.5
Kynurenic AcidPUMA-Xa58.1
This compound (Crude) ePUMA-Xa(WIn) 2400

Data obtained from fed-batch fermentation of the evolved ePUMA-Xa(WIn) strain, resulting in 551 mg of crude this compound from 230 mL of culture.[2]

Experimental Protocols

Protocol 1: Construction of the PUMA Strain (P. putida MTHF Auxotroph)

This protocol describes the genetic modifications to create the PUMA strain, which is auxotrophic for MTHF and capable of formate assimilation.

1. Gene Deletions:

  • Disrupt the native MTHF biosynthesis pathway by deleting the genes responsible for the conversion of serine and glycine (B1666218) to MTHF. This can be achieved using standard homologous recombination techniques with suicide plasmids.
  • Target genes for deletion in P. putida KT2440 include those encoding serine hydroxymethyltransferase and the glycine cleavage system.

2. Introduction of the Formate Assimilation Pathway:

  • To enable the utilization of formate for MTHF synthesis, introduce the following genes from Methylobacterium extorquens:
  • ftfL: formate-tetrahydrofolate ligase
  • fchA: methenyltetrahydrofolate cyclohydrolase
  • mtdA: methylenetetrahydrofolate dehydrogenase
  • These genes can be cloned into an expression plasmid under the control of a suitable promoter for P. putida and introduced into the MTHF auxotroph strain.

3. Verification:

  • Confirm the desired genotype through PCR and sequencing.
  • Phenotypically verify the MTHF auxotrophy by demonstrating growth dependence on formate supplementation in a minimal medium.

Protocol 2: Heterologous Expression of the this compound Biosynthesis Pathway

This protocol details the introduction of the kynurenine pathway genes required for the conversion of tryptophan to the this compound precursor, 3-hydroxykynurenine (3HK).

1. Gene Selection and Synthesis:

  • The core enzymes of the pathway are:
  • Tryptophan 2,3-dioxygenase
  • Kynurenine formamidase
  • Kynurenine monooxygenase
  • These genes can be sourced from various organisms, such as Drosophila melanogaster or other insects known for ommochrome production. Codon-optimize the gene sequences for expression in P. putida.

2. Plasmid Construction:

  • Clone the synthesized genes into a suitable expression vector for P. putida. A multi-gene expression cassette can be constructed to ensure coordinated expression of the pathway.

3. Transformation:

  • Introduce the expression plasmid into the PUMA strain using standard transformation protocols for P. putida (e.g., electroporation or conjugation).

4. Expression and Product Confirmation:

  • Culture the engineered PUMA strain in a suitable medium containing tryptophan.
  • Analyze the culture supernatant for the presence of 3HK and other kynurenine pathway intermediates using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Adaptive Laboratory Evolution (ALE) for Strain Optimization

ALE is employed to select for mutations that enhance the growth rate and, consequently, this compound production.

1. Media Preparation:

  • Prepare a defined minimal medium (such as DBM medium) with glucose as the sole carbon source. The exact composition should be optimized for the growth of P. putida.
  • Initially, the medium may require supplementation with small amounts of glycine, which is gradually weaned out in subsequent passages.

2. Serial Passaging:

  • Inoculate the engineered PUMA strain into the minimal medium.
  • Culture the strain under controlled conditions (e.g., in a robotic platform for automated passaging).
  • Once the culture reaches a certain optical density (e.g., late exponential phase), dilute it into a fresh medium.
  • Repeat this process for multiple generations, gradually reducing the glycine supplementation until the strain can grow robustly on glucose as the sole carbon source.

3. Isolation and Characterization of Evolved Strains:

  • After a sufficient number of generations, isolate single colonies from the evolved population.
  • Characterize the growth rate and this compound production of the isolated strains to identify the best performers (e.g., the ePUMA-Xa(WIn) strain).
  • Perform whole-genome sequencing to identify the mutations responsible for the improved phenotype.

Protocol 4: Gram-Scale Fed-Batch Fermentation

This protocol describes the fed-batch fermentation process for the high-titer production of this compound.

1. Inoculum Preparation:

  • Grow a seed culture of the evolved ePUMA-Xa(WIn) strain in a suitable rich medium (e.g., LB medium) to the late exponential phase.
  • Use this seed culture to inoculate the bioreactor.

2. Bioreactor Setup and Initial Conditions:

  • Prepare a sterile bioreactor with a defined mineral salt medium (MSM) containing an initial concentration of glucose.
  • Set the initial culture volume (e.g., 250 mL).
  • Maintain the temperature, pH, and dissolved oxygen at optimal levels for P. putida growth (e.g., 30°C, pH 7.0, and 30% dissolved oxygen).

3. Fed-Batch Strategy:

  • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate the continuous feeding of a concentrated glucose solution.
  • The feed rate should be carefully controlled to maintain a constant, growth-limiting supply of glucose, thus avoiding the accumulation of inhibitory byproducts. A total of 34 grams of glucose was fed over 72 hours in the reported study.[2]

4. Monitoring and Harvesting:

  • Monitor cell density (OD600) and this compound production throughout the fermentation.
  • After a predetermined time (e.g., 72 hours), harvest the culture broth for this compound purification.

Protocol 5: Purification of this compound

This protocol describes a simple and effective method for purifying crude this compound from the fermentation broth.

1. Cell Removal:

  • Centrifuge the harvested culture broth to pellet the cells.
  • Collect the supernatant, which contains the secreted this compound.

2. Precipitation:

  • To the supernatant, add a solution of ascorbic acid. This will cause the reduced form of this compound and its decarboxylated analog to precipitate out of the solution.[2]
  • The optimal concentration of ascorbic acid and incubation time should be determined empirically.

3. Collection and Drying:

  • Collect the precipitate by centrifugation or filtration.
  • Wash the precipitate with a suitable solvent (e.g., water or a mild buffer) to remove residual media components.
  • Dry the purified this compound powder (e.g., by lyophilization).

Visualizations

Traditional_vs_GrowthCoupled cluster_0 Traditional Production cluster_1 Growth-Coupled Production Host Metabolism_T Host Metabolism Biomass_T Biomass Host Metabolism_T->Biomass_T Growth Heterologous Pathway_T Heterologous Pathway Host Metabolism_T->Heterologous Pathway_T Precursors Product_T Product Heterologous Pathway_T->Product_T Host Metabolism_GC Engineered Host Metabolism (Auxotrophic) Biomass_GC Biomass Host Metabolism_GC->Biomass_GC Growth (dependent) Heterologous Pathway_GC Heterologous Pathway Host Metabolism_GC->Heterologous Pathway_GC Precursors Product_GC Product Heterologous Pathway_GC->Product_GC Byproduct Byproduct (Formate) Heterologous Pathway_GC->Byproduct Byproduct->Host Metabolism_GC Rescues Auxotrophy

Caption: Comparison of traditional and growth-coupled production strategies.

Xanthommatin_Biosynthesis_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Tryptophan 2,3-dioxygenase 3-Hydroxykynurenine 3-Hydroxykynurenine (3HK) Kynurenine->3-Hydroxykynurenine Kynurenine monooxygenase Formate Formate (C1 Byproduct) Kynurenine->Formate Kynurenine formamidase This compound This compound 3-Hydroxykynurenine->this compound Oxidative Dimerization

Caption: Heterologous this compound biosynthetic pathway.

Growth_Coupling_Logic This compound Production This compound Production Formate Release Formate Release This compound Production->Formate Release releases MTHF Synthesis MTHF Synthesis Formate Release->MTHF Synthesis enables DNA and Methionine Synthesis DNA & Methionine Synthesis MTHF Synthesis->DNA and Methionine Synthesis is essential for Bacterial Growth Bacterial Growth DNA and Methionine Synthesis->Bacterial Growth is essential for

Caption: Logical workflow of the growth-coupling mechanism.

References

Techniques for purifying ommochrome-producing organelles (ommochromasomes)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ommochromes are a class of pigments derived from the enzymatic conversion of tryptophan, responsible for a wide range of colors in invertebrates, particularly in the eyes and epidermis. These pigments are synthesized and stored in specialized organelles known as ommochromasomes, which are a type of lysosome-related organelle (LRO). The study of ommochromasomes is crucial for understanding fundamental biological processes such as vision, camouflage, and detoxification of tryptophan metabolites. Furthermore, the enzymes within the ommochrome biosynthesis pathway represent potential targets for novel drug development. However, the biochemical and functional characterization of ommochromasomes has been hampered by the lack of standardized purification protocols. This document provides a detailed guide to the techniques for purifying ommochrome-producing organelles, drawing upon established methods for isolating analogous pigment granules, such as melanosomes.

Ommochrome Biosynthesis Pathway

The synthesis of ommochromes begins with the amino acid tryptophan.[1] Through a series of enzymatic steps, tryptophan is converted to 3-hydroxykynurenine, a key precursor that is then transported into the developing ommochromasome. Within the organelle, 3-hydroxykynurenine undergoes oxidative condensation to form the various ommochrome pigments.

Ommochrome_Biosynthesis Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Kynurenine-3-monooxygenase Ommochromasomes Ommochromasomes 3-Hydroxykynurenine->Ommochromasomes Transporters (e.g., White/Scarlet) Ommochromes Ommochromes Ommochromasomes->Ommochromes Oxidative Condensation Purification_Workflow cluster_0 Part 1: Differential Centrifugation cluster_1 Part 2: Density Gradient Centrifugation Tissue Ommochrome-rich Tissue Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Supernatant1 Supernatant 1 (Organelles) Homogenate->Supernatant1 Centrifuge 1,000 x g Pellet1 Pellet 1 (Nuclei, Debris) Homogenate->Pellet1 Centrifuge 1,000 x g Supernatant2 Supernatant 2 (Cytosol) Supernatant1->Supernatant2 Centrifuge 20,000 x g Pellet2 Crude Ommochromasome Fraction (Pellet 2) Supernatant1->Pellet2 Centrifuge 20,000 x g Loaded_Gradient Load Crude Fraction on Gradient Pellet2->Loaded_Gradient Gradient Density Gradient (e.g., OptiPrep™) Gradient->Loaded_Gradient Centrifuged_Gradient Ultracentrifugation 100,000 x g Loaded_Gradient->Centrifuged_Gradient Fractions Fraction Collection Centrifuged_Gradient->Fractions Purified_Ommochromasomes Purified Ommochromasomes Fractions->Purified_Ommochromasomes

References

Application Notes and Protocols for Photodynamic Antimicrobial Activity of Synthetic Xanthommatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and protocols for investigating the photodynamic antimicrobial (aPDT) activity of synthetic xanthommatin analogs. While this is an emerging field of research, preliminary findings suggest a promising potential for these compounds as novel antimicrobial agents.

Introduction to this compound Analogs in aPDT

This compound and its analogs are naturally occurring pigments belonging to the ommochrome family, characterized by a phenoxazinone core. This core structure is photoactive, making these compounds candidates for use as photosensitizers in antimicrobial photodynamic therapy (aPDT). aPDT is a promising alternative to traditional antibiotics that utilizes a non-toxic photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS), which are cytotoxic to microorganisms. Recent research has focused on the total synthesis of this compound and its analogs, such as decarboxylated and uncyclized forms, and has initiated the exploration of their photodynamic antimicrobial properties.[1][2][3]

Mechanism of Photodynamic Antimicrobial Action

The antimicrobial effect of aPDT is mediated by the generation of highly reactive oxygen species. Upon activation by light of a suitable wavelength, the photosensitizer (in this case, a synthetic this compound analog) transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state. This triplet state can then react with molecular oxygen via two primary pathways:[4][5][6]

  • Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions, which can further react to form other ROS like hydrogen peroxide and hydroxyl radicals.

  • Type II Reaction: Involves energy transfer to ground-state molecular oxygen to generate highly reactive singlet oxygen.

These ROS can indiscriminately damage essential microbial cellular components, including lipids, proteins, and nucleic acids, leading to cell death. This multi-targeted mechanism is a key advantage of aPDT, as it is less likely to induce microbial resistance compared to conventional antibiotics.

G General Mechanism of Photodynamic Antimicrobial Therapy (aPDT) PS_ground Photosensitizer (PS) (Ground State) PS_singlet Excited Singlet State (¹PS) PS_ground->PS_singlet Excitation PS_triplet Excited Triplet State (³PS) PS_singlet->PS_triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) PS_triplet->Oxygen Light Light (hν) Light->PS_ground Absorption TypeI Type I Reaction (Electron Transfer) Oxygen->TypeI TypeII Type II Reaction (Energy Transfer) Oxygen->TypeII ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH, H₂O₂) TypeI->ROS SingletOxygen Singlet Oxygen (¹O₂) TypeII->SingletOxygen Damage Oxidative Damage to Cellular Components ROS->Damage SingletOxygen->Damage Death Microbial Cell Death Damage->Death

Caption: General Mechanism of Photodynamic Antimicrobial Therapy (aPDT).

Data Presentation: Antimicrobial Activity of Synthetic this compound Analogs

Currently, there is limited published quantitative data on the photodynamic antimicrobial efficacy of synthetic this compound analogs. Preliminary studies indicate that this compound, decarboxylated this compound, and a protected uncyclized this compound analog are "moderately active" against Staphylococcus aureus (ATCC 25923) in the presence of light, while 3-hydroxykynurenine (3-OHK), which lacks the photoactive phenoxazinone core, is inactive.[1]

For context and comparative purposes, the following table summarizes the available qualitative data for this compound analogs and provides a reference range of activities for other photosensitizers against S. aureus.

PhotosensitizerTarget MicroorganismConcentration (µM)Light Dose (J/cm²)Log Reduction in CFU/mLReference
This compound Staphylococcus aureusNot ReportedNot ReportedModerately Active[1]
Decarboxylated this compound Staphylococcus aureusNot ReportedNot ReportedModerately Active[1]
Protected Uncyclized Xa/H₂Xa Staphylococcus aureusNot ReportedNot ReportedModerately Active[1]
3-Hydroxykynurenine (3-OHK) Staphylococcus aureusNot ReportedNot ReportedInactive[1]
Reference Photosensitizers
E-141ii (a chlorophyllin)S. aureus (MRSA)2030 (red light)> 5 (Total inactivation)[7]
Diaryl-Porphyrin P4S. aureus (MSSA)1020 (410 nm)~6[2]
CurcuminS. aureus (MRSA)100 µg/mL54 (450 nm)Significant reduction[8]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound analogs and the evaluation of their photodynamic antimicrobial activity. These protocols are based on published methodologies and can be adapted for specific experimental needs.

Protocol 1: Synthesis of this compound Analogs

This protocol is adapted from the biomimetic total synthesis of this compound and its analogs.[2][3]

Materials:

  • 3-Hydroxy-DL-kynurenine (3-OHK)

  • Potassium ferricyanide (B76249) (K₃Fe(CN)₆)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Solvents (e.g., water, methanol)

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, magnetic stirrer, rotary evaporator)

Procedure:

  • Preparation of 3-OHK solution: Dissolve 3-hydroxy-DL-kynurenine in an appropriate aqueous solvent.

  • Oxidative Dimerization:

    • To synthesize This compound (Xa) , add an oxidizing agent such as potassium ferricyanide to the 3-OHK solution under alkaline conditions (e.g., using NaOH). The reaction progress can be monitored by a color change to yellow/red.

    • To synthesize decarboxylated this compound (Dc-Xa) , the reaction can be carried out under acidic conditions.

  • Purification: The synthesized this compound analogs can be purified using techniques such as precipitation and recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized compounds using analytical techniques such as NMR, UV-Vis spectroscopy, FTIR, and HRMS.

Protocol 2: Evaluation of Photodynamic Antimicrobial Activity

This protocol outlines the steps to assess the in vitro aPDT efficacy of the synthesized this compound analogs against a target microorganism, such as Staphylococcus aureus.

Materials:

  • Synthesized this compound analogs

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, TSB)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Light source with a specific wavelength corresponding to the absorption maximum of the this compound analog (e.g., LED array)

  • Spectrophotometer (for measuring optical density)

  • Plate reader (for colony forming unit counting)

Experimental Workflow Diagram:

G Experimental Workflow for aPDT Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_controls Controls Culture 1. Bacterial Culture (e.g., S. aureus in TSB) Inoculation 3. Inoculation of 96-well plate with bacterial suspension Culture->Inoculation PS_prep 2. Photosensitizer (PS) Preparation (Stock solutions of this compound analogs) Incubation 4. Addition of PS & Pre-incubation (in the dark) PS_prep->Incubation Inoculation->Incubation Irradiation 5. Light Irradiation (Specific wavelength and dose) Incubation->Irradiation Dilution 6. Serial Dilution of samples Irradiation->Dilution Plating 7. Plating on Agar (B569324) Dilution->Plating CFU 8. Incubation & CFU Counting Plating->CFU Analysis 9. Data Analysis (Log reduction calculation) CFU->Analysis No_PS_Light No PS + Light PS_No_Light PS + No Light No_PS_No_Light No PS + No Light

Caption: Experimental Workflow for aPDT Efficacy Testing.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the target bacterial strain in a suitable broth medium and incubate overnight at 37°C.

    • The following day, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.

    • Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a final concentration of approximately 10⁷-10⁸ colony-forming units (CFU)/mL.

  • Photosensitizer Preparation:

    • Prepare stock solutions of the synthesized this compound analogs in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in PBS or bacterial growth medium.

  • aPDT Treatment:

    • In a 96-well microtiter plate, add the bacterial suspension to wells.

    • Add the photosensitizer solutions at various concentrations to the respective wells.

    • Include the following controls:

      • Bacteria only (no photosensitizer, no light)

      • Bacteria with photosensitizer only (no light)

      • Bacteria with light exposure only (no photosensitizer)

    • Incubate the plate in the dark for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake by the bacterial cells.

    • Irradiate the plate with a light source at the appropriate wavelength and light dose. The light dose (J/cm²) is a product of the power density (W/cm²) and the exposure time (s).

  • Viability Assessment (CFU Assay):

    • After irradiation, perform serial ten-fold dilutions of the samples from each well in PBS.

    • Plate a small volume (e.g., 10-100 µL) of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL for each treatment condition.

  • Data Analysis:

    • Calculate the log₁₀ reduction in CFU/mL for each treatment group compared to the untreated control group. A 3-log₁₀ reduction (99.9% killing) is generally considered a significant antimicrobial effect.

Conclusion and Future Directions

Synthetic this compound analogs represent a novel and promising class of photosensitizers for antimicrobial photodynamic therapy. The preliminary evidence of their activity against S. aureus warrants further investigation. Future research should focus on:

  • Quantitative Efficacy Studies: Determining the minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and log reduction values for a broader range of clinically relevant microorganisms, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Elucidating the primary mechanism (Type I vs. Type II) of ROS generation and identifying the specific cellular targets of damage.

  • In Vivo Studies: Evaluating the safety and efficacy of this compound analog-mediated aPDT in animal models of infection.

  • Structure-Activity Relationship Studies: Synthesizing and screening a library of this compound derivatives to optimize their photodynamic and antimicrobial properties.

The protocols and information provided herein serve as a foundational guide for researchers to explore the potential of synthetic this compound analogs as a new generation of antimicrobial agents.

References

Application Note: Formulating Water-in-Oil (W/O) Mineral Sunscreens with Xanthommatin

Author: BenchChem Technical Support Team. Date: December 2025

AN-SS-001

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of water-in-oil (W/O) mineral sunscreens incorporating xanthommatin. This compound, a naturally derived chromophore, offers multifunctional benefits as an antioxidant and a UV filter booster.[1][2] This guide details the formulation process, experimental protocols for stability and efficacy testing, and presents data in a structured format for clear interpretation.

Introduction

The demand for effective and safe sun protection has driven innovation in sunscreen formulations. Mineral sunscreens, utilizing physical blockers like zinc oxide (ZnO) and titanium dioxide (TiO2), are favored for their broad-spectrum protection and favorable safety profile.[3][4] Water-in-oil (W/O) emulsions are particularly suitable for mineral sunscreens as they can offer enhanced water resistance and a more uniform film formation on the skin.[5]

This compound is a biomolecule found in cephalopods that has demonstrated significant potential as a cosmetic ingredient.[6] It functions as a potent antioxidant and possesses a broad absorption profile that spans from UV to the visible light spectrum.[1][7] Studies have shown that this compound can boost the UVA and UVB absorption of conventional UV filters by over 50% and is photostable.[1][6] Furthermore, it has been found to be non-mutagenic and not an endocrine disruptor in in vitro assays, highlighting its potential for safe topical applications.[2][8]

This application note outlines the procedures for incorporating this compound into a W/O mineral sunscreen, providing detailed protocols for formulation, stability analysis, and performance evaluation.

Properties of this compound

Ammonium (B1175870) this compound is a water-soluble compound that can be integrated into the aqueous phase of an emulsion.[6] Its key properties relevant to sunscreen formulation are summarized below.

PropertyDescriptionReference
UV-Visible Absorption Broad absorption profile spanning UVB, UVA, and visible light.[1] Absorbance peaks around 234 nm and 442 nm.[9][1][9]
Antioxidant Activity Demonstrates radical scavenging activity, which can help mitigate oxidative stress from UV exposure.[7]
Photostability Resists degradation upon exposure to UV radiation, ensuring sustained efficacy of the sunscreen.[6][10][6][10]
UV Filter Boosting Increases the UV absorbance of other filters, potentially allowing for lower concentrations of traditional UV filters.[1][2][1][2]
Safety Profile In vitro studies indicate it is non-mutagenic, not an endocrine disruptor, and non-phototoxic.[1][8][1][8]

Experimental Protocols

Formulation of W/O Mineral Sunscreen with this compound

This protocol describes the preparation of a stable W/O mineral sunscreen. The formulation utilizes a combination of emollients, emulsifiers, and mineral UV filters, with this compound added to the water phase.

Table 1: Sample Formulation - W/O Mineral Sunscreen with this compound (SPF ~30)

PhaseINCI NameTrade Name (Example)% (w/w)Function
A (Oil Phase) Caprylic/Capric Triglyceride-15.00Emollient
Butyloctyl SalicylateHallBrite® BHB5.00Dispersing Agent, SPF Booster
Cetyl PEG/PPG-10/1 DimethiconeAbil® EM 902.50W/O Emulsifier
C12-15 Alkyl Benzoate-5.00Emollient, Dispersing Agent
Beeswax-1.00Thickener, Stabilizer
B (Pigment Grind) Zinc Oxide (non-nano)-15.00UV Filter (Broad Spectrum)
Titanium Dioxide-5.00UV Filter (UVB/UVA2)
Triethoxycaprylylsilane-0.50Coating for Pigments
C (Water Phase) Deionized Water-to 100Solvent
Ammonium this compound Xanthochrome® 0.50 Antioxidant, UV Booster
Sodium Chloride-1.00Emulsion Stabilizer
Glycerin-3.00Humectant
D (Preservative) Phenoxyethanol, EthylhexylglycerinEuxyl® PE 90101.00Preservative

Protocol:

  • Oil Phase Preparation : In the main vessel, combine all ingredients of Phase A. Begin mixing with a propeller mixer and heat to 75-80°C.

  • Pigment Dispersion : Add the Phase B ingredients (mineral filters) to the heated oil phase. Homogenize at high speed (5,000-10,000 rpm) until the pigments are fully dispersed and uniform. Maintain temperature.

  • Water Phase Preparation : In a separate vessel, combine the ingredients of Phase C. Heat to 75-80°C and mix until the ammonium this compound and sodium chloride are fully dissolved.

  • Emulsification : Slowly add the water phase (Phase C) to the oil/pigment phase (Phase A+B) while homogenizing. Continue homogenization for 10-15 minutes to form a stable W/O emulsion.[11]

  • Cooling : Switch from homogenization to propeller mixing and begin to cool the batch.

  • Preservation : Once the emulsion has cooled to below 40°C, add the Phase D preservative and mix until uniform.

  • Finalization : Continue mixing until the batch reaches room temperature (25°C).

G start_end start_end process process phase phase decision decision start Start phase_a 1. Prepare Oil Phase (A) Heat to 75-80°C start->phase_a phase_b 2. Disperse Pigments (B) in Oil Phase Homogenize at High Speed phase_a->phase_b emulsify 4. Emulsification Slowly Add Water Phase to Oil Phase with Homogenization phase_b->emulsify phase_c 3. Prepare Water Phase (C) with this compound Heat to 75-80°C phase_c->emulsify cool 5. Cool Batch with Propeller Mixing emulsify->cool add_preservative 6. Add Preservative (D) below 40°C cool->add_preservative finish 7. Final Mixing to Room Temperature add_preservative->finish end_node End Product finish->end_node

Caption: Workflow for W/O Mineral Sunscreen Formulation.

Emulsion Stability Testing

Stability testing is crucial to ensure the product maintains its physicochemical integrity over its shelf life.[11]

  • Macroscopic Evaluation : Visually inspect samples for phase separation, color change, or texture abnormalities at various time points (24h, 1 week, 1 month, 3 months) under different storage conditions (4°C, 25°C, 40°C).

  • Centrifugation Test : Centrifuge 5g of the emulsion at 3000 rpm for 30 minutes. Any sign of phase separation indicates potential instability.[12]

  • Freeze-Thaw Cycling : Subject the product to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C. Check for phase separation or crystallization after each cycle.[12]

  • Viscosity and pH Measurement : Measure the viscosity and pH of the formulation at regular intervals during storage at different temperatures to detect any significant changes.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionHomogeneous cream, no separation
pH pH meter5.5 - 7.0
Viscosity Brookfield Viscometer±15% change from initial value
Centrifugation 3000 rpm, 30 minNo phase separation
Freeze-Thaw 3 cycles (-10°C to 25°C)No phase separation
In Vitro SPF and UVA-PF Determination

In vitro testing provides a reliable and ethical method for evaluating sunscreen efficacy during development.[13][14]

  • Substrate Preparation : Use polymethyl methacrylate (B99206) (PMMA) plates as the substrate.

  • Sample Application : Apply the sunscreen formulation evenly onto the PMMA plate at a concentration of 2.0 mg/cm². Allow the film to dry for 15-20 minutes.[15]

  • UV Transmittance Measurement : Use a UV transmittance analyzer to measure the absorbance of the sunscreen film from 290 to 400 nm before and after UV irradiation.[13]

  • SPF and UVA-PF Calculation : The Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) are calculated from the transmittance data using standardized equations. The critical wavelength (λc) is also determined to assess the breadth of UVA protection.

Photostability Assessment

This protocol evaluates the ability of the formulation to maintain its protective qualities after UV exposure.[16][17]

  • Sample Preparation : Prepare sunscreen films on PMMA plates as described in section 3.3.

  • Irradiation : Expose the plates to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Measurement : Measure the UV transmittance of the irradiated sample.

  • Data Analysis : Compare the UV absorbance spectrum before and after irradiation. Calculate the percentage loss in protection (e.g., % SPF loss) to quantify photostability. A photostable formula will show minimal degradation.[16][18]

Antioxidant Activity Assay (DPPH)

This assay quantifies the radical scavenging ability of the final formulation, highlighting the functional benefit of this compound.[7]

  • Sample Extraction : Prepare a methanolic extract of the sunscreen formulation.

  • Reaction Mixture : Add aliquots of the extract to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation : Allow the reaction to proceed in the dark for 30 minutes.

  • Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging is calculated relative to a control. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G start_end start_end process process test test data data formulation Sunscreen Formulation (Protocol 3.1) stability Stability Testing (Protocol 3.2) formulation->stability efficacy Efficacy Testing (Protocols 3.3 & 3.4) formulation->efficacy antioxidant Antioxidant Assay (Protocol 3.5) formulation->antioxidant stability_data Stability Data (pH, Viscosity, etc.) stability->stability_data efficacy_data Efficacy Data (SPF, UVA-PF, Photostability) efficacy->efficacy_data antioxidant_data Antioxidant Data (IC50) antioxidant->antioxidant_data analysis Final Data Analysis & Product Assessment stability_data->analysis efficacy_data->analysis antioxidant_data->analysis

Caption: Overall Experimental Workflow for Evaluation.

UV-Induced Skin Damage and Role of this compound

UV radiation generates reactive oxygen species (ROS) in the skin, which leads to oxidative stress. This stress activates signaling pathways like MAPK, leading to collagen degradation and inflammation, and can cause direct DNA damage, contributing to photoaging and skin cancer. This compound can help mitigate this damage through two primary mechanisms: UV absorption and antioxidant activity (ROS scavenging).

G uv uv This compound This compound mechanism mechanism damage damage UVR UV Radiation Skin Skin Cells UVR->Skin Exposure Xa This compound UVR->Xa UV Absorption ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Skin->ROS MAPK MAPK Pathway Activation ROS->MAPK Damage Cellular Damage (Collagen Degradation, Inflammation, DNA Damage) ROS->Damage MAPK->Damage Xa->ROS ROS Scavenging (Antioxidant)

Caption: UV Damage Pathway and this compound's Protective Role.

Regulatory Considerations

In the United States, sunscreens are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA).[3][19] Active ingredients must be approved and listed in the sunscreen monograph.[20] As this compound is a novel ingredient, its use in a marketable sunscreen product in the U.S. would require progression through the FDA's regulatory pathways, such as the Time-and-Extent Application (TEA) or an OTC Monograph Order Request (OMOR) under the framework established by the CARES Act.[19][21] Developers should consult the latest FDA guidelines for novel sunscreen ingredients.

Conclusion

This compound presents a promising, nature-inspired ingredient for advanced sunscreen formulations. Its multifunctional properties as a UV booster and antioxidant can enhance the protective capacity and stability of W/O mineral sunscreens. The protocols outlined in this document provide a framework for developing and evaluating these innovative formulations, paving the way for next-generation sun care products that are both safe and highly effective.

References

Troubleshooting & Optimization

Technical Support Center: Biomimetic Xanthommatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of biomimetic xanthommatin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key precursor for the biomimetic synthesis of this compound?

The primary and immediate precursor for the biomimetic synthesis of this compound is 3-hydroxykynurenine (3-OHK).[1][2][3][4] The synthesis involves the oxidative dimerization of 3-OHK.[1][4]

Q2: What are the main challenges encountered in this compound synthesis?

The most common challenges in this compound synthesis are achieving high yields and ensuring product purity.[5] this compound and its precursors, particularly the intermediate uncyclized this compound, can be unstable, leading to the formation of various side products.[6][7] Additionally, the poor solubility of this compound in many common solvents can complicate purification.[1]

Q3: What are the common side products in this compound synthesis?

A major side product is decarboxylated this compound (Dc-Xa).[6][7] The formation of Dc-Xa versus this compound is highly dependent on the pH of the reaction medium.[1][4] During extraction and purification, especially when using acidified methanol (B129727), methoxylated derivatives of this compound can form as artifacts.[6][7]

Q4: How can I detect and quantify this compound and its side products?

A combination of analytical techniques is recommended for the detection and quantification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a powerful method for separating and identifying these compounds.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of the purified compounds.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal pH The pH of the reaction medium is critical. Alkaline conditions favor the formation of this compound, while acidic conditions promote the formation of decarboxylated this compound.[1][4] For optimal this compound yield, maintain an alkaline pH during the oxidative dimerization of 3-OHK.
Degradation of Uncyclized this compound The intermediate, uncyclized this compound, is labile and can degrade before cyclizing to this compound.[6][10] It is recommended to work at low temperatures and in the dark during and after the initial oxidation step to minimize degradation.[6]
Inefficient Oxidizing Agent The choice and concentration of the oxidizing agent are crucial. Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is a commonly used and effective oxidizing agent.[6] Ensure the molar ratio of the oxidizing agent to 3-OHK is optimized.
Losses During Purification This compound's poor solubility can lead to significant losses during purification.[1] To minimize this, carefully select the precipitation and washing solvents. Acidification is often used to precipitate the product.[11]
Problem 2: Impure this compound Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Formation of Decarboxylated this compound As mentioned, acidic conditions lead to the formation of decarboxylated this compound.[1][4] Strictly maintain alkaline conditions throughout the synthesis to minimize this impurity.
Artifact Formation During Extraction The use of acidified methanol for extraction can lead to the formation of methoxylated artifacts.[6] If possible, use alternative extraction methods or minimize the exposure time to acidified methanol and perform extractions at low temperatures and in the dark.[6]
Incomplete Reaction Unreacted 3-hydroxykynurenine can be a significant impurity. Monitor the reaction progress using TLC or LC-MS to ensure complete conversion of the starting material.
Co-precipitation of Impurities During the precipitation step for purification, other reaction byproducts may co-precipitate with this compound. Multiple washing steps with a suitable solvent (e.g., deionized water) are essential to remove these impurities.

Quantitative Data Summary

Table 1: Comparison of Biomimetic this compound Synthesis Methods

Synthesis Method Precursor Key Reagents/Conditions Reported Yield Scale Reference
Multi-step Chemical SynthesisProtected 3-OHKMannich reaction, oxidative dimerization27% (overall)Gram-scale[1][5][12]
Chemical Oxidation3-OHKK₃Fe(CN)₆, alkaline conditions30%Not specified[4]
Microbial BiosynthesisTryptophan (via engineered P. putida)Growth-coupled fermentation2.4 g/L (titer)Lab-scale[11][13]

Experimental Protocols

Protocol 1: Gram-Scale Chemical Synthesis of this compound

This protocol is based on a 7-step synthesis with an overall yield of 27%.[1][12][14]

Step 1-6: Synthesis of Protected 3-Hydroxykynurenine (3-OHK)

  • These initial steps involve the synthesis of a protected form of 3-OHK to improve stability and final product purity. The detailed procedures for these steps can be found in the supporting information of the cited literature.[1][4]

Step 7: Oxidative Dimerization and Deprotection

  • Dissolve the protected 3-OHK in a suitable organic solvent.

  • Add an oxidizing agent (e.g., K₃Fe(CN)₆) under alkaline conditions.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, add an acid to precipitate the crude this compound.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • The deprotection of the protecting groups typically occurs during the workup or can be achieved as a separate step prior to oxidation.

Protocol 2: Microbial Production of this compound in Pseudomonas putida

This protocol is based on a growth-coupled biosynthesis strategy.[11][13]

  • Strain Cultivation: Inoculate a starter culture of the engineered Pseudomonas putida strain in a suitable growth medium and incubate overnight.

  • Fermentation: Transfer the starter culture to a larger fermentation vessel containing a defined production medium with glucose as the primary carbon source. Maintain optimal growth conditions (e.g., temperature, pH, aeration).

  • Induction (if applicable): If the expression of the biosynthetic pathway is under an inducible promoter, add the appropriate inducer at the optimal cell density.

  • Harvesting: After the desired fermentation time (typically determined by monitoring this compound production), harvest the cells by centrifugation.

  • Extraction: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).

  • Purification: Centrifuge the cell lysate to remove cell debris. The supernatant containing this compound can then be subjected to purification, for example, by precipitation with ascorbic acid.[11]

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine KFase OHK 3-Hydroxykynurenine (3-OHK) Kynurenine->OHK KMO UcXa Uncyclized this compound OHK->UcXa Oxidative Dimerization Xan This compound UcXa->Xan Intramolecular Cyclization

Caption: Biosynthetic pathway of this compound from tryptophan.

Experimental Workflow for Chemical Synthesis

Chemical Synthesis Workflow Start Start: 3-Hydroxykynurenine (3-OHK) Oxidation Oxidative Dimerization (e.g., K3Fe(CN)6, alkaline pH) Start->Oxidation Precipitation Acid Precipitation Oxidation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying End End: Purified this compound Drying->End Troubleshooting Low Yield LowYield Low this compound Yield CheckpH Check Reaction pH LowYield->CheckpH CheckTemp Check Reaction Temperature & Light Exposure LowYield->CheckTemp CheckOxidant Check Oxidizing Agent (Type & Concentration) LowYield->CheckOxidant CheckPurification Review Purification Protocol LowYield->CheckPurification Alkaline Adjust to Alkaline pH CheckpH->Alkaline LowTempDark Use Low Temperature & Dark Conditions CheckTemp->LowTempDark OptimizeOxidant Optimize Oxidizing Agent CheckOxidant->OptimizeOxidant OptimizePurification Optimize Precipitation & Washing CheckPurification->OptimizePurification

References

Preventing artifact formation during xanthommatin extraction with methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with xanthommatin extraction, specifically addressing the challenges of artifact formation when using methanol-based solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a type of ommochrome pigment, a class of pigments derived from the metabolism of tryptophan.[1] It is responsible for a variety of colors, from yellow to red and brown, in many invertebrates.[1] The primary challenge in extracting this compound is its inherent instability, particularly in common organic solvents like methanol (B129727), which can lead to the formation of various artifacts and degradation products.[2][3]

Q2: What are the most common artifacts observed during this compound extraction with methanol?

A2: When using acidified methanol for extraction, the most frequently encountered artifacts are methylated and methoxylated derivatives of this compound.[2][4] Decarboxylated this compound is another common artifact, and its formation is often accelerated by exposure to light.[2][4] Additionally, a labile intermediate called uncyclized this compound may be present in extracts, which can further convert to this compound or other degradation products.[2][4][5]

Q3: Why is acidified methanol commonly used for extraction if it causes artifact formation?

A3: Ommochromes, including this compound, are often insoluble in neutral aqueous and most organic solvents.[4] Acidification of the extraction solvent, typically methanol, is necessary to solubilize these pigments for analysis.[4][6][7] The challenge lies in finding a balance between efficient extraction and minimizing the formation of artifacts.

Q4: Can these artifacts be mistaken for naturally occurring derivatives of this compound?

A4: Yes, and this is a significant concern in metabolomics research. Methoxylated ommochromes, for instance, were previously reported in biological extracts but are now considered to be most likely artifactitious.[2][8] It is crucial to employ carefully designed extraction protocols and analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to distinguish between genuine biological metabolites and extraction-induced artifacts.[2][9]

Q5: Are there any alternatives to methanol for this compound extraction?

A5: While acidified methanol is a common solvent, the literature suggests that the key to preventing artifact formation lies more in the extraction conditions rather than the solvent itself. Some protocols have used butanol-acid mixtures for cold extractions.[3] However, regardless of the alcohol-based solvent used, the principles of minimizing temperature, light exposure, and extraction time remain critical.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound with methanol.

Issue Potential Cause(s) Recommended Solution(s)
Presence of unexpected peaks in chromatogram (e.g., LC-MS analysis) Formation of methylated, methoxylated, or decarboxylated artifacts.[2][4]1. Optimize Extraction Conditions: Perform the entire extraction process at low temperatures (e.g., on ice or at 4°C) and in complete darkness.[2][10] 2. Minimize Extraction Time: The overall extraction should be as rapid as possible, ideally completed in under an hour.[2] 3. Immediate Analysis: Analyze the extracts as soon as possible after preparation to prevent further degradation.[2]
Low yield of this compound Degradation of this compound during extraction or storage.1. Follow Optimized Protocol: Strictly adhere to a protocol designed to minimize degradation (see recommended protocol below). 2. Proper Storage: If immediate analysis is not possible, store extracts at -80°C. However, be aware that even frozen samples may not be completely stable over long periods.[11][12][13]
Inconsistent results between batches Variations in extraction time, temperature, or light exposure.1. Standardize Protocol: Ensure that all extraction parameters are kept consistent for every sample. 2. Use Fresh Solvents: Prepare fresh acidified methanol for each set of extractions.
Difficulty distinguishing between artifacts and genuine metabolites Co-elution or similar mass spectra of this compound derivatives and artifacts.1. High-Resolution Mass Spectrometry: Utilize high-resolution MS and tandem MS (MS/MS) to obtain detailed fragmentation patterns that can help differentiate structures.[4][5] 2. Isotopic Labeling: As a control, consider extracting a sample with deuterated methanol (CD3OH). Artifacts formed will incorporate the deuterium (B1214612) label, allowing for their confident identification.[11][12][13]

Quantitative Data Summary

Studies have shown that this compound is highly unstable in acidified methanol (0.5% HCl) at room temperature (20°C) in the dark. The following table summarizes the relative abundance of this compound and its major artifacts over time based on findings from the literature.[2][14][15]

Compound Initial (t=0) After 24 hours at 20°C in dark After 3 days at 20°C in dark
This compound HighSignificantly DecreasedVery Low / Absent
α³-methoxy-xanthommatin AbsentPresentIncreased
α³,α¹¹-dimethoxy-xanthommatin AbsentPresentIncreased
Decarboxylated this compound May be present in small amountsRelatively StableRelatively Stable

Note: This table is a qualitative summary of trends observed in published studies. Actual quantities will vary depending on the specific experimental conditions.

Experimental Protocols

Recommended Protocol for Minimizing Artifact Formation

This protocol is based on methodologies designed to reduce the formation of artifacts during the extraction of this compound.[2]

  • Sample Preparation: Homogenize the biological tissue in a suitable buffer on ice. If working with purified ommochromasomes, they can be directly extracted.[2][8]

  • Extraction Solvent: Prepare fresh, ice-cold methanol acidified with 0.5% hydrochloric acid (MeOH-HCl).

  • Extraction:

    • Perform all steps on ice and under minimal light or in a dark room.

    • Add the ice-cold MeOH-HCl to the sample.

    • Homogenize briefly (e.g., with a tissue grinder) for 1 minute.[10]

    • Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet insoluble material.

  • Sample Analysis:

    • Immediately transfer the supernatant containing the extracted this compound to an autosampler vial for analysis.

    • Analyze the sample by LC-MS as soon as possible, ideally within 30 minutes of extraction.[2]

Visualizations

Logical Relationships in Artifact Formation

Artifact_Formation This compound This compound Methoxylated_Artifacts Methoxylated Artifacts This compound->Methoxylated_Artifacts Methoxylation Decarboxylated_this compound Decarboxylated this compound This compound->Decarboxylated_this compound Decarboxylation Methanol Methanol (acidified) Methanol->Methoxylated_Artifacts Light Light Light->Decarboxylated_this compound Time_Temp Time / Temperature Time_Temp->Methoxylated_Artifacts Time_Temp->Decarboxylated_this compound

Caption: Factors leading to artifact formation from this compound.

Recommended Experimental Workflow

Experimental_Workflow Start Start: Sample Homogenization Extraction Extraction with ice-cold acidified methanol Start->Extraction Conditions Conditions: - Low Temperature (on ice) - Darkness - < 1 hour Extraction->Conditions Centrifugation Centrifugation (4°C) Extraction->Centrifugation Analysis Immediate LC-MS Analysis Centrifugation->Analysis End End: Data Acquisition Analysis->End

References

Technical Support Center: Overcoming Poor Solubility of Xanthommatin for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of xanthommatin for Nuclear Magnetic Resonance (NMR) analysis.

Troubleshooting Guides

Q1: My this compound sample won't dissolve in standard deuterated solvents for NMR analysis. What should I do?

A1: this compound is known for its poor solubility in most conventional NMR solvents.[1] This is a common issue encountered by researchers. To achieve dissolution, acidification of the solvent is typically necessary.[1] It has been reported that this compound is soluble in acidified methanol (B129727) (e.g., with HCl) and acidified dimethyl sulfoxide (B87167) (DMSO).[1][2]

Workflow for Solvent Selection:

start Start: Insoluble This compound Sample solvent_choice Select Deuterated Solvent start->solvent_choice dmso DMSO-d6 solvent_choice->dmso methanol Methanol-d4 solvent_choice->methanol other_solvents Other Common NMR Solvents solvent_choice->other_solvents acidify Acidify Solvent dmso->acidify degradation Potential for Degradation (Monitor Sample) dmso->degradation methanol->acidify other_solvents->acidify tfa Add TFA (e.g., 0.04%) acidify->tfa For DMSO-d6 hcl Add HCl (e.g., 0.5%) acidify->hcl For Methanol-d4 check_solubility Check Solubility tfa->check_solubility hcl->check_solubility nmr_ready Sample Ready for NMR check_solubility->nmr_ready Soluble alternative Consider Alternative Techniques (ssNMR) check_solubility->alternative Insoluble

Fig. 1: Decision workflow for solubilizing this compound.

Q2: I'm concerned about the stability of this compound in acidic DMSO. Is this a valid concern?

A2: Yes, it is a valid concern. While acidified DMSO-d6 can be an effective solvent for this compound NMR analysis, there have been observations of this compound degradation in dimethylsulfoxide.[1] It is advisable to prepare the sample immediately before the NMR experiment and to minimize the time the sample spends in the solvent. Monitoring the sample for any color changes or the appearance of new signals in preliminary scans is recommended.

FAQs

Q: What are the recommended solvents and their preparation for dissolving this compound for ¹H-NMR?

A: Based on available literature, the following solvent systems are recommended:

  • Acidified Deuterated Dimethyl Sulfoxide (DMSO-d6): This is a common choice for polar compounds. To prepare, add a small amount of trifluoroacetic acid (TFA) to the DMSO-d6. A reported concentration is 0.04% TFA.[2]

  • Acidified Deuterated Methanol (Methanol-d4): Acidified methanol has been successfully used to dissolve ommochromes, including this compound.[1] A common preparation involves the addition of hydrochloric acid (HCl), for instance, at a concentration of 0.5%.[1]

Quantitative Solubility Data Summary

Deuterated SolventAcidificationReported Concentration/SolubilityRemarks
DMSO-d60.04% TFASufficient for ¹H-NMRPotential for sample degradation over time.[1]
Methanol-d40.5% HCl0.5-1.0 mg/mL for ommochromesGood for dissolving ommochrome pigments.
Phosphate Buffer (for suspensions)-2-3 mg/mL for pigment suspensionsNot a true solution, for specific applications.

Q: Are there any alternative techniques if I cannot achieve sufficient solubility for liquid-state NMR?

A: Yes, if liquid-state NMR is not feasible due to poor solubility, solid-state NMR (ssNMR) is a powerful alternative for analyzing insoluble or poorly soluble compounds in their native state.[3] Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide detailed structural information on solid samples.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H-NMR in Acidified DMSO-d6
  • Weigh approximately 1-5 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Add a small, precise volume of trifluoroacetic acid (TFA) to achieve a final concentration of approximately 0.04% (v/v). For example, add 0.24 µL of TFA to 0.6 mL of DMSO-d6.

  • Cap the NMR tube securely and vortex the sample until the this compound is fully dissolved. Gentle warming in a water bath may aid dissolution but should be done cautiously to avoid degradation.

  • Visually inspect the sample to ensure no solid particles remain.

  • Acquire the NMR spectrum immediately after preparation.

Protocol 2: General Protocol for Solid-State NMR (CP/MAS) of this compound

This is a general protocol adaptable for this compound based on ssNMR of complex organic molecules.

  • Ensure the this compound sample is a dry, fine powder. If necessary, gently grind the sample.

  • Pack the solid this compound sample into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor). The amount of sample will depend on the rotor size, typically ranging from 50 to 300 mg.

  • Insert the rotor into the NMR probe.

  • Set the magic-angle spinning (MAS) rate. A typical starting point for organic molecules is 10-15 kHz.

  • Perform a ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment. Key parameters to set include:

    • Contact time: Typically 1-4 ms.

    • Recycle delay: Dependent on the ¹H T₁ relaxation time, often 2-5 seconds.

    • High-power proton decoupling during acquisition.

  • For further structural elucidation, 2D ssNMR experiments such as Heteronuclear Correlation (HETCOR) can be performed to establish ¹H-¹³C connectivities.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a key branch of the tryptophan catabolism pathway. It begins with the conversion of L-tryptophan to 3-hydroxykynurenine through a series of enzymatic steps. Two molecules of 3-hydroxykynurenine then undergo oxidative condensation to form this compound.

cluster_enzymes Enzymatic Steps tryptophan L-Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine   tdo Tryptophan-2,3-dioxygenase (TDO) kynurenine Kynurenine n_formylkynurenine->kynurenine   kfase Kynurenine Formamidase (KFase) three_hydroxykynurenine 3-Hydroxykynurenine kynurenine->three_hydroxykynurenine   kmo Kynurenine-3-monooxygenase (KMO) This compound This compound three_hydroxykynurenine->this compound   condensation Oxidative Condensation (2 molecules)

Fig. 2: Simplified enzymatic pathway of this compound biosynthesis.

References

Optimizing fermentation conditions for microbial xanthommatin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for microbial xanthommatin production.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the growth-coupled fermentation strategy for this compound production in Pseudomonas putida?

A1: The growth-coupled strategy is an advanced metabolic engineering approach designed to link the production of this compound directly to the growth and survival of the microbial host, Pseudomonas putida. This is achieved by engineering a strain that is auxotrophic for a specific essential metabolite. The biosynthetic pathway for this compound is designed to release this very metabolite as a byproduct. Consequently, the cells are incentivized to produce this compound to ensure their own proliferation, which can lead to higher and more stable yields.

Q2: What are the key genes and enzymes involved in the biosynthesis of this compound from tryptophan?

A2: The biosynthesis of this compound from the precursor L-tryptophan involves a series of enzymatic conversions. The key enzymes in this pathway, often referred to as the kynurenine (B1673888) pathway, include:

  • Tryptophan-2,3-dioxygenase: Catalyzes the initial step of converting L-tryptophan to N-formylkynurenine.

  • Kynurenine formamidase: Converts N-formylkynurenine to L-kynurenine.

  • Kynurenine 3-monooxygenase: Hydroxylates L-kynurenine to form 3-hydroxy-L-kynurenine.

  • Phenoxazinone synthetase: Catalyzes the oxidative condensation of two molecules of 3-hydroxykynurenine to form this compound.[1]

Q3: How is the kynurenine pathway regulated in Pseudomonas?

A3: In Pseudomonas aeruginosa, the kynurenine pathway is controlled by a transcriptional regulator known as KynR.[2][3][4][5] KynR, which belongs to the Lrp/AsnC family of regulators, activates the expression of the genes involved in the pathway (kynA and kynBU) in the presence of kynurenine.[2][6] This regulatory mechanism ensures that the pathway is induced when its substrate is available.

Troubleshooting Guide

Low this compound Yield

Problem: My this compound yield is consistently low, even with the growth-coupled P. putida strain.

Possible Cause Troubleshooting Steps
Insufficient Precursor (Tryptophan) Supply 1. Increase the initial concentration of L-tryptophan in the medium. 2. Implement a fed-batch strategy to maintain a steady supply of L-tryptophan throughout the fermentation.
Suboptimal Fermentation Conditions 1. Optimize the pH of the fermentation medium. For P. putida, a pH range of 6.0-8.0 is generally suitable. 2. Vary the fermentation temperature between 25°C and 37°C to find the optimal temperature for your specific strain. 3. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, which are crucial for the oxidative steps in the pathway.
Metabolic Burden on the Host 1. Reduce the concentration of the inducer (if applicable) to lessen the metabolic load. 2. Optimize the medium composition with additional nutrients to support both growth and product formation.
Instability of the Production Strain 1. Re-streak the culture from a frozen stock to ensure the genetic integrity of the strain. 2. Perform plasmid stability tests if the biosynthetic pathway is plasmid-borne.
Inconsistent Pigment Color

Problem: The color of my fermentation broth varies between batches, from yellow to reddish-brown.

Possible Cause Troubleshooting Steps
pH Fluctuations 1. Monitor and control the pH of the fermentation broth closely. This compound is known to exhibit different colors at different pH values. 2. Use a well-buffered fermentation medium.
Redox State of the Culture 1. Ensure consistent aeration and agitation rates to maintain a stable redox environment. 2. The redox state can influence the final form of the pigment.
Presence of Intermediates or Byproducts 1. Analyze the fermentation broth using HPLC or spectrophotometry to identify and quantify intermediates like 3-hydroxykynurenine or other related compounds. 2. Adjust fermentation conditions to promote complete conversion to this compound.
Contamination Issues

Problem: My fermentation cultures are frequently contaminated.

Possible Cause Troubleshooting Steps
Inadequate Sterilization 1. Verify the effectiveness of your autoclave sterilization cycles for media and equipment. 2. Ensure all connections and sampling ports are properly sterilized before and after each use.
Poor Aseptic Technique 1. Review and reinforce aseptic techniques for all personnel. 2. Work in a clean and controlled environment, such as a laminar flow hood, during all manipulations.
Contaminated Inoculum 1. Prepare fresh inoculum from a pure culture for each fermentation. 2. Regularly check the purity of your seed cultures by plating on agar.

Data Presentation

Table 1: Effect of Fermentation Parameters on this compound Production (Representative Data)

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 25303730
pH 6.07.07.08.0
Tryptophan (g/L) 2244
This compound Yield (mg/L) 150250320280

Experimental Protocols

Protocol 1: Batch Fermentation of P. putida for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the this compound-producing P. putida strain into 5 mL of sterile LB medium.

    • Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

  • Fermentation Setup:

    • Prepare the fermentation medium (e.g., M9 minimal medium supplemented with glucose and L-tryptophan) and sterilize it by autoclaving.

    • Aseptically transfer the production medium to a sterilized bioreactor.

  • Inoculation and Fermentation:

    • Inoculate the bioreactor with the overnight culture to an initial OD600 of 0.1.

    • Set the fermentation parameters: temperature (e.g., 30°C), pH (e.g., 7.0, controlled with acid/base addition), and dissolved oxygen (e.g., maintained at 30% by controlling agitation and aeration).

  • Sampling and Analysis:

    • Aseptically collect samples at regular intervals to monitor cell growth (OD600) and this compound production.

    • Process the samples for this compound quantification as described in Protocol 2.

Protocol 2: Quantification of this compound by Spectrophotometry
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant for analysis.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at the maximum absorption wavelength for this compound (approximately 440 nm).[7]

    • Use fresh fermentation medium as a blank.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Visualizations

Xanthommatin_Biosynthesis_Pathway Tryptophan L-Tryptophan NFK N-Formylkynurenine Tryptophan->NFK Tryptophan-2,3-dioxygenase Kynurenine L-Kynurenine NFK->Kynurenine Kynurenine formamidase HK 3-Hydroxy-L-kynurenine Kynurenine->HK Kynurenine 3-monooxygenase This compound This compound HK->this compound Phenoxazinone synthetase

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Bioreactor Bioreactor Inoculation Inoculum->Bioreactor Media Media Preparation & Sterilization Media->Bioreactor Fermentation Controlled Fermentation Bioreactor->Fermentation Sampling Regular Sampling Fermentation->Sampling OD Measure Cell Density (OD600) Sampling->OD Quantification Quantify this compound Sampling->Quantification Data Data Analysis OD->Data Quantification->Data

Caption: General workflow for this compound fermentation.

Troubleshooting_Logic decision decision start Low this compound Yield check_growth Is cell growth also low? start->check_growth check_precursor Is precursor limiting? check_growth->check_precursor No optimize_media Optimize growth medium check_growth->optimize_media Yes check_conditions Are fermentation conditions optimal? check_precursor->check_conditions No increase_precursor Increase tryptophan concentration check_precursor->increase_precursor Yes optimize_params Optimize pH, Temp, Aeration check_conditions->optimize_params No check_strain Check strain integrity check_conditions->check_strain Yes

Caption: Decision tree for troubleshooting low this compound yield.

References

Stability issues of xanthommatin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with xanthommatin. The information addresses common stability issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram (HPLC, LC-MS) Degradation of this compound into derivatives.In acidified methanol (B129727) (MeOH-HCl): this compound can rapidly form methoxylated and decarboxylated derivatives. Minimize incubation time at room temperature and in light.[1] Consider working in the dark and at low temperatures (e.g., -20°C) to slow down degradation.[2]In DMSO: this compound is known to be degradable in dimethylsulfoxide.[1] If possible, choose an alternative solvent. If DMSO is necessary, use it for the shortest time possible and at low temperatures.In physiological buffers (e.g., phosphate (B84403) buffer pH 7.4): this compound is unstable and can undergo hydration, decarboxylation, and deamination.[3] Prepare solutions fresh and use them immediately.
Loss of sample/low signal intensity Degradation of the parent this compound molecule.Review your solvent choice and sample handling conditions (see above).Ensure samples are protected from light, as this compound is photosensitive, especially in acidified methanol.[1]For extraction, while MeOH-HCl is efficient, be aware of the potential for artifact formation.[1] Optimize extraction time to balance efficiency and stability.
Color change of solution (e.g., yellow-brown to red) Conversion of this compound to other ommochromes like dihydrothis compound.This can be a natural conversion process.[3] To confirm the identity of the colored species, use analytical techniques like UV-Vis spectroscopy and mass spectrometry.
Poor solubility Inherent physicochemical property of ommochromes.This compound and other ommochromes generally have poor solubility in many conventional solvents without an acidifier.[1][3] Acidified solvents like MeOH-HCl are often required for solubilization.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most stable?

A1: Complete stability is challenging to achieve. However, decarboxylated this compound has shown greater stability in acidified methanol (MeOH-HCl) compared to this compound itself, which rapidly forms methoxylated derivatives.[1] For short-term handling, freshly prepared solutions in appropriate acidified solvents, kept cold and in the dark, are recommended.

Q2: What are the primary degradation products of this compound in acidified methanol?

A2: In acidified methanol, this compound is known to undergo methylation, methoxylation, and decarboxylation, especially when exposed to light.[1][3] This results in the formation of various derivatives, including α³-methoxy-xanthommatin, α³,α¹¹-dimethoxy-xanthommatin, and decarboxylated this compound.[1]

Q3: Is this compound stable under physiological conditions?

A3: No, this compound is generally unstable under physiological conditions. For instance, in phosphate buffer at pH 7.4, it can undergo reactions such as the addition of water to its quinone-imine function, decarboxylation, and deamination.[3]

Q4: How does light affect the stability of this compound?

A4: Light, particularly in combination with acidified methanol, significantly accelerates the degradation of this compound, leading to the formation of methylated, methoxylated, and decarboxylated products.[1] It is crucial to protect this compound solutions from light whenever possible.

Q5: What is uncyclized this compound, and is it stable?

A5: Uncyclized this compound is a labile (unstable) intermediate in the biosynthesis of ommatins from 3-hydroxykynurenine.[1][3][4] Due to its instability, it rapidly cyclizes to form this compound.

Quantitative Data on Stability

The following table summarizes the observed stability of this compound and its derivatives in a common solvent system.

Compound Solvent System Conditions Observation
This compoundMethanol with 0.5% HCl (MeOH-HCl)20°C in darknessRapidly converted into methoxylated derivatives.[1]
Decarboxylated this compoundMethanol with 0.5% HCl (MeOH-HCl)20°C in darknessMostly stable over time, although some formation of its methoxycarbonyl ester was observed.[1]
Uncyclized this compoundMethanol with 0.5% HCl (MeOH-HCl)20°C in darknessLabile and disappeared after 24 hours of incubation.[1]

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol is based on the oxidative condensation of 3-hydroxykynurenine.[1][2]

  • Prepare a solution of 3-hydroxy-D,L-kynurenine (e.g., 102 mg, 455 µmol) in a 0.2 M phosphate buffer (e.g., 10.2 mL) at pH 6.8.

  • Slowly add a potassium ferricyanide (B76249) solution to the 3-hydroxy-D,L-kynurenine solution under anoxic conditions.

  • Allow the reaction to proceed, during which red flocculants of this compound will form.

  • Collect the precipitate by centrifugation.

  • Wash the pellet with distilled water to remove salts like potassium ferrocyanide.

  • Desiccate the synthesized product overnight under a vacuum over potassium hydroxide (B78521) and phosphorus pentoxide.

Protocol 2: Analysis of this compound Stability in Acidified Methanol

This protocol allows for the monitoring of this compound degradation over time.[1][2]

  • Prepare a solution of synthesized this compound (e.g., 1 mg/mL) in methanol acidified with 0.5% HCl (MeOH-HCl).

  • Divide the solution into aliquots and store them at a specific temperature (e.g., 20°C or -20°C) in complete darkness.[2]

  • At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot for analysis.

  • Analyze the sample immediately after collection using a suitable analytical method such as UPLC-ESI-MS/MS.

  • Quantify the remaining this compound and its degradation products based on their mass spectrometry signals (e.g., Multiple Reaction Monitoring - MRM).[2]

Visualizations

This compound Degradation in Acidified Methanol This compound This compound Methoxythis compound α³-Methoxy-Xanthommatin This compound->Methoxythis compound + CH₃OH Decarboxylatedthis compound Decarboxylated this compound This compound->Decarboxylatedthis compound - CO₂ DiMethoxythis compound α³,α¹¹-DiMethoxy-Xanthommatin Methoxythis compound->DiMethoxythis compound + CH₃OH Light Light Light->this compound accelerates Methanol Methanol Methanol->this compound reacts with

Caption: Degradation pathway of this compound in acidified methanol.

General Workflow for this compound Stability Analysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Synthesis This compound Synthesis Solubilization Solubilization in Solvent Synthesis->Solubilization Incubate Incubate under controlled conditions (time, temp, light) Solubilization->Incubate Sampling Aliquoting at Time Points Incubate->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for analyzing this compound stability.

References

Technical Support Center: Large-Scale Ommochrome Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of ommochrome pigments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, scale-up, and purification of ommochrome pigments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Overall Yield (<20%) in Multi-Step Synthesis 1. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time for key steps (e.g., Mannich reaction, oxidative dimerization).[1] 2. Reagent Purity/Stability: Degradation of key intermediates like 3-hydroxykynurenine (3-OHK) or impurities in starting materials.[1] 3. Atmospheric Exposure: Sensitivity of intermediates to oxygen or moisture, leading to side reactions.[1] 4. Inefficient Purification: Loss of product during column chromatography or extraction steps.1. Optimize Conditions: Perform small-scale trials to optimize temperature and reaction time for each step. For the oxidative dimerization, carefully control the addition of the oxidizing agent. 2. Verify Reagent Quality: Use high-purity, fresh reagents. Store sensitive intermediates under an inert atmosphere (Nitrogen/Argon) at low temperatures. 3. Inert Atmosphere: Conduct sensitive steps, particularly the oxidative dimerization, under a nitrogen or argon blanket to prevent unwanted oxidation.[1] 4. Refine Purification: Optimize the solvent system for chromatography to ensure good separation. Minimize the number of purification steps where possible.
Reaction Stalls or is Incomplete 1. Poor Mixing/Mass Transfer: Inefficient stirring in large-volume reactors leads to localized concentration gradients and "dead zones." 2. Catalyst Deactivation: The catalyst used in a specific step (e.g., for reduction) may be poisoned by impurities or degraded. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents, especially on a large scale.1. Improve Agitation: Use appropriate impeller designs and agitation speeds for the reactor size and viscosity. Consider using a baffled reactor to improve mixing efficiency. 2. Catalyst Screening: Test catalyst activity on a small scale before committing to the large-scale reaction. Use fresh catalyst and ensure the reaction environment is free from known poisons. 3. Accurate Dosing: Utilize calibrated pumps and flow meters for the controlled addition of liquid reagents in large-scale setups.
Formation of Insoluble Aggregates/Precipitates 1. Pigment Agglomeration: Ommochromes have a strong tendency to aggregate due to their planar, heterocyclic structure, especially at high concentrations. 2. Poor Solubility: The target ommochrome may have low solubility in the reaction or workup solvent. 3. "Salting Out": Changes in the ionic strength of the solution during workup can cause the product to precipitate prematurely.1. Use Dispersing Agents: Introduce a compatible dispersing agent during the final precipitation/formulation step to prevent particles from clumping. 2. Solvent Selection: Choose solvents based on Hansen Solubility Parameters for both the reaction and purification to ensure the product remains in solution.[2] 3. Controlled Precipitation: Add anti-solvents slowly and with vigorous mixing to control particle size and reduce agglomeration.
Product Degradation (Color Change) During/After Purification 1. Oxidation: Dihydro-ommochromes (red) are sensitive to air and can rapidly oxidize to their yellow counterparts (e.g., xanthommatin).[2][3] 2. pH Instability: The phenoxazinone core is susceptible to degradation under strongly acidic or alkaline conditions.[4] 3. Photodegradation: Ommochromes are light-sensitive and can degrade upon exposure to UV or visible light.[5] 4. Decarboxylation: Acidic conditions can lead to the loss of carboxyl groups, forming byproducts like decarboxylated this compound.[2]1. Handle Under Inert Gas: After reduction steps, handle the product under nitrogen or argon. Consider adding antioxidants like ascorbic acid to solutions.[6] 2. Maintain Optimal pH: Buffer solutions to a mildly acidic or neutral pH (typically 4-7) during workup and storage. 3. Protect from Light: Use amber glassware or cover reactors and storage vessels with aluminum foil to prevent light exposure.[4] 4. Avoid Strong Acids: Use milder acidic conditions for deprotection or cyclization steps where possible to minimize decarboxylation.[2]
Difficulty in Final Product Purification 1. Formation of Closely Related Impurities: Side reactions (e.g., decarboxylation, methoxylation from methanol (B129727) solvent) can create impurities with similar polarity to the target product.[2][7] 2. Presence of Both Oxidized and Reduced Forms: The final product is often a mixture of this compound and dihydro-xanthommatin, which can be difficult to separate.[2] 3. Tailing on Chromatography Column: Strong interaction between the polar pigment and the stationary phase.1. Optimize Reaction Selectivity: Adjust reaction conditions to minimize side product formation. 2. Preparative HPLC: Use a high-resolution preparative HPLC method with a suitable C18 column and a slow gradient (e.g., water/acetonitrile with formic acid) for final polishing.[8] 3. Modify Mobile Phase: Add a competing agent to the mobile phase or adjust the pH to improve peak shape during chromatography.

Frequently Asked Questions (FAQs)

Synthesis & Methodology

Q1: What is a realistic overall yield for a large-scale synthesis of this compound? A1: A recently developed 7-step biomimetic total synthesis on a gram scale reports an overall yield of 27%.[2][9][10][11][12] Yields can be highly dependent on the specific route, scale, and optimization of each step. Low yields in individual steps, particularly the oxidative dimerization and cyclization, are common challenges.[2]

Q2: My oxidative dimerization of 3-hydroxykynurenine (3-OHK) is giving a low yield and many side products. Why? A2: This is a critical and often low-yielding step.[2] The primary reasons include the high reactivity and instability of the 3-OHK starting material and the uncyclized this compound intermediate.[2] The reaction is highly sensitive to oxidation, and side reactions can occur. To improve this step, it is crucial to use high-purity 3-OHK, perform the reaction under a strict inert atmosphere (argon or nitrogen), and carefully control the rate of addition of the oxidizing agent (e.g., K₃Fe(CN)₆).[2]

Q3: Is it better to synthesize 3-hydroxykynurenine (3-OHK) in-house or purchase it? A3: Commercially available 3-OHK is very expensive (approx. $1070 for 250 mg), making it impractical for large-scale synthesis.[2] Developing an efficient, scalable in-house synthesis of a protected 3-OHK intermediate is a key strategy for making the overall process economically viable. The 7-step synthesis route, for example, builds this intermediate from inexpensive starting materials.[2]

Stability & Storage

Q4: My purified ommochrome solution changes color from red to yellow over time. What is happening and how can I prevent it? A4: This color change indicates the oxidation of the reduced form (e.g., red dihydro-xanthommatin) to the oxidized form (e.g., yellow this compound).[2][3] This is a common issue as the reduced form is highly sensitive to atmospheric oxygen. To prevent this, store purified pigments as a dry powder under an inert atmosphere (argon is preferable) in the dark and at low temperatures (-20°C or below). For solutions, use deoxygenated solvents and consider adding an antioxidant like ascorbic acid.

Q5: What are the optimal pH and temperature conditions for storing ommochrome pigments? A5: Ommochrome stability is pH-dependent. They are generally more stable in mildly acidic conditions (pH 3-6).[4] Alkaline conditions can lead to rapid degradation. For storage, temperatures should be kept low, preferably at or below -20°C. Avoid repeated freeze-thaw cycles. Pigment extracts have shown greater stability at temperatures below 60°C.[4]

Purification & Analysis

Q6: What is the recommended method for purifying large quantities of synthetic ommochromes? A6: For large-scale purification, initial purification can be achieved through precipitation and washing. However, to achieve high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.[8] A C18 column with a water/acetonitrile mobile phase containing a small amount of formic acid (e.g., 0.5%) is commonly used.[8]

Q7: How can I confirm the identity and purity of my synthesized this compound? A7: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) is used to confirm the exact mass. 1H and 13C NMR spectroscopy are used to verify the chemical structure. UV-Vis spectrophotometry can confirm the characteristic absorbance peaks (λmax around 440-450 nm for this compound).[3] Purity should be assessed using analytical HPLC.[8]

Quantitative Data Summary

Table 1: Reported Yields for Key Ommochrome Synthesis Steps

Reaction Step Scale Reported Yield Reference
Overall Synthesis (7 Steps) Gram Scale27%Parvatkar, P. T., et al. (2024)[2][9][10][11][12]
Protected 3-OHK Synthesis (3 Steps) >5 g82%Parvatkar, P. T., et al. (2024)[2]
Oxidative Dimerization of Protected 3-OHK >3.5 g70%Parvatkar, P. T., et al. (2024)[2]
Deprotection and Cyclization to this compound >2.5 g71%Parvatkar, P. T., et al. (2024)[2]
Extraction from Insect Tissue N/A0.9 - 5.4% (of wet tissue weight)Dontsov, A. E., et al. (2020)

Table 2: UV-Vis Absorbance Maxima (λmax) for Common Ommochromes

Ommochrome Color λmax (nm) Notes Reference
This compoundYellow~450Solvent and pH dependent.Cordell, G. A., & Daley, D. L. (2021)[3]
Dihydrothis compoundRed~495The reduced form of this compound.Cordell, G. A., & Daley, D. L. (2021)[3]
Ommin APurple~520Structure remains speculative.Cordell, G. A., & Daley, D. L. (2021)[3]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound (Abbreviated)

This protocol is a summary of the 7-step synthesis reported by Parvatkar, P. T., et al. (2024). Researchers should consult the original publication for detailed conditions and characterization data.[2]

  • Steps 1-3: Synthesis of Nitrophenol Intermediate (8)

    • Start with commercially available protected amino acid (1).

    • Perform bromination using NBS to yield bromo-derivative (2).

    • Generate imine (3) via treatment with triethylamine.

    • Separately, synthesize a TMS-enol ether (6).

    • Conduct a TiCl₄-mediated Mannich reaction between the imine (3) and enol ether (6).

    • Treat the crude product with TBAF to yield the key nitrophenol intermediate (8) with an 82% yield over three steps.[2]

  • Step 4: Reduction to Protected 3-OHK (9)

    • Reduce the nitro group of nitrophenol (8) using B₂(OH)₄.

    • This yields the protected 3-hydroxykynurenine (9) intermediate in 91% yield.[2]

  • Step 5: Oxidative Dimerization

    • Perform oxidative dimerization of the protected 3-OHK (9) to form the protected uncyclized this compound (14).

    • This step is performed on a >3.5 g scale and achieves a 70% yield.[2]

  • Step 6-7: Deprotection and Cyclization

    • Purify the intermediate (14) by column chromatography.

    • Treat the purified intermediate with trifluoroacetic acid (TFA). This single step removes the protecting groups and induces a spontaneous cyclization-elimination-aromatization cascade.

    • This final step forms the target this compound/Dihydro-xanthommatin mixture (15/16) in 71% isolated yield.[2]

Protocol 2: Extraction of Ommochromes from Insect Eyes

This is a general protocol adapted from methods described in the literature.[6]

  • Homogenization: Homogenize insect heads or isolated eyes in acetone (B3395972) to remove fats and other lipids. Centrifuge and discard the supernatant.

  • Washing: Wash the pellet twice with methanol to remove remaining soluble impurities.

  • Extraction: Extract the pellet with a solution of 0.5% hydrochloric acid (HCl) in methanol.[6] This acidic methanol will solubilize the ommochrome pigments. Perform this step in the dark to prevent photodegradation.

  • Clarification: Centrifuge the mixture at high speed (e.g., 5,000 g for 15 min) to pellet any insoluble material.

  • Collection: Carefully collect the colored supernatant, which contains the ommochrome extract.

  • Concentration (Optional): The solvent can be removed under reduced pressure at a low temperature (<37°C) if a concentrated sample or dry powder is required.

  • Purification: The crude extract can be further purified using Thin Layer Chromatography (TLC) or preparative HPLC as described in the FAQ section.[6]

Visualizations

Diagram 1: Ommochrome Biosynthesis Pathway

Ommochrome_Biosynthesis Trp L-Tryptophan TDO TDO (vermilion) Trp->TDO Formylkyn N-Formylkynurenine KFase KFase Formylkyn->KFase Kyn Kynurenine KMO KMO (cinnabar) Kyn->KMO OHK 3-Hydroxykynurenine (3-OHK) Dimer Oxidative Dimerization OHK->Dimer Xan This compound (Yellow) Dimer->Xan Spontaneous Cyclization DiHydroXan Dihydrothis compound (Red) Xan->DiHydroXan Redox Equilibrium TDO->Formylkyn KFase->Kyn KMO->OHK Cardinal Cardinal (Peroxidase) Cardinal->Dimer Catalysis Synthesis_Workflow Start Start: Protected Amino Acid (1) Step1_3 Steps 1-3: Bromination, Imine Formation, Mannich Reaction, Deprotection Start->Step1_3 Intermediate1 Nitrophenol (8) Yield: 82% Step1_3->Intermediate1 Step4 Step 4: Nitro Group Reduction Intermediate1->Step4 Intermediate2 Protected 3-OHK (9) Yield: 91% Step4->Intermediate2 Step5 Step 5: Oxidative Dimerization (Under Inert Atmosphere) Intermediate2->Step5 Intermediate3 Protected Uncyclized Xa (14) Yield: 70% Step5->Intermediate3 Purify Purification: Column Chromatography Intermediate3->Purify Step6_7 Steps 6-7: Deprotection & Cyclization (TFA) Purify->Step6_7 Final Final Product: This compound/Dihydro-Xa Yield: 71% Step6_7->Final Troubleshooting_Yield Problem Low Overall Yield Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->Check_Conditions Check_Reagents Assess Reagent Purity & Stability Problem->Check_Reagents Check_Workup Review Workup & Purification Losses Problem->Check_Workup Sol_Conditions Action: Optimize conditions via small-scale trials. Check_Conditions->Sol_Conditions Suboptimal Sol_Reagents Action: Use fresh, high-purity reagents. Store properly. Check_Reagents->Sol_Reagents Impure/ Degraded Sol_Workup Action: Optimize extraction solvents & chromatography gradient. Check_Workup->Sol_Workup High Loss Detected

References

Technical Support Center: Refinement of Analytical Methods for Separating Xanthommatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of xanthommatin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and its related isomers?

A1: The primary challenges in separating this compound isomers, such as decarboxylated this compound and the uncyclized intermediate, stem from their structural similarities. These compounds often have nearly identical physicochemical properties, leading to significant chromatographic challenges like peak co-elution and poor resolution. Furthermore, some intermediates, like uncyclized this compound, are known to be labile and can degrade during sample preparation and analysis, especially in acidified methanol (B129727).[1] Ensuring stability and finding selective analytical conditions are therefore critical.

Q2: What type of analytical column is recommended as a starting point for this compound isomer separation?

A2: For reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), a C18 column is a common and effective starting point for the separation of phenoxazine-based compounds like xanthommatins. These columns provide good retention and selectivity for such aromatic and moderately polar structures. Optimization of the mobile phase is key to achieving baseline separation.

Q3: How critical is the mobile phase pH in the separation of this compound isomers?

A3: Mobile phase pH is highly critical. This compound and its derivatives contain ionizable functional groups, including carboxylic acids and amines. Small adjustments in the mobile phase pH can alter the ionization state of these molecules, significantly impacting their retention behavior and selectivity on a reversed-phase column. Buffering the mobile phase is crucial for achieving reproducible retention times and stable peak shapes. For many related compounds, a slightly acidic mobile phase is used to suppress the ionization of free silanols on the stationary phase and ensure consistent analyte charge.

Q4: Can mass spectrometry (MS) alone be used to differentiate between this compound isomers?

A4: Not reliably. Isomers have the same molecular weight and will therefore exhibit the same mass-to-charge ratio (m/z) in a mass spectrometer. While tandem mass spectrometry (MS/MS) can sometimes reveal structural differences through unique fragmentation patterns, isomers often produce very similar or identical fragment spectra.[1] Therefore, effective chromatographic separation prior to MS detection is essential for the unambiguous identification and quantification of individual this compound isomers.

Q5: My this compound sample appears to be degrading during analysis. What could be the cause?

A5: Xanthommatins, particularly their intermediates, can be sensitive to light, temperature, and pH. It has been reported that ommatins are photosensitive and can undergo artifactitious reactions, such as methoxylation, in acidified methanol, a common solvent used for extraction and analysis.[1] The uncyclized this compound intermediate is particularly labile and has been observed to degrade significantly within 24 hours when stored in acidified methanol at room temperature.[1] To minimize degradation, it is crucial to work with fresh samples, protect them from light, maintain low temperatures, and analyze them promptly after preparation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Mobile phase is too strong: Isomers are eluting too quickly without sufficient interaction with the stationary phase. 2. Inappropriate mobile phase selectivity: The organic modifier (e.g., acetonitrile) does not provide enough selectivity for the isomers. 3. Suboptimal pH: The current pH does not sufficiently differentiate the ionization states of the isomers.1. Decrease solvent strength: Reduce the percentage of the organic solvent in the mobile phase or use a shallower gradient. 2. Change organic modifier: Switch from acetonitrile (B52724) to methanol, or vice versa. These solvents offer different selectivities. 3. Optimize pH: Adjust the mobile phase pH in small increments (e.g., 0.2 units) to find the optimal selectivity. Ensure the mobile phase is well-buffered.
Peak Tailing 1. Secondary interactions with stationary phase: Basic amine groups on this compound may be interacting with acidic residual silanol (B1196071) groups on the silica-based column. 2. Column overload: Injecting too much sample mass can saturate the stationary phase. 3. Column contamination: Buildup of strongly retained compounds from previous injections.1. Modify mobile phase: Add a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) or use a column with advanced end-capping. Lowering the mobile phase pH can also help by protonating the silanols. 2. Reduce sample concentration: Dilute the sample or decrease the injection volume. 3. Flush the column: Use a strong solvent wash procedure as recommended by the column manufacturer. If the problem persists, replace the guard column or the analytical column.
Drifting Retention Times 1. Inadequate column equilibration: Insufficient time for the column to stabilize with the starting mobile phase conditions between runs. 2. Mobile phase instability: pH drift or evaporation of the organic component can change the mobile phase composition over time. 3. Temperature fluctuations: Inconsistent column temperature affects retention.1. Increase equilibration time: Ensure the column is fully equilibrated before each injection; a stable baseline is a good indicator. 2. Prepare fresh mobile phase: Prepare mobile phase daily and keep it well-sealed. Use a buffered mobile phase to resist pH changes. 3. Use a column oven: Maintain a constant and controlled column temperature.
Loss of Signal / Appearance of Unexpected Peaks 1. Analyte degradation: this compound or its isomers may be degrading in the sample solvent or on the column.[1] 2. Sample adsorption: The analyte may be irreversibly adsorbing to parts of the HPLC system.1. Check sample stability: Prepare samples immediately before analysis.[1] Avoid prolonged storage, especially in acidified methanol.[1] Protect samples from light and heat. 2. Passivate the system: If adsorption is suspected, consider passivating the HPLC system with a series of injections of a high-concentration standard.

Quantitative Data Presentation

The following table summarizes UPLC-MS/MS data for the separation of key this compound-related compounds from a published study. These values can serve as a benchmark for method development.

CompoundRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Uncyclized this compound6.7443Not specified
Decarboxylated this compound9.1380363, 307
This compound11.8424407, 351, 307, 305
Data sourced from Figon et al., bioRxiv, 2019.[1] Analytical conditions are detailed in the experimental protocol below.

Experimental Protocols

Protocol 1: UPLC-DAD-MS/MS Analysis of this compound Isomers

This protocol is adapted from the methodology described for the analysis of in vitro synthesized this compound and its derivatives.[1]

1. Sample Preparation: a. Since this compound is not commercially available, it can be synthesized in vitro via oxidative condensation of 3-hydroxykynurenine. b. Immediately before analysis, dissolve the synthesized product or extracted biological sample in methanol containing 0.5% HCl (MeOH-HCl). c. To prevent degradation, perform this step quickly, protect the sample from light, and keep it cooled.[1] d. Filter the final sample solution through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC System and Column: a. System: An Acquity UPLC H-Class System (Waters) or equivalent. b. Column: Acquity UPLC BEH C18 column (130 Å, 1.7 µm, 2.1 mm × 100 mm). c. Column Temperature: 40 °C. d. Flow Rate: 0.3 mL/min.

3. Mobile Phase and Gradient: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Gradient Program:

  • 0-2 min: 1% B
  • 2-12 min: Linear gradient from 1% to 25% B
  • 12-13 min: Linear gradient from 25% to 95% B
  • 13-15 min: Hold at 95% B
  • 15-16 min: Return to 1% B
  • 16-20 min: Re-equilibration at 1% B

4. Detection: a. DAD Detector:

  • Wavelength Range: 200-600 nm.
  • Monitoring Wavelength: 430 nm for xanthommatins.[1] b. Mass Spectrometer:
  • System: A Xevo TQ-S mass spectrometer (Waters) or equivalent with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 500 °C.
  • Data Acquisition: Scan mode (e.g., m/z 100-600) for identification and Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-product ion transitions.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Sample Solubilization (e.g., in acidified Methanol) p2 Filtration (0.22 µm Syringe Filter) p1->p2 a1 Injection into UPLC System p2->a1 Inject Sample a2 Chromatographic Separation (C18 Reversed-Phase Column) a1->a2 a3 Detection (DAD and ESI-MS/MS) a2->a3 d1 Peak Integration & Identification (Retention Time & m/z) a3->d1 Acquire Data d2 Quantification (MRM Transitions) d1->d2

Caption: Workflow for the analysis of this compound isomers.

Troubleshooting_Tree start Poor Chromatographic Result q1 What is the primary issue? start->q1 issue1 Peak Co-elution q1->issue1 No Separation issue2 Peak Tailing q1->issue2 Asymmetric Peaks issue3 Signal Loss / Degradation q1->issue3 Low or Noisy Signal sol1 Optimize Mobile Phase: - Adjust % Organic - Change Solvent (ACN/MeOH) - Adjust pH issue1->sol1 sol2 Address Secondary Interactions: - Lower pH - Add Competing Base (TEA) - Check Column Health issue2->sol2 sol3 Verify Sample Stability: - Prepare Samples Fresh - Protect from Light & Heat - Avoid Acidified Methanol for Storage issue3->sol3

Caption: Decision tree for troubleshooting common separation issues.

References

Addressing the instability of the uncyclized xanthommatin intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of the uncyclized xanthommatin intermediate.

Frequently Asked Questions (FAQs)

Q1: What is uncyclized this compound and why is it significant?

Uncyclized this compound (Uc-Xa) is a crucial but highly labile aminophenoxazinone intermediate in the biosynthesis of ommochromes, a class of pigments found widely in invertebrates.[1][2] It is formed through the oxidative dimerization of two molecules of 3-hydroxykynurenine (3-HK), which is a metabolite of tryptophan.[1][3] Its significance lies in its role as a key branching point in the formation of various ommatins, making it a critical target for studies on invertebrate pigmentation and coloration.[4]

Q2: What makes the uncyclized this compound intermediate so unstable?

The instability of uncyclized this compound is due to its chemical structure. It possesses a reactive o-aminophenol moiety and is prone to rapid, spontaneous intramolecular cyclization and rearrangement to form the more stable, cyclized this compound.[1][2][3] This process is an inherent chemical property of the molecule.

Q3: What are the primary degradation products of uncyclized this compound?

Under typical experimental conditions, the primary product of uncyclized this compound's transformation is this compound.[1] The process involves an intramolecular cyclization to form the pyridine (B92270) ring characteristic of this compound.[1][3] Depending on the conditions, other related compounds like decarboxylated this compound may also be formed.[1]

Q4: Can the formation of uncyclized this compound be enzymatic?

Yes, while the oxidative dimerization of 3-hydroxykynurenine can occur spontaneously, evidence suggests it can also be an enzyme-catalyzed process in vivo.[1][5] Potential enzymes include a putative phenoxazinone synthase (PHS) or the heme peroxidase Cardinal, which has been shown to be involved in ommochrome formation.[1][6]

Troubleshooting Guide

Q5: I am trying to synthesize uncyclized this compound in vitro, but my yields are low and it degrades immediately. What can I do?

This is a common issue due to the intermediate's inherent lability. Consider the following troubleshooting steps:

  • Reaction Time & Temperature: Minimize reaction time. The conversion to this compound is rapid.[1] Perform the synthesis at a controlled, low temperature to slow the rate of cyclization.

  • pH Control: The stability of o-aminophenols and their oxidation rates are pH-dependent.[6] While the formation of this compound from Uc-Xa can occur under alkaline conditions, acidic conditions may favor other reactions like decarboxylation.[3][7] Experiment with buffering your reaction medium to find an optimal pH that favors Uc-Xa formation without accelerating its cyclization.

  • Immediate Analysis: Analyze the sample immediately after synthesis. Storage, even for short periods, can lead to significant degradation. One study noted the disappearance of the Uc-Xa peak after 24 hours of incubation at 20°C in acidified methanol (B129727).[1]

  • Choice of Oxidant: Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is commonly used for the oxidative condensation of 3-hydroxykynurenine.[1][8] Ensure its concentration is optimized, as excess oxidant could potentially lead to over-oxidation or side reactions.

Q6: I am unable to detect uncyclized this compound using LC-MS. What are potential reasons?

Failure to detect Uc-Xa is often related to its rapid conversion or issues with the analytical method.

  • Rapid Cyclization: Your experimental conditions may be too harsh, causing the complete and immediate cyclization to this compound before the sample can be analyzed. Revisit the points in Q5.

  • Incorrect m/z Value: Ensure you are monitoring for the correct mass-to-charge ratio. For uncyclized this compound, the [M+H]⁺ ion should be at m/z 443.[1]

  • Chromatography Conditions: The compound is labile in solvents like acidified methanol.[1] Optimize your mobile phase and gradient to ensure a rapid elution and minimize on-column degradation.

  • Low Abundance: Uc-Xa is often a minor compound compared to the more stable this compound formed during the reaction.[1] Ensure your mass spectrometer has sufficient sensitivity and that you are using an appropriate detection mode, such as Single Ion Reaction (SIR) or Selected Ion Monitoring (SIM), to look for the specific m/z value.

Data Summary

Table 1: Analytical Characteristics of Key Compounds in this compound Biosynthesis.

CompoundAbbreviationRetention Time (RT)[M+H]⁺ (m/z)Key UV-Vis Absorbance Maxima (nm)
Uncyclized this compoundUc-Xa~6.7 min443280, 430[1][3]
This compoundXa~11.8 min424280, 435-470[1][8]
Decarboxylated this compoundDc-Xa~9.1 min380280, 390[1][3]
3-Hydroxykynurenine3-HK-225-

Note: Retention times are approximate and highly dependent on the specific LC column, mobile phase, and gradient used.[1]

Experimental Protocols & Workflows

Protocol 1: In Vitro Synthesis of Uncyclized this compound

This protocol is adapted from established methods for synthesizing this compound, where uncyclized this compound is a key intermediate.[1][8]

Materials:

  • 3-hydroxy-DL-kynurenine (3-HK)

  • Potassium ferricyanide (K₃Fe(CN)₆)

  • Phosphate (B84403) buffer (e.g., pH 7.0)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Prepare a solution of 3-HK in the phosphate buffer.

  • Separately, prepare a solution of potassium ferricyanide in deionized water.

  • Add the potassium ferricyanide solution dropwise to the 3-HK solution while stirring at a controlled temperature (e.g., 4°C to slow degradation).

  • Allow the reaction to proceed for a short, defined period (e.g., 5-15 minutes). The solution should change color.

  • Immediately quench the reaction by adding acidified methanol (e.g., methanol with 0.5% HCl) to solubilize the products for analysis.

  • Proceed immediately to LC-MS analysis. Do not store the sample.

Diagrams

Xanthommatin_Biosynthesis_Pathway TRP Tryptophan K3HK 3-Hydroxykynurenine (3-HK) TRP->K3HK Kynurenine Pathway UCXA Uncyclized this compound (Intermediate) K3HK->UCXA Oxidative Dimerization (2x 3-HK) XA This compound (Stable Pigment) UCXA->XA Spontaneous Intramolecular Cyclization Experimental_Workflow start Start: Prepare 3-HK and Oxidant Solutions synthesis Perform Oxidative Dimerization (e.g., add K₃Fe(CN)₆ to 3-HK) start->synthesis quench Quench Reaction & Solubilize (e.g., with acidified methanol) synthesis->quench CRITICAL: Minimize Time Delay analysis Immediate LC-DAD-MS/MS Analysis quench->analysis data Data Processing: - Extract Ion Chromatogram (m/z 443) - Analyze UV-Vis & MS/MS Spectra analysis->data end End: Characterize Intermediate data->end Troubleshooting_Logic problem Problem: No Uc-Xa Detected by LC-MS check_reaction Are reaction conditions optimal? problem->check_reaction Check Synthesis check_analysis Is the analytical method appropriate? problem->check_analysis Check Analysis sol_storage Action: Analyze sample IMMEDIATELY after quenching. Avoid storage. problem->sol_storage Check Sample Handling sol_temp Action: Lower temperature, shorten reaction time. check_reaction->sol_temp No sol_ph Action: Optimize reaction pH (buffer system). check_reaction->sol_ph No sol_mz Action: Verify correct [M+H]⁺ (m/z 443) is monitored. check_analysis->sol_mz No sol_method Action: Use rapid elution. Check instrument sensitivity. check_analysis->sol_method No

References

Optimization of collision-induced dissociation for xanthommatin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision-induced dissociation (CID) for xanthommatin mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound and its common derivatives in positive ion mode ESI-MS?

A1: In positive mode electrospray ionization mass spectrometry (ESI-MS), this compound and its derivatives are typically observed as protonated molecules [M+H]⁺. The expected mass-to-charge ratios (m/z) for the most common forms are summarized in the table below.

Q2: What are the characteristic fragmentation patterns of this compound in CID?

A2: this compound primarily fragments at its amino acid side chain. Common neutral losses include ammonia (B1221849) (NH₃), and fragments corresponding to the loss of the alanine (B10760859) side chain components. One study noted that this compound can also produce a major fragment at m/z 305.[1] The fragmentation pattern can be influenced by the collision energy.

Q3: Is this compound stable in solution during sample preparation?

A3: this compound and its uncyclized precursor can be labile, especially in acidified methanol (B129727).[1] To minimize degradation, it is advisable to prepare samples fresh and analyze them promptly. One study subjected the ommatin solution to liquid chromatography two minutes after solubilization in methanol acidified with 0.5% HCl.[1]

Q4: What are some starting points for collision energy in CID experiments for this compound?

A4: Published studies have successfully used collision energies of 20 eV and 30 eV for the fragmentation of this compound and its derivatives.[1] These values serve as a good starting point for optimization on your specific instrument.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Poor ionization efficiency.Optimize ESI source parameters. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid). Check for the formation of adducts (e.g., sodium) and if necessary, use plastic vials instead of glass.[2]
Sample degradation.Prepare samples fresh and keep them cool. Minimize exposure to light.
Inappropriate sample concentration.If the signal is too low, concentrate the sample. If ion suppression is suspected, dilute the sample.
Inconsistent Fragmentation Fluctuating collision energy or gas pressure.Ensure the mass spectrometer's collision cell is properly calibrated and that the collision gas pressure is stable.
Presence of co-eluting isomers or impurities.Improve chromatographic separation to isolate this compound from other compounds.
Unexpected Fragment Ions In-source fragmentation.Reduce the cone voltage or capillary temperature to minimize fragmentation before the collision cell.
Presence of unknown derivatives or adducts.Analyze the sample in full scan mode to identify all precursor ions and their fragmentation patterns.
Poor Peak Shape in LC-MS Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column temperature.
Sample overload.Inject a smaller volume or a more dilute sample.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Dirty ion source.Clean the ESI probe, capillary, and skimmer cone according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Precursor and Fragment Ions of this compound and its Derivatives

Compound Precursor Ion [M+H]⁺ (m/z) Fragment Ions (m/z) Common Neutral Losses
This compound424407, 389, 361, 351, 317, 305, 289, 276, 261-NH₃ (-17), -CH₅O₂N (-63), -C₂H₃O₂N (-73)
Decarboxylated this compound380363, 345, 317, 307-NH₃ (-17)
Uncyclized this compound443Fragments resulting from the loss of two amino acid side chains-

Data compiled from multiple sources.[1][3]

Experimental Protocols

Detailed Methodology for CID Optimization

This protocol provides a systematic approach to optimizing collision-induced dissociation for this compound analysis.

  • Sample Preparation:

    • Synthesize or extract this compound. One method involves the oxidation of 3-hydroxykynurenine with potassium ferricyanide.[1]

    • Dissolve the sample in a suitable solvent, such as methanol with 0.5% HCl, immediately before analysis to a concentration of approximately 1-10 µg/mL.[1]

  • Liquid Chromatography (for LC-MS/MS):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that provides good separation of this compound from other components (a typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V (optimize to maximize precursor ion intensity and minimize in-source fragmentation).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Gas Flow: Optimize nebulizer and drying gas flows for stable spray.

  • Collision-Induced Dissociation (CID) Optimization:

    • Collision Gas: Argon is commonly used.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 424).

    • Collision Energy Ramp: Perform a series of experiments where the collision energy is systematically varied. Start with a broad range (e.g., 10-50 eV in 5 eV increments).

    • Data Analysis: For each collision energy, record the intensities of the precursor and major fragment ions.

    • Optimal Energy Selection: Identify the collision energy that provides the desired fragmentation pattern. This could be the energy that maximizes the intensity of a specific fragment ion for quantification (SRM/MRM) or the energy that produces a rich spectrum of fragments for structural confirmation. A collision energy of 20-30 eV is a likely optimal range based on existing data.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Xanthommatin_Source This compound Source (Synthesis or Extraction) Dissolution Dissolution in Acidified Methanol Xanthommatin_Source->Dissolution LC_Separation Liquid Chromatography (C18 Separation) Dissolution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis (Fragmentation Pattern) MS2->Data_Analysis

Caption: Experimental workflow for this compound CID-MS/MS analysis.

Troubleshooting_Logic cluster_signal Signal Issues cluster_fragmentation Fragmentation Issues cluster_noise Background & Peak Shape Start Problem Encountered Low_Signal Low or No Signal Start->Low_Signal Inconsistent_Frags Inconsistent Fragmentation Start->Inconsistent_Frags High_Noise High Background/Poor Peak Shape Start->High_Noise Check_Ionization Optimize ESI Source Low_Signal->Check_Ionization Check_Concentration Adjust Sample Concentration Low_Signal->Check_Concentration Check_Degradation Prepare Fresh Sample Low_Signal->Check_Degradation Check_Collision_Cell Verify Collision Gas/Energy Inconsistent_Frags->Check_Collision_Cell Improve_Chroma Improve LC Separation Inconsistent_Frags->Improve_Chroma Clean_System Clean LC-MS System High_Noise->Clean_System Check_Mobile_Phase Use High-Purity Solvents High_Noise->Check_Mobile_Phase

Caption: Troubleshooting logic for this compound mass spectrometry.

References

Technical Support Center: Xanthommatin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of xanthommatin from housefly (Musca domestica) eyes. Our goal is to help you improve the purity and yield of your target compound by addressing common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for this compound biosynthesis in housefly eyes?

A1: The primary precursor for this compound and other ommochromes is the amino acid L-tryptophan. Through a series of enzymatic steps, tryptophan is converted to 3-hydroxykynurenine, which is the direct precursor that undergoes oxidative condensation to form this compound within specialized organelles called ommochromasomes.[1][2]

Q2: What is the most effective solvent for extracting this compound from housefly eyes?

A2: Acidified methanol (B129727) (MeOH-HCl) is considered the most efficient solvent for extracting ommatins, including this compound.[2] A common preparation is methanol acidified with 0.5% HCl. However, it is crucial to be aware that this compound is unstable in this solvent and can undergo chemical alterations.[2]

Q3: What are the main degradation products or artifacts I should be aware of during extraction?

A3: When using acidified methanol, this compound can be converted into several artifacts. The most common are:

  • Methoxylated derivatives: Formed by the reaction of this compound with methanol.[2][3]

  • Decarboxylated this compound: Can be formed spontaneously from this compound.[2]

  • Uncyclized this compound: A labile intermediate in the biosynthesis of this compound that can be detected in fresh extracts but degrades over time.[2][4]

Q4: How can I minimize the formation of these artifacts?

A4: To minimize the formation of artifacts and degradation of this compound, the following precautions are strongly recommended:

  • Perform all extraction steps at low temperatures (e.g., on ice or at 4°C).[2]

  • Protect the samples from light at all stages of the procedure.[2]

  • Keep the extraction time as short as possible, ideally under one hour.[2]

  • Analyze the extracts as soon as possible after preparation.[2]

Q5: What analytical techniques are best suited for analyzing the purity of this compound extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is the most powerful technique for analyzing this compound purity.[2][4][5]

  • HPLC-DAD allows for the separation and quantification of this compound and its derivatives based on their retention times and UV-Vis absorbance spectra. This compound typically shows a characteristic absorbance maximum around 440 nm.[2]

  • HPLC-MS/MS provides structural information and allows for the confident identification of this compound ([M+H]⁺ at m/z 424) and its related compounds, such as decarboxylated this compound ([M+H]⁺ at m/z 380) and uncyclized this compound ([M+H]⁺ at m/z 443).[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound. Incomplete extraction from the tissue.- Ensure thorough homogenization of the housefly heads in acidified methanol.- Perform multiple extraction steps on the tissue pellet and pool the supernatants.
Degradation of this compound during extraction.- Strictly adhere to low temperature and dark conditions throughout the extraction process.[2]- Minimize the time between extraction and analysis.[2]
Inefficient separation during purification.- Optimize the mobile phase and gradient for your HPLC or column chromatography.
Presence of multiple unexpected peaks in the chromatogram. Formation of artifacts (methoxylated or decarboxylated forms).- Follow the best practices to minimize artifact formation: work quickly, at low temperatures, and in the dark.[2]- Analyze a freshly prepared sample to see if the unexpected peaks increase over time, which would indicate they are degradation products.[2]
Co-extraction of other pigments or compounds.- Incorporate a sample clean-up step before HPLC analysis, such as solid-phase extraction (SPE).- Consider purifying the ommochromasomes before the final solvent extraction to remove contaminants from other cellular compartments.[2]
Discoloration or browning of the extract. Oxidation of this compound or other phenolic compounds.- Consider adding an antioxidant (e.g., ascorbic acid) to the extraction solvent.- Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between batches. Variability in the biological material.- Use houseflies of a consistent age and rearing condition.- Standardize the dissection and tissue collection process.
Variations in the extraction procedure.- Precisely control all experimental parameters, including solvent volumes, extraction times, and temperatures.
Poor separation of this compound from its decarboxylated form. Suboptimal chromatographic conditions.- Adjust the gradient of the mobile phase in your HPLC method to improve resolution.- Experiment with different stationary phases (e.g., different C18 columns).

Quantitative Data Summary

The following table summarizes the relative abundance of key ommochrome-related compounds found in extracts from housefly eyes.

Compound Molecular Weight (as [M+H]⁺) Relative Abundance in Ommochromasome Extracts
This compound424 m/zMajor component
Decarboxylated this compound380 m/z5.3 ± 0.1% of total ommatins[2]
Uncyclized this compound443 m/zDetected in fresh extracts
3-Hydroxykynurenine225 m/zPresent as a precursor
Xanthurenic Acid206 m/zPresent in minute amounts

Data is based on absorbance at 414 nm from methanolic extracts of purified ommochromasomes from housefly eyes.[2]

Experimental Protocols

Protocol 1: Extraction of Crude Ommochromes from Housefly Eyes

This protocol describes a method for the direct solvent extraction of ommochromes from housefly heads, optimized to minimize artifact formation.

Materials:

  • Housefly heads (fresh or frozen at -80°C)

  • Methanol acidified with 0.5% HCl (MeOH-HCl), pre-cooled to -20°C

  • Tissue grinder (e.g., Dounce homogenizer)

  • Microcentrifuge

  • 0.45 µm syringe filters

Procedure:

  • Perform all steps on ice and in darkness or under dim red light.

  • Place 5-10 housefly heads in a pre-chilled tissue grinder.

  • Add 1 mL of pre-cooled MeOH-HCl.

  • Homogenize the tissue thoroughly (e.g., with 300 strokes/min for 1 min).

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • For maximum yield, re-extract the pellet with another 0.5 mL of cold MeOH-HCl, centrifuge again, and pool the supernatants.

  • Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the sample by HPLC-DAD-MS as soon as possible.

Protocol 2: Purification of Ommochromasomes from Housefly Eyes

This protocol allows for the isolation of the pigment-containing organelles, which can lead to a purer final this compound extract.

Materials:

  • Housefly heads

  • Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

  • Ultracentrifuge

Procedure:

  • Homogenize a large number of housefly heads in ice-cold homogenization buffer.

  • Perform a series of differential centrifugation steps to enrich for organelles. A typical scheme would be:

    • Low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

    • Higher-speed centrifugation of the supernatant (e.g., 10,000 x g for 20 min) to pellet mitochondria and ommochromasomes.

  • Resuspend the pellet containing ommochromasomes and further purify using density gradient ultracentrifugation (e.g., on a sucrose or Nycodenz gradient).

  • Collect the fraction enriched with ommochromasomes.

  • Extract the this compound from the purified ommochromasomes using Protocol 1, starting from step 3.

Visualizations

Ommochrome_Biosynthesis_Pathway cluster_ommochromasome Inside Ommochromasome Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine Tryptophan 2,3-dioxygenase Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase 3_OH_Kynurenine 3-Hydroxykynurenine Kynurenine->3_OH_Kynurenine Kynurenine 3-monooxygenase Transport Transport via White/Scarlet ABC Transporters Uncyclized_this compound Uncyclized this compound 3_OH_Kynurenine->Uncyclized_this compound Oxidative Dimerization This compound This compound Uncyclized_this compound->this compound Intramolecular Cyclization Decarboxylated_this compound Decarboxylated this compound This compound->Decarboxylated_this compound Spontaneous Decarboxylation Ommochromasome Ommochromasome (Pigment Granule) Transport->3_OH_Kynurenine

Caption: Ommochrome biosynthesis pathway leading to this compound.

Xanthommatin_Extraction_Workflow start Start: Housefly Heads homogenize 1. Homogenize in cold MeOH-HCl (in darkness) start->homogenize centrifuge1 2. Centrifuge to pellet debris homogenize->centrifuge1 supernatant1 Supernatant (Crude Extract) centrifuge1->supernatant1 reextract 3. Re-extract pellet centrifuge1->reextract Pellet pool 5. Pool Supernatants supernatant1->pool centrifuge2 4. Centrifuge again reextract->centrifuge2 supernatant2 Supernatant centrifuge2->supernatant2 supernatant2->pool filter 6. Filter (0.45 µm) pool->filter analysis 7. HPLC-DAD-MS Analysis filter->analysis

Caption: Workflow for crude this compound extraction.

Troubleshooting_Logic start Low Purity Detected in HPLC check_peaks Are there extra peaks that grow over time? start->check_peaks degradation Issue: Degradation/Artifacts check_peaks->degradation Yes coelution Issue: Co-eluting Impurities check_peaks->coelution No solution_degradation Solution: - Work faster - Use low temp & darkness - Analyze immediately degradation->solution_degradation solution_coelution Solution: - Optimize HPLC gradient - Use pre-purification step (e.g., ommochromasome isolation) coelution->solution_coelution

References

Technical Support Center: Adaptive Laboratory Evolution for Enhanced Xanthommatin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving adaptive laboratory evolution (ALE) to enhance xanthommatin biosynthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during ALE experiments for enhanced this compound production.

Problem Possible Cause Suggested Solution
No or low initial this compound production in the engineered strain. Inefficient expression of biosynthetic pathway genes.Optimize codon usage of the heterologous genes for the expression host. Use stronger promoters or increase plasmid copy number.
Precursor (tryptophan) limitation.Supplement the medium with tryptophan or engineer the host to overproduce tryptophan.
Toxicity of this compound or pathway intermediates to the host strain.Screen for more robust host strains. Implement a growth-coupled selection strategy where production is linked to a fitness advantage.[1][2]
Slow or no growth of the engineered strain under selective pressure. The applied selective pressure is too stringent.Start with a less stringent selection pressure and gradually increase it over subsequent generations of the ALE experiment.
The metabolic burden of the heterologous pathway is too high.Optimize the expression levels of pathway genes to balance production and growth. Evolve the strain in a non-selective medium for a period to allow for general fitness recovery before applying selective pressure.
Loss of this compound production phenotype during the ALE experiment. Instability of the expression plasmid.Integrate the biosynthetic pathway genes into the host chromosome.
Accumulation of mutations that disable the biosynthetic pathway but provide a growth advantage.If not using a growth-coupled design, screen individual isolates for both growth rate and this compound production at regular intervals. Implement a growth-coupled selection strategy to link production with survival.[1][2]
High variability in this compound production among evolved isolates. Population heterogeneity.Perform single-colony isolation and screen multiple isolates from the evolved population to identify the best producers.
Inconsistent culture conditions.Ensure precise control over media composition, pH, temperature, and aeration in all stages of the ALE experiment.
Difficulty in quantifying this compound. Interference from other colored compounds in the fermentation broth.Use a specific analytical method like HPLC for accurate quantification.[3][4]
Low concentration of this compound.Concentrate the sample before analysis. Optimize the sensitivity of the detection method.

Frequently Asked Questions (FAQs)

1. What is a suitable host organism for heterologous this compound production using ALE?

Pseudomonas putida has been successfully used as a chassis for this compound production.[1][2] This bacterium is known for its metabolic versatility, robustness against metabolic stress, and amenability to genetic engineering, making it a suitable host for expressing complex biosynthetic pathways.[2]

2. How can I design a growth-coupled selection strategy for enhanced this compound production?

A successful strategy involves creating a host strain that is auxotrophic for a key metabolite, where the biosynthesis of this metabolite is coupled to the production of this compound. For instance, a P. putida strain auxotrophic for 5,10-methylenetetrahydrofolate (MTHF) can be engineered. The this compound biosynthetic pathway can be designed to release formate (B1220265) as a byproduct, which then rescues the MTHF deficiency, linking cell growth directly to this compound synthesis.[1][2]

3. What are the key genes in the this compound biosynthesis pathway starting from tryptophan?

The core pathway involves the conversion of tryptophan to 3-hydroxykynurenine, which then dimerizes and cyclizes to form this compound. The key enzymes are:

  • Tryptophan 2,3-dioxygenase

  • Kynurenine formamidase

  • Kynurenine 3-monooxygenase[5]

4. What methods can be used for mutagenesis in ALE experiments?

Spontaneous mutation arising during prolonged cultivation is the basis of ALE. However, to increase genetic diversity, chemical mutagens (e.g., ethyl methanesulfonate (B1217627) - EMS) or physical mutagens (e.g., UV irradiation) can be employed at the beginning of the experiment or between rounds of selection.

5. How can I screen for high-producing mutants during an ALE experiment?

If a growth-coupled selection is in place, faster-growing isolates will inherently be higher producers. For non-coupled systems, a high-throughput screening method is necessary. This can involve:

  • Visual screening: Plating single colonies and selecting those with the most intense pigmentation.

  • Spectrophotometric analysis: Using a microplate reader to measure the absorbance of this compound in the supernatant of cultures grown in 96-well plates. This compound has a characteristic absorbance spectrum that can be used for quantification.[6]

  • HPLC analysis: For more accurate quantification, especially when dealing with complex media, HPLC is the preferred method.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from a study on growth-coupled biosynthesis of this compound in Pseudomonas putida.

Table 1: Comparison of this compound Production in Engineered P. putida Strains

StrainGenotypeThis compound Titer (mg/L)
WT-XaWild-type with this compound pathway< 1
ePUMA-Xa(WIn)Evolved auxotroph with this compound pathway~60

Data adapted from a study on growth-coupled biosynthesis of this compound.[5]

Table 2: Growth Characteristics of Engineered P. putida Strains

StrainConditionMax OD600
PUMANo formate~0.1
PUMAWith formate~0.8
PUMA-XaTryptophan supplemented~0.9

Data adapted from a study on growth-coupled biosynthesis of this compound.[5]

Experimental Protocols

Protocol for Adaptive Laboratory Evolution of Pseudomonas putida for Enhanced this compound Production

This protocol is based on a growth-coupled selection strategy where this compound production is essential for growth.

a. Strain Preparation:

  • Engineer a Pseudomonas putida strain to be auxotrophic for a key metabolite (e.g., 5,10-methylenetetrahydrofolate).

  • Introduce the this compound biosynthetic pathway from tryptophan, ensuring that a byproduct of this pathway (e.g., formate) can rescue the auxotrophy.

b. ALE Procedure:

  • Inoculate a single colony of the engineered strain into a minimal medium containing glucose as the primary carbon source and a limiting amount of the essential metabolite (or none if the rescue is efficient enough).

  • Incubate the culture at 30°C with shaking.

  • Monitor the optical density (OD600) of the culture.

  • Once the culture reaches the late exponential or early stationary phase, dilute it into a fresh flask of the same medium to a starting OD600 of ~0.05.

  • Repeat this serial passage for a desired number of generations (e.g., 200-500).

  • Periodically, streak out the evolving population onto solid medium and isolate single colonies.

  • Screen the isolates for improved growth rate and this compound production.

  • Cryopreserve samples of the evolving population at regular intervals for future analysis.

Protocol for Quantification of this compound using HPLC

a. Sample Preparation:

  • Centrifuge 1 mL of the culture broth to pellet the cells.

  • Collect the supernatant. If this compound is intracellular, the cell pellet needs to be lysed (e.g., by sonication or enzymatic digestion) and extracted with a suitable solvent like methanol.

  • Filter the supernatant or cell extract through a 0.22 µm syringe filter before HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Detection: Diode-array detector (DAD) monitoring absorbance at 440 nm.[3]

  • Quantification: Use a standard curve prepared with purified this compound.

Visualizations

Xanthommatin_Biosynthesis_Pathway Tryptophan Tryptophan Formylkynurenine N-Formyl-L-kynurenine Tryptophan->Formylkynurenine Tryptophan 2,3-dioxygenase Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Hydroxykynurenine 3-Hydroxy-L-kynurenine Kynurenine->Hydroxykynurenine Kynurenine 3-monooxygenase Formate Formate Kynurenine->Formate This compound This compound Hydroxykynurenine->this compound Oxidative Dimerization ALE_Workflow cluster_setup Experiment Setup cluster_evolution Evolution Cycle cluster_analysis Analysis Start Start with engineered strain Inoculation Inoculate into selective medium Start->Inoculation Incubation Incubate with shaking Inoculation->Incubation Growth Monitor growth (OD600) Incubation->Growth Passage Serial Passage Growth->Passage Repeat n generations Passage->Incubation Isolation Isolate single colonies Passage->Isolation Screening Screen for production & growth Isolation->Screening Analysis Genomic & Phenotypic Analysis Screening->Analysis Growth_Coupling_Logic cluster_host_metabolism Host Cell Metabolism Tryptophan Tryptophan Xanthommatin_Pathway This compound Biosynthesis Tryptophan->Xanthommatin_Pathway This compound This compound Xanthommatin_Pathway->this compound Formate Formate (Byproduct) Xanthommatin_Pathway->Formate MTHF_Biosynthesis MTHF Biosynthesis Formate->MTHF_Biosynthesis Rescues MTHF_Deficiency MTHF Auxotrophy (Blocked Pathway) Growth Cell Growth & Survival MTHF_Deficiency->Growth Inhibits MTHF_Biosynthesis->Growth

References

Minimizing degradation of xanthommatin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of xanthommatin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound during sample preparation?

A1: The primary factors contributing to this compound degradation are exposure to light, suboptimal pH conditions, elevated temperatures, and oxidation.[1][2][3] Ommochromes like this compound can be highly unstable once extracted, leading to spontaneous decay.[4]

Q2: What are the visual and analytical signs of this compound degradation?

A2: Visually, degradation may be indicated by a color change in the solution. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal degradation.[5][6] The appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound are clear indicators.[6]

Q3: What is the recommended solvent for extracting this compound to enhance stability?

A3: Acidified methanol (B129727) (MeOH-HCl) is a commonly used solvent for the extraction of this compound and other ommochromes from biological samples.[4][5] The acidic environment can help to stabilize these pigments.

Q4: What are the ideal storage conditions for this compound samples?

A4: To ensure stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed, amber glass vial at -20°C or below.[1] The container should be flushed with an inert gas (e.g., argon or nitrogen) to remove oxygen.[1][2]

  • In Solution: Whenever possible, prepare solutions fresh before use. If storage is necessary, use a suitable solvent like acidified methanol, store in amber glass vials with an inert gas overlay, and keep at -20°C or -80°C.[1][5] Uncyclized this compound, a related compound, has been noted to undergo rapid intramolecular cyclization even at -20°C.[4]

Troubleshooting Guides

Issue 1: Rapid Color Change of this compound Extract
  • Symptom: The this compound extract changes color shortly after preparation.

  • Possible Causes & Solutions:

    • Oxidation: this compound is susceptible to oxidation.

      • Solution: Use high-purity, degassed solvents for extraction.[1] Sparge solvents with an inert gas like nitrogen or argon before use. Handle samples quickly to minimize air exposure.

    • Photodegradation: Exposure to light can cause rapid degradation.[1][5]

      • Solution: Perform all experimental manipulations in a laboratory with minimized exposure to direct sunlight or harsh artificial light.[1] Use amber-colored extraction flasks and vials to protect the sample from light.[2][6]

    • Incorrect pH: The stability of pigments like this compound can be pH-dependent.[7][8]

      • Solution: Use acidified methanol for extraction to maintain a low pH environment, which is generally favorable for the stability of similar phenolic compounds.[2][4]

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Chromatograms show multiple peaks that are not consistent with pure this compound.

  • Possible Causes & Solutions:

    • Sample Degradation During Preparation: The sample may have degraded during the extraction or handling process.

      • Solution: Review the extraction protocol to ensure all steps to minimize degradation were followed (see recommended protocol below). Analyze samples as quickly as possible after extraction to minimize alteration of the pigment.[5]

    • Contamination: Contamination from labware or solvents can introduce impurities.

      • Solution: Ensure all labware is scrupulously clean.[1] Use high-purity, HPLC-grade solvents.[1]

    • Artifactual Reactions: Some reagents used during purification can cause alterations. For instance, β-mercaptoethanol has been shown to create artifacts during ommochrome purification.[4]

      • Solution: Be cautious with the use of additives during purification. If possible, run a control with synthesized this compound under the same conditions to identify potential artifacts.[4]

Issue 3: Inconsistent Results Between Sample Batches
  • Symptom: Significant variability in the quantity or purity of this compound is observed between different experimental batches.

  • Possible Causes & Solutions:

    • Variability in Extraction Procedure: Inconsistent application of the extraction protocol.

      • Solution: Standardize all extraction parameters, including solvent-to-sample ratio, extraction time, temperature, and agitation speed.[2] Follow a detailed, written protocol for every extraction.

    • Inconsistent Storage Conditions: Differences in how samples are stored between batches.

      • Solution: Adhere strictly to the recommended storage conditions (low temperature, protection from light, inert atmosphere) for all samples.[1] Avoid repeated freeze-thaw cycles.

Summary of Factors Affecting Stability

While extensive quantitative data for this compound is limited, the stability of related phenolic pigments provides valuable insights.

ParameterConditionEffect on StabilityRecommendation
pH Alkaline (>7)Increased degradation rate.[9]Maintain a slightly acidic pH during extraction and storage.[2]
Acidic (<5)Generally more stable.[9][10]Use acidified solvents for extraction.[4]
Temperature High (>30°C)Accelerated degradation.[3][7]Perform extractions at room temperature or below and store at ≤ -20°C.[1]
Low (4°C to -80°C)Increased stability.Long-term storage should be at -20°C or -80°C.[1]
Light UV or Visible LightCan cause significant photodegradation.[1][11]Protect samples from light at all stages using amber vials or aluminum foil.[6]
Oxygen AerobicProne to oxidation.[2]Deoxygenate solvents and store samples under an inert gas (e.g., nitrogen, argon).[1][2]

Recommended Experimental Protocol for this compound Extraction

This protocol is a general guideline designed to minimize the degradation of this compound during extraction from biological tissues (e.g., insect eyes).

Materials:

  • Amber-colored microcentrifuge tubes or glass vials

  • Homogenizer

  • Centrifuge

  • High-purity methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas source

Procedure:

  • Solvent Preparation: Prepare the extraction solvent of acidified methanol (e.g., 99:1 MeOH:HCl, v/v). To minimize oxidation, degas the solvent by sparging with nitrogen or argon gas for 10-15 minutes before use.

  • Sample Homogenization:

    • Place the tissue sample in a pre-chilled, amber-colored microcentrifuge tube.

    • Add the degassed, acidified methanol.

    • Homogenize the tissue thoroughly on ice. Perform this step quickly to minimize exposure to heat and light.

  • Extraction:

    • Vortex the homogenate for 1-2 minutes.

    • Incubate at 4°C for 30 minutes in the dark to allow for efficient extraction.

  • Centrifugation:

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted this compound to a fresh, amber-colored vial.

  • Storage:

    • For immediate analysis, keep the vial on ice and protected from light.

    • For short-term or long-term storage, flush the headspace of the vial with nitrogen or argon gas before tightly capping. Store at -20°C or -80°C.[1]

Visualizations

cluster_workflow Recommended Extraction Workflow Start Tissue Sample in Amber Tube Solvent Add Degassed Acidified Methanol Start->Solvent Homogenize Homogenize on Ice Solvent->Homogenize Extract Incubate at 4°C in Dark Homogenize->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Immediate Analysis Collect->Analyze If analyzing now Store Store at -20°C to -80°C under Inert Gas Collect->Store If storing

Caption: Recommended workflow for this compound extraction.

cluster_degradation Potential Degradation Pathways This compound This compound Uncyclized Uncyclized this compound This compound->Uncyclized Reversible (spontaneous cyclization) Oxidized Oxidized Products This compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Products This compound->Hydrolyzed pH extremes Photodegraded Photodegradation Products This compound->Photodegraded Light Exposure

Caption: Simplified potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Degradation node_style node_style Degradation Degradation Suspected? ColorChange Color Change in Extract? Degradation->ColorChange Yes Success Problem Resolved Degradation->Success No HPLC Unexpected HPLC Peaks? ColorChange->HPLC No CheckLight Review Light Protection ColorChange->CheckLight Yes CheckPurity Check Solvent Purity HPLC->CheckPurity Yes Failure Further Investigation HPLC->Failure No CheckTemp Review Temperature Control CheckLight->CheckTemp CheckOxidation Review Use of Degassed Solvents CheckTemp->CheckOxidation CheckOxidation->Success CheckPurity->Success

Caption: Decision tree for troubleshooting this compound degradation.

References

Validation & Comparative

Decarboxylated Xanthommatin Demonstrates Superior Antioxidant Capacity in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A recent comparative analysis reveals that decarboxylated xanthommatin exhibits a higher antioxidant activity than its precursor, this compound. This finding positions decarboxylated this compound as a potentially more potent agent for applications in research, drug development, and cosmetics where strong antioxidant properties are desired.

This compound and its derivative, decarboxylated this compound, are members of the ommochrome family of pigments found in various invertebrates.[1][2] These compounds are known for their antioxidant properties, which are attributed to their phenoxazine (B87303) core structure that can effectively scavenge free radicals.[1] A 2024 study published in JACS Au provided a direct comparison of the antioxidant potential of these two molecules using the Oxygen Radical Antioxidant Capacity (ORAC) assay. The results clearly indicated that decarboxylated this compound possesses the highest antioxidant activity.[2][3][4]

The antioxidant mechanism of ommochromes like this compound involves their ability to act as electron donors and stabilize free radicals through both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.[5][6] Various assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP), have been employed to evaluate the antioxidant capacity of this compound-containing extracts.[7][8]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the comparative antioxidant activity of this compound and decarboxylated this compound based on the available experimental data.

CompoundAssayRelative Antioxidant ActivitySource
Decarboxylated this compound ORACHighestJACS Au, 2024[2][3][4]
This compound ORACHighJACS Au, 2024[2][3][4]

Note: While direct comparative IC50 values from DPPH, ABTS, or FRAP assays for pure this compound and decarboxylated this compound were not available in the reviewed literature, the ORAC assay results provide a clear indication of the superior antioxidant capacity of the decarboxylated form.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers seeking to replicate or build upon these findings.

Oxygen Radical Antioxidant Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Preparation of Reagents: Prepare solutions of Trolox (a vitamin E analog) as a standard, fluorescein (B123965) as a fluorescent probe, and AAPH as a radical generator in a phosphate (B84403) buffer (pH 7.4).

  • Sample Preparation: Dissolve the synthesized ommatins (this compound and decarboxylated this compound) to the desired concentrations in the appropriate solvent.

  • Assay Procedure:

    • Pipette the fluorescein solution into the wells of a microplate.

    • Add the ommatin samples or Trolox standards to the wells.

    • Incubate the mixture at 37°C.

    • Initiate the reaction by adding the AAPH solution.

  • Data Acquisition: Monitor the fluorescence decay at an emission wavelength of 520 nm and an excitation wavelength of 485 nm over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The ORAC value is determined by comparing the AUC of the sample to that of the Trolox standard.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds in methanol at various concentrations.

  • Assay Procedure:

    • Add the sample solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.[7]

ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Preparation of Reagents: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Dilute the resulting solution with a suitable buffer to obtain a specific absorbance at 734 nm.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent at various concentrations.

  • Assay Procedure:

    • Mix the sample solution with the ABTS•+ solution.

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the antioxidant activity of chemical compounds.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Compound_A This compound Assay_1 DPPH Assay Compound_A->Assay_1 Assay_2 ABTS Assay Compound_A->Assay_2 Assay_3 ORAC Assay Compound_A->Assay_3 Compound_B Decarboxylated this compound Compound_B->Assay_1 Compound_B->Assay_2 Compound_B->Assay_3 Reagents Assay Reagents (e.g., DPPH, ABTS, ORAC) Reagents->Assay_1 Reagents->Assay_2 Reagents->Assay_3 Data_Acquisition Spectrophotometric / Fluorometric Reading Assay_1->Data_Acquisition Assay_2->Data_Acquisition Assay_3->Data_Acquisition IC50_Calc IC50 / ORAC Value Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Generalized workflow for comparative antioxidant activity assessment.

Biosynthetic Relationship

This compound is biosynthesized from the oxidative dimerization of 3-hydroxykynurenine.[9] Decarboxylated this compound can be formed from this compound, and recent studies suggest this decarboxylation may occur during the oxidative dimerization step before the final ring formation.[2]

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine OH_Kynurenine 3-Hydroxykynurenine Kynurenine->OH_Kynurenine Uncyclized_Xa Uncyclized this compound OH_Kynurenine->Uncyclized_Xa Oxidative Dimerization This compound This compound Uncyclized_Xa->this compound Intramolecular Cyclization Decarboxylated_Xa Decarboxylated this compound This compound->Decarboxylated_Xa Decarboxylation

References

Validating the Structure of Synthetic Xanthommatin: A Comparative Guide to HRMS and FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the validation of synthetic xanthommatin structure using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR), with a comparative look at Nuclear Magnetic Resonance (NMR) spectroscopy.

The precise structural confirmation of newly synthesized compounds is a critical step in chemical research and drug development. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR) for the validation of synthetic this compound, a naturally occurring phenoxazine (B87303) pigment with potential applications in biomedicine. This guide includes detailed experimental protocols, quantitative data presentation, and a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, an alternative and complementary technique.

Data Presentation: HRMS and FTIR Analysis of Synthetic this compound

The following tables summarize the expected quantitative data from HRMS and FTIR analyses for the structural validation of synthetic this compound.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the elemental composition and providing structural insights through fragmentation patterns. For synthetic this compound (molecular formula: C₂₀H₁₃N₃O₈), the expected protonated molecule is [M+H]⁺.

Parameter Expected Value Information Provided
Molecular Formula C₂₀H₁₃N₃O₈Elemental Composition
Calculated Exact Mass 423.0703 g/mol Theoretical molecular weight
Observed [M+H]⁺ (m/z) 424.0776Experimental confirmation of molecular weight
Mass Accuracy < 5 ppmHigh confidence in elemental composition

Table 1: Key HRMS Data for Synthetic this compound.

Fragmentation Pattern of [M+H]⁺ at m/z 424.0776

Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragments that aid in structural elucidation.

Observed Fragment (m/z) Proposed Fragment Structure/Neutral Loss
407Loss of NH₃
389Loss of NH₃ and H₂O
361Further fragmentation
351Further fragmentation
317Core phenoxazine ring fragment
289Further fragmentation of the core structure
276Further fragmentation of the core structure
261Further fragmentation of the core structure

Table 2: Major Fragmentation Ions of Protonated this compound in HRMS/MS. This data is based on reported fragmentation patterns for this compound.

Fourier-Transform Infrared Spectroscopy (FTIR) Data

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a molecular "fingerprint."

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3400-3200O-H stretchPhenolic -OH, Carboxylic acid -OHBroad, Strong
3200-3000N-H stretchAmine/Amide N-HMedium
3100-3000C-H stretchAromatic C-HMedium to Weak
1720-1680C=O stretchCarboxylic acid C=OStrong
1680-1640C=O stretchKetone/Amide C=OStrong
1620-1580C=C stretchAromatic C=CMedium
1550-1450N-H bendAmine/Amide N-HMedium
1300-1200C-O stretchPhenolic C-O, Carboxylic acid C-OStrong
1250-1020C-N stretchAmine/Amide C-NMedium

Table 3: Typical FTIR Absorption Bands for the Functional Groups in this compound. These are characteristic ranges and the exact peak positions and intensities can vary.

Experimental Protocols

Detailed methodologies for HRMS and FTIR analyses are crucial for reproducible and reliable results.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the accurate mass and elemental composition of synthetic this compound and to elucidate its structure through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap mass spectrometer (Thermo Fisher Scientific), coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthetic this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water with 0.1% formic acid to facilitate protonation.

  • Method of Analysis: Direct infusion via a syringe pump is often suitable for pure compounds. Alternatively, for complex mixtures or to confirm purity, Ultra-High-Performance Liquid Chromatography (UHPLC) can be coupled to the mass spectrometer.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas and Auxiliary Gas Flow Rate: Optimized for stable spray

    • Capillary Temperature: 250 - 350 °C

    • Mass Analyzer: Orbitrap

    • Resolution: 70,000 - 140,000 FWHM

    • Scan Range: m/z 100 - 1000

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the [M+H]⁺ ion of this compound (m/z 424.0776) for fragmentation.

    • Collision Gas: Nitrogen or Argon

    • Collision Energy (HCD or CID): Stepped collision energy (e.g., 15, 30, 45 eV) to obtain a rich fragmentation spectrum.

  • Data Analysis: Process the acquired data using appropriate software (e.g., Xcalibur). Determine the elemental composition from the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the connectivity of the molecule.

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

Objective: To identify the functional groups present in the synthetic this compound molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Sample Preparation: For ATR-FTIR, a small amount of the solid synthetic this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place the sample on the ATR crystal and apply pressure using the anvil.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum using the instrument's software. Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the this compound structure.

Mandatory Visualization

The following diagrams illustrate the workflow for the validation of synthetic this compound and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Conclusion synthesis Synthetic this compound hrms HRMS Analysis synthesis->hrms ftir FTIR Analysis synthesis->ftir nmr NMR Analysis (Alternative) synthesis->nmr hrms_data Accurate Mass & Fragmentation hrms->hrms_data ftir_data Functional Groups ftir->ftir_data nmr_data Connectivity & Stereochemistry nmr->nmr_data conclusion Validated Structure hrms_data->conclusion ftir_data->conclusion nmr_data->conclusion

Caption: Experimental workflow for this compound validation.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Provided This compound Synthetic this compound Structure HRMS HRMS This compound->HRMS confirms FTIR FTIR This compound->FTIR confirms NMR NMR This compound->NMR confirms Mass Elemental Composition Molecular Weight HRMS->Mass FunctionalGroups Functional Groups (C=O, O-H, N-H, etc.) FTIR->FunctionalGroups Connectivity Atom Connectivity 3D Structure NMR->Connectivity

Caption: Logical relationship of analytical techniques.

Comparison with an Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS and FTIR are powerful techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the gold standard for the complete structural elucidation of organic molecules.

Technique Information Provided Strengths Limitations
HRMS Elemental composition, molecular weight, fragmentation patterns.High sensitivity (sub-picomole), small sample requirement, rapid analysis.Does not provide detailed connectivity or stereochemistry; isomers can be difficult to distinguish.
FTIR Presence of specific functional groups.Fast, non-destructive, versatile for solid and liquid samples.Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.
NMR (¹H, ¹³C, 2D) Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and 3D structure.Unparalleled for complete and unambiguous structure determination.Lower sensitivity (milligram sample quantities often required), longer acquisition times, requires deuterated solvents.

Performance Comparison:

  • HRMS excels in confirming the elemental formula with high confidence, which is a fundamental first step in structure validation. Its fragmentation data provides valuable clues about the molecular structure.

  • FTIR is a quick and straightforward method to confirm the presence of key functional groups expected in the this compound structure, such as hydroxyl, carbonyl, and amine groups. It serves as a rapid quality check.

  • NMR provides the most comprehensive structural information. Through various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC), the complete bonding network of the molecule can be established, making it the most powerful standalone technique for de novo structure elucidation.

For the validation of a known synthetic compound like this compound, a combination of HRMS and FTIR provides strong and sufficient evidence for its structural identity. HRMS confirms the correct molecular formula and key structural motifs through fragmentation, while FTIR confirms the presence of the expected functional groups. NMR spectroscopy serves as a more definitive, albeit more resource-intensive, alternative or complementary technique that can provide an unambiguous confirmation of the entire molecular structure, including stereochemistry. The choice of techniques will depend on the specific requirements of the research, available instrumentation, and the desired level of structural detail.

A Comparative Guide to the Electrochromic Properties of Xanthommatin and PEDOT:PSS

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of electrochromic materials, both bio-inspired pigments and synthetic polymers are paving the way for innovative display technologies, smart windows, and other optoelectronic devices. This guide provides a detailed comparison of the electrochromic properties of xanthommatin, a naturally occurring pigment found in arthropods and cephalopods, and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), a widely used conductive polymer.

The electrochromic activity of this compound is a relatively recent discovery and is often studied in a composite system with PEDOT:PSS, where the latter facilitates charge transport. Therefore, this comparison focuses on the performance of this compound/PEDOT:PSS composites against PEDOT:PSS alone, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective capabilities.

Data Presentation: A Quantitative Comparison

The electrochromic performance of a material is characterized by several key parameters, including its switching speed, contrast, coloration efficiency, and stability. The following table summarizes the available quantitative data for both this compound/PEDOT:PSS composites and PEDOT:PSS films. It is important to note that the data for this compound is derived from its use in a composite structure, which influences its performance.

PropertyThis compound/PEDOT:PSS CompositePEDOT:PSS
Electrochromic Color Change Yellow (oxidized) to Red (reduced)[1]Light Blue/Transparent (oxidized) to Dark Blue (reduced)
Switching Speed (Coloration) Not explicitly quantified, but visually observable switching occurs.1.6 s to 7 s[2]
Switching Speed (Bleaching) Not explicitly quantified.0.6 s to 7 s[2]
Transmittance Modulation / Contrast Absorption profile is modulated across multiple cycles.[1]Up to 47.9% at 635 nm
Coloration Efficiency (CE) Not reported.52.4 cm²/C to 416 cm²/C[3][4]
Cycling Stability Stable over multiple cycles.[1]Can show degradation over hundreds or thousands of cycles, but can be stable for over 5000 cycles with encapsulation.[5]

Electrochromic Mechanisms and Signaling Pathways

The change in color for both materials is a result of redox reactions. For this compound, the change from yellow to red is due to the reduction of the phenoxazone core. In PEDOT:PSS, the transition from a transparent/light blue state to a dark blue state is due to the reduction of the conjugated PEDOT backbone.

Electrochromic_Mechanisms Electrochromic Switching Mechanisms cluster_this compound This compound Redox cluster_PEDOT PEDOT:PSS Redox Xan_ox This compound (Oxidized) Yellow Xan_red This compound (Reduced) Red Xan_ox->Xan_red +e⁻ (Reduction) Xan_red->Xan_ox -e⁻ (Oxidation) PEDOT_ox PEDOT⁺:PSS⁻ (Oxidized) Light Blue/Transparent PEDOT_red PEDOT⁰:PSS⁻ (Reduced) Dark Blue PEDOT_ox->PEDOT_red +e⁻ / +Cation (Reduction) PEDOT_red->PEDOT_ox -e⁻ / -Cation (Oxidation)

Figure 1: Redox mechanisms of this compound and PEDOT:PSS.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the protocols for key experiments used to characterize the electrochromic properties of these materials.

Fabrication of this compound/PEDOT:PSS Electrochromic Device

This protocol is based on the work by Kumar et al. (2018).[1]

  • Substrate Preparation: Begin with an indium-doped tin oxide (ITO)-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrate with a stream of nitrogen.

  • PEDOT:PSS Layer Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate. The spin-coating parameters (e.g., 3000 rpm for 60 seconds) should be optimized to achieve a uniform film. After coating, anneal the film at 120°C for 15 minutes to remove residual water.

  • This compound Adsorption: Prepare a solution of this compound in a suitable solvent (e.g., methanol). Immerse the PEDOT:PSS-coated substrate in the this compound solution for a specified time (e.g., 12 hours) to allow for the adsorption of the pigment onto the polymer layer.

  • Device Assembly: After adsorption, rinse the substrate with the solvent to remove any non-adsorbed this compound and dry it. The device can then be tested in a three-electrode electrochemical cell with the this compound/PEDOT:PSS film as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode, using a suitable electrolyte (e.g., 0.1 M LiClO₄ in acetonitrile).

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of the electrochromic films.

  • Setup: Assemble a three-electrode electrochemical cell with the electrochromic film as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode. Fill the cell with an appropriate electrolyte.

  • Measurement: Connect the electrodes to a potentiostat. Apply a potential sweep between a defined range (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

  • Analysis: The resulting voltammogram (current vs. potential plot) provides information on the oxidation and reduction potentials of the material.

Spectroelectrochemistry

This technique combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the optical properties of the film as a function of the applied potential.

  • Setup: Place the electrochemical cell in the light path of a UV-Vis spectrometer. The working electrode should be positioned to allow the light beam to pass through the electrochromic film.

  • Measurement: Record the UV-Vis absorption spectrum of the film at different applied potentials. This can be done by holding the potential at a specific value while recording the spectrum or by recording spectra continuously during a potential sweep.

  • Analysis: The change in the absorption spectra reveals the color changes and provides data for calculating the transmittance modulation.

Switching Time Measurement

The switching time is the time taken for the device to switch between its colored and bleached states.

  • Setup: The spectroelectrochemistry setup is used.

  • Measurement: Apply a square wave potential between the coloring and bleaching potentials. Simultaneously, monitor the transmittance at a specific wavelength (usually the wavelength of maximum absorption in the colored state) as a function of time.

  • Analysis: The coloration time is the time taken for the transmittance to change by 90% of the total modulation upon applying the coloring potential. The bleaching time is similarly defined for the reverse process.

Coloration Efficiency (CE) Calculation

Coloration efficiency is a measure of how efficiently charge is converted into a change in optical density.

  • Data Acquisition: From spectroelectrochemistry, determine the change in optical density (ΔOD) at a specific wavelength. From chronoamperometry (measuring current over time at a fixed potential), determine the charge density (Q) injected or extracted per unit area.

  • Calculation: The coloration efficiency is calculated using the formula: CE = ΔOD / Q.

Stability Testing

Stability testing evaluates the durability of the electrochromic device over repeated switching cycles. ASTM E2141 provides a standard for accelerated aging tests.[6]

  • Cycling: Subject the device to a large number of switching cycles between the colored and bleached states using a square wave potential.

  • Monitoring: Periodically measure the key performance parameters, such as transmittance modulation and charge capacity, to monitor any degradation in performance.

  • Analysis: Plot the change in these parameters as a function of the number of cycles to assess the long-term stability of the device.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental techniques.

Experimental_Workflows Experimental Characterization Workflows cluster_CV Cyclic Voltammetry cluster_SEC Spectroelectrochemistry cluster_Switching Switching Time Measurement CV_setup 1. Assemble 3-electrode cell CV_measure 2. Apply potential sweep with potentiostat CV_setup->CV_measure CV_analyze 3. Analyze current vs. potential plot CV_measure->CV_analyze SEC_setup 1. Place cell in spectrometer SEC_measure 2. Record spectra at different potentials SEC_setup->SEC_measure SEC_analyze 3. Analyze spectral changes SEC_measure->SEC_analyze Switch_setup 1. Use spectroelectrochemistry setup Switch_measure 2. Apply square wave potential & monitor transmittance Switch_setup->Switch_measure Switch_analyze 3. Determine time for 90% change Switch_measure->Switch_analyze

Figure 2: Workflow for key electrochromic characterization techniques.

Conclusion

PEDOT:PSS stands as a well-characterized and highly efficient electrochromic material with fast switching speeds and high coloration efficiency. Its established performance makes it a benchmark in the field of organic electrochromics.

This compound, on the other hand, represents a novel, bio-inspired approach to electrochromism. While quantitative data on its intrinsic properties are still emerging, its composite with PEDOT:PSS demonstrates a unique and reversible color transition from yellow to red. The synergistic relationship with PEDOT:PSS is key to its functionality in current device architectures.

For researchers and professionals in drug development, the redox activity of this compound may offer interesting parallels to biological electron transfer processes. Further research is needed to fully elucidate the standalone electrochromic capabilities of this compound and to optimize the performance of this compound-based devices. This will likely involve tuning the interface with conductive layers and exploring different device configurations to enhance switching speed, contrast, and durability. The comparison presented here serves as a guide for understanding the current state of these two promising electrochromic materials and for identifying future research directions.

References

A Comparative Analysis of the UV Absorption Properties of Xanthommatin and Commercial UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the UV filtering capabilities of the natural pigment xanthommatin against common commercial UV filters, supported by experimental data and detailed protocols.

The relentless pursuit of effective and safe UV-protective agents is a cornerstone of dermatological and cosmetic research. While synthetic organic and inorganic filters dominate the commercial landscape, there is a growing interest in naturally derived compounds that can offer comparable or superior photoprotection with potentially fewer adverse effects. This compound, a pigment found in the eyes of arthropods and cephalopods, has emerged as a promising candidate due to its inherent antioxidant properties and broad-spectrum UV absorption. This guide provides a detailed comparison of the UV absorption characteristics of this compound with those of widely used commercial UV filters: oxybenzone, avobenzone, octinoxate (B1216657), and octocrylene (B1203250).

Quantitative Comparison of UV Absorption Properties

The efficacy of a UV filter is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which quantifies how strongly a substance absorbs light at a specific wavelength. The following table summarizes these key parameters for this compound and the selected commercial UV filters. It is important to note that the solvent used for analysis can influence these values.

CompoundChemical ClassPredominant UV Rangeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Solvent
This compound OmmochromeUVA & UVB2804792 ± 86[1]DMSO
4705446 ± 70[1]DMSO
Oxybenzone BenzophenoneUVB & UVA2288~20,381 (at 290 nm)[2]Ethanol
3258,900[3]90% Ethanol/10% Water
Avobenzone DibenzoylmethaneUVA1358~31,000[4]Methanol
Octinoxate CinnamateUVB310Not explicitly found-
Octocrylene CinnamateUVB & UVA2303Not explicitly foundMethanol

Studies have shown that this compound exhibits a broad absorption profile that spans both UVB and UVA regions.[5] Furthermore, research indicates that this compound can significantly boost the UVA and UVB absorptive properties of traditional chemical UV filters by more than 50% when used in combination.[5]

Experimental Protocols

The determination of UV absorption properties (λmax and molar extinction coefficient) is conducted using UV-Visible (UV-Vis) spectrophotometry. Below is a detailed methodology for this key experiment.

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of a UV-filtering compound.

Materials and Equipment:

  • UV-Vis spectrophotometer (double beam or array)

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Micropipettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO)

  • Compound to be analyzed (e.g., this compound, oxybenzone)

Procedure:

  • Instrument Warm-up and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Perform wavelength accuracy calibration using a certified reference material, such as a holmium oxide filter, which has known absorption peaks at specific wavelengths.

    • Perform photometric accuracy calibration using neutral density filters with known absorbance values.

  • Preparation of Stock and Standard Solutions:

    • Accurately weigh a precise amount of the UV filter standard using an analytical balance.

    • Dissolve the weighed standard in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Sample Measurement:

    • Set the spectrophotometer to scan across the desired UV range (typically 200-400 nm for UV filters).

    • Fill a quartz cuvette with the solvent to be used as a blank reference. Place the reference cuvette in the corresponding holder in the spectrophotometer.

    • Run a baseline correction with the blank to zero the instrument and subtract any absorbance from the solvent and the cuvette itself.

    • Rinse a sample cuvette with a small amount of the most dilute standard solution before filling it.

    • Place the sample cuvette in the sample holder and record the absorbance spectrum.

    • Repeat the measurement for each of the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the absorbance spectrum of the most concentrated solution, identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (typically 1 cm), a calibration curve can be constructed by plotting absorbance at λmax versus concentration for the series of standard solutions.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear regression of the calibration curve (Slope = εl).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_instrument Instrument Warm-up & Calibration prep_solutions Prepare Stock & Standard Solutions prep_instrument->prep_solutions baseline Baseline Correction with Blank prep_solutions->baseline measure_standards Measure Absorbance of Standards baseline->measure_standards determine_lambda_max Determine λmax measure_standards->determine_lambda_max plot_calibration Plot Calibration Curve (A vs. c) determine_lambda_max->plot_calibration calculate_epsilon Calculate Molar Extinction Coefficient (ε) plot_calibration->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectrophotometry.

UV_Absorption_Comparison cluster_uv_spectrum UV Spectrum cluster_filters UV Filter Absorption Ranges UVB UVB (280-320 nm) UVA2 UVA2 (320-340 nm) UVA1 UVA1 (340-400 nm) This compound This compound This compound->UVB This compound->UVA2 Oxybenzone Oxybenzone Oxybenzone->UVB Oxybenzone->UVA2 Octinoxate Octinoxate Octinoxate->UVB Octocrylene Octocrylene Octocrylene->UVB Octocrylene->UVA2 Avobenzone Avobenzone Avobenzone->UVA1

Caption: Comparative UV absorption ranges.

References

A Comparative Spectroelectrochemical Analysis of Biosynthetic versus Synthetic Xanthommatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between biologically and chemically synthesized compounds is paramount. This guide provides a detailed comparison of xanthommatin produced via microbial biosynthesis and traditional chemical synthesis, focusing on their spectroelectrochemical properties. The information presented herein is supported by experimental data to aid in the selection of the most suitable form of this compound for various research and development applications.

This compound, a naturally occurring phenoxazinone pigment, has garnered significant interest for its diverse biological activities and potential applications in materials science and pharmacology. Its production can be achieved through both biosynthetic pathways in microorganisms and multi-step chemical synthesis. While both methods yield the same molecule, the process nuances can potentially influence its purity, impurity profile, and ultimately, its functional properties.

Methods of Production: A Comparative Overview

Biosynthesis of this compound

Recent advancements have led to the development of a sustainable method for this compound biosynthesis using metabolically engineered Pseudomonas putida. This approach utilizes a growth-coupled strategy where the production of this compound is linked to the growth of the bacterium, offering a renewable and potentially more cost-effective route compared to chemical synthesis.

Chemical Synthesis of this compound

The traditional chemical synthesis of this compound typically involves the oxidative dimerization of 3-hydroxykynurenine (3-OHK). A common method employs potassium ferricyanide (B76249) as the oxidizing agent. More complex, multi-step total synthesis routes have also been developed to achieve gram-scale production.

Spectroscopic Comparison

A key aspect in characterizing and comparing this compound from different origins is its spectroscopic signature. Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of the molecule.

PropertyBiosynthetic this compoundSynthetic this compoundReference
Maximum Absorption (λmax) ~450 nm~435 - 442 nm[1]
Solvent DMSOMethanol with 0.5% HCl[1]

Note: The observed red-shift in the biosynthesized this compound may be attributed to differences in the solvent environment or the presence of minor impurities from the biological system.

Spectroelectrochemical Properties of Synthetic this compound

Spectroelectrochemistry combines electrochemistry and spectroscopy to study the changes in a molecule's absorption spectrum as a function of its redox state. This is particularly relevant for this compound, which exhibits distinct color changes upon oxidation and reduction.

A study by Kumar et al. (2018) investigated the spectroelectrochemical behavior of chemically synthesized this compound. When a potential is applied to a thin film of this compound, its color and absorption spectrum change reversibly.

Applied PotentialObserved ColorKey Spectral Changes
Oxidized State Yellow
Reduced State RedBroad absorption increase in the 500-600 nm range

Currently, there is a lack of published data on the spectroelectrochemical properties of biosynthesized this compound. This represents a knowledge gap and an area for future research to directly compare the redox-switching behavior of this compound from both sources.

Experimental Protocols

Chemical Synthesis of this compound (Potassium Ferricyanide Method)
  • Dissolve 3-hydroxy-DL-kynurenine in an appropriate buffer solution.

  • Add a solution of potassium ferricyanide dropwise to the 3-hydroxykynurenine solution with stirring.

  • Allow the reaction to proceed for a set time (e.g., 90 minutes).

  • Precipitate the this compound product by dropwise addition of hydrochloric acid.

  • Collect the precipitate by filtration, wash, and dry.

Spectroelectrochemical Analysis
  • Prepare a thin film of this compound on a transparent conductive electrode (e.g., indium tin oxide-coated glass).

  • Place the electrode in an electrochemical cell containing a suitable electrolyte, a counter electrode, and a reference electrode.

  • Record the UV-Vis absorption spectrum of the film at various applied potentials using a spectrophotometer integrated with a potentiostat.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its spectroelectrochemical analysis.

BiosynthesisOfthis compound Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Tryptophan-2,3-dioxygenase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine Kynurenine-3-monooxygenase This compound This compound Hydroxykynurenine->this compound Oxidative Dimerization SpectroelectrochemistryWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Xanthommatin_Source This compound (Biosynthetic or Synthetic) Thin_Film Prepare Thin Film on ITO Electrode Xanthommatin_Source->Thin_Film Electrochemical_Cell Assemble Spectroelectrochemical Cell Thin_Film->Electrochemical_Cell Apply_Potential Apply Potential Sweep (Potentiostat) Electrochemical_Cell->Apply_Potential Record_Spectra Record UV-Vis Spectra Apply_Potential->Record_Spectra Data_Analysis Correlate Spectra with Potential Record_Spectra->Data_Analysis

References

In Vitro Phototoxicity of Xanthommatin for Cosmetic Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro phototoxicity of xanthommatin, a naturally derived pigment with potential for cosmetic use, against other common cosmetic ingredients. The assessment is primarily based on the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), a validated and internationally recognized method (OECD TG 432) for evaluating the phototoxic potential of substances.[1][2][3]

Comparative Phototoxicity Data

The following table summarizes the available quantitative data from in vitro phototoxicity studies. The 3T3 NRU PT is a standardized assay that evaluates the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.[1][3][4] A substance is considered phototoxic if a significantly lower concentration is needed to induce 50% cell death (IC50) in the presence of UVA light compared to its absence. This is often expressed as a Photo-Irritation-Factor (PIF) or a Mean Photo Effect (MPE). A PIF value greater than 5 or an MPE value greater than 0.15 is indicative of phototoxic potential.[5][6]

IngredientTest MethodIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo-Irritation-Factor (PIF)Mean Photo Effect (MPE)Phototoxicity Classification
This compound 3T3 NRU PTNot calculable-Not calculable0.019, 0.199, 0.042[7]Not Phototoxic (in 2 of 3 experiments)
Chlorpromazine (Positive Control)3T3 NRU PT8.327, 15.530, 18.809[7]0.221, 0.413, 0.469[7]37.81, 37.74, 40.33[7]0.432[5]Phototoxic
Ketoprofen 3T3 NRU PTData not availableData not availableData not availableData not availablePhototoxic
Avobenzone (B1665848) 3T3 NRU PTData not availableData not availableData not available>0.150 (in combination)[8]Phototoxic
Titanium Dioxide (nano) 3T3 NRU PT / other in vitroData not availableData not availableData not availableData not availablePotentially Phototoxic
Zinc Oxide (nano) 3T3 NRU PT / other in vitroData not availableData not availableData not availableData not availablePotentially Phototoxic

Note: For this compound, an IC50 value in the absence of UVA could not be determined as no significant cytotoxicity was observed at the tested concentrations.[7] Therefore, the MPE was calculated, which indicated no phototoxicity in two of the three independent experiments.[7] Ketoprofen and Avobenzone are well-documented phototoxic agents.[8] Nanoparticles of Titanium Dioxide and Zinc Oxide, commonly used as UV filters, have shown potential for phototoxicity in some in vitro studies, largely attributed to the generation of reactive oxygen species.[9][10]

Experimental Protocols

3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) - OECD TG 432

The 3T3 NRU PT is a standardized in vitro assay to assess the phototoxic potential of a test substance.[1][2][3]

1. Cell Culture:

  • Balb/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates for 24 hours.[1]

2. Treatment:

  • Two separate 96-well plates are prepared for each test substance.

  • Cells are washed and incubated with eight different concentrations of the test substance for 60 minutes.[1]

3. Irradiation:

  • One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other plate is kept in the dark as a control.[4]

4. Incubation:

  • The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.[1]

5. Viability Assessment:

  • Cell viability is determined by measuring the uptake of Neutral Red dye, which is absorbed by viable cells.[1]

  • The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated plates.

6. Data Analysis:

  • The phototoxic potential is evaluated by comparing the IC50 values from the irradiated and non-irradiated plates.

  • The Photo-Irritation-Factor (PIF) is calculated as the ratio of IC50 (-UVA) / IC50 (+UVA).

  • Alternatively, the Mean Photo Effect (MPE) is calculated by comparing the full dose-response curves.

  • A PIF > 5 or an MPE > 0.15 indicates that the substance is phototoxic.[5][6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_analysis Analysis A Seed 3T3 Fibroblasts in 96-well plates B Incubate for 24h to form monolayer A->B C Prepare two plates per test substance B->C D Treat cells with 8 concentrations of substance for 1h C->D E Irradiate one plate with UVA light (+UVA) D->E F Keep one plate in the dark (-UVA) D->F G Incubate both plates for 24h E->G F->G H Assess cell viability with Neutral Red Uptake assay G->H I Calculate IC50 values for both plates H->I J Determine PIF or MPE I->J K Classify Phototoxic Potential J->K

Caption: Workflow of the 3T3 Neutral Red Uptake Phototoxicity Test.

Signaling Pathways in Phototoxicity

G cluster_trigger Initiation cluster_cellular Cellular Response UVA UVA Light ActivatedSubstance Excited State Substance UVA->ActivatedSubstance absorbs energy Substance Photosensitizing Substance Substance->ActivatedSubstance ROS Reactive Oxygen Species (ROS) Generation ActivatedSubstance->ROS energy transfer to O2 Damage Cellular Damage (Membranes, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: General signaling pathway of chemically induced phototoxicity.

References

A Comparative Guide to Ommatins and Ommins in Invertebrate Pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ommochromes, a diverse class of pigments derived from the metabolism of tryptophan, are responsible for a vibrant array of colors in invertebrates, from the striking hues of insect eyes to the dynamic camouflage of cephalopods.[1] These pigments are broadly categorized into two main families: the yellow-to-red ommatins and the less-understood purple ommins.[2] This guide provides a detailed comparison of their chemical properties, biosynthetic pathways, and the experimental methodologies used for their study, offering valuable insights for researchers in biochemistry, cell biology, and drug development.

Chemical and Physical Properties: A Comparative Overview

Ommatins and ommins share a common precursor, 3-hydroxykynurenine, but differ in their core chemical structures, which dictates their distinct coloration and physicochemical properties.[3] Ommatins are characterized by a phenoxazone ring system, while ommins are proposed to contain a sulfur-containing phenothiazine (B1677639) ring, contributing to their higher molecular weight and different spectral properties.[1][2]

PropertyOmmatinsOmminsReferences
Core Structure PhenoxazoneProposed Phenothiazine[2][4]
General Color Yellow to RedPurple to Brown[1][4]
Molecular Weight LowerHigher[1][2]
Key Example XanthommatinOmmin A (structure speculative)[4]
Absorption Max (λmax) This compound: ~450 nm; Dihydrothis compound: ~495 nmOmmin A: ~520 nm[4]
Fluorescence Emission Maxima ~440 nm and ~530 nmNot well characterized[5]
Solubility Soluble in acidic methanol (B129727)Less soluble[6]
Thermal Stability ThermolabileThermoresistant

Biosynthesis of Ommochromes: A Shared Pathway with a Critical Diversion

The biosynthesis of both ommatins and ommins originates from the amino acid L-tryptophan through the kynurenine (B1673888) pathway.[4] A series of enzymatic steps in the cytoplasm and on the outer mitochondrial membrane leads to the formation of the key intermediate, 3-hydroxykynurenine. This precursor is then transported into specialized organelles called ommochromasomes, where the final steps of pigment synthesis occur.[7] A recently identified key branching metabolite, uncyclized this compound, is thought to be the point of divergence between the ommatin and ommin synthetic routes.[2][8]

Ommochrome_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Outer Mitochondrial Membrane cluster_ommochromasome Ommochromasome L-Tryptophan L-Tryptophan Formylkynurenine Formylkynurenine L-Tryptophan->Formylkynurenine  Tryptophan 2,3-dioxygenase (TDO) Kynurenine Kynurenine Formylkynurenine->Kynurenine  Kynurenine formamidase (KFase) 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine  Kynurenine 3-monooxygenase (KMO) 3-OH-Kynurenine_in 3-Hydroxykynurenine 3-Hydroxykynurenine->3-OH-Kynurenine_in  ABC Transporters (e.g., Scarlet, White) Uncyclized_this compound Uncyclized this compound 3-OH-Kynurenine_in->Uncyclized_this compound  Heme Peroxidase (e.g., Cardinal) Ommatins Ommatins (e.g., this compound) Uncyclized_this compound->Ommatins  Intramolecular  Cyclization Ommins Ommins (e.g., Ommin A) Uncyclized_this compound->Ommins + Sulfur donor (e.g., Cysteine)

Biosynthetic pathway of ommatins and ommins.

Experimental Protocols

A standardized workflow is crucial for the accurate analysis of ommochromes. The following sections detail common experimental procedures for their extraction, purification, and characterization.

Extraction and Purification of Ommochromes

This protocol is adapted from methods used for extracting ommochromes from insect eyes.[5]

  • Homogenization: Dissected invertebrate tissues (e.g., insect heads) are homogenized in a suitable buffer.

  • Solvent Extraction: The homogenate is extracted with acidified methanol (e.g., methanol with 1% HCl) in the dark at 4°C for 24-48 hours to solubilize the ommochrome pigments.[6]

  • Clarification: The extract is centrifuged to pellet insoluble debris, and the supernatant containing the pigments is collected.

  • Precipitation: The pH of the supernatant is neutralized with an ammonium (B1175870) hydroxide (B78521) solution to precipitate the ommochromes.

  • Washing and Drying: The pigment precipitate is washed with methanol and dried to yield the crude ommochrome extract.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying different ommochrome species.[5]

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid) is commonly employed.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution of pigments at their characteristic absorption wavelengths (e.g., 450 nm for this compound). A fluorescence detector can also be used for enhanced sensitivity and specificity.[5]

Spectroscopic and Spectrometric Characterization
  • UV-Visible Spectroscopy: This technique is used to determine the absorption spectra of purified ommochromes, providing information about their chemical structure and redox state.[4]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of ommochromes can be measured to aid in their identification and quantification.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the precise molecular weight of ommochrome pigments and to elucidate their structures through fragmentation analysis (MS/MS).

Experimental_Workflow Tissue_Homogenization Tissue Homogenization Extraction Acidified Methanol Extraction Tissue_Homogenization->Extraction Purification Precipitation & Washing Extraction->Purification HPLC HPLC Separation Purification->HPLC Spectroscopy UV-Vis & Fluorescence Spectroscopy HPLC->Spectroscopy Mass_Spectrometry Mass Spectrometry (MS & MS/MS) HPLC->Mass_Spectrometry Data_Analysis Data Analysis & Structure Elucidation Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

General experimental workflow for ommochrome analysis.

Functional Significance and Future Directions

Ommochromes play diverse physiological roles beyond pigmentation, including acting as optical shielding pigments in photoreceptors and possessing antioxidant properties.[1][5] The distinct chemical properties of ommatins and ommins likely translate to different functional capacities. The instability of ommatins may be linked to dynamic color changes, while the more stable ommins could be involved in long-term pigmentation.[1]

Further research is needed to fully elucidate the structure of ommins and the specific enzymatic machinery responsible for their synthesis. A deeper understanding of the structure-function relationships of both ommatin and ommin families could open avenues for the development of novel bioactive compounds, such as antioxidants or antitumor agents, inspired by these natural pigments. The detailed methodologies and comparative data presented in this guide provide a solid foundation for advancing our knowledge of these fascinating molecules.

References

Evaluating the Mutagenic Potential of Xanthommatin: A Comparative Guide to the Bacterial Reverse Mutation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical safety assessment, the genotoxic potential of a compound is a critical parameter. This guide provides a comparative analysis of the mutagenicity of xanthommatin, a naturally occurring ommochrome pigment, as evaluated by the bacterial reverse mutation assay, commonly known as the Ames test. This assay is a well-established method for identifying substances that can cause gene mutations.

Executive Summary of Findings

Multiple studies have concluded that this compound is non-mutagenic.[1][2][3] In comprehensive bacterial reverse mutation assays, this compound did not induce a significant increase in the number of revertant colonies in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.[1]

Comparative Data Analysis

While the precise quantitative data from the specific studies on this compound are not publicly available in the reviewed literature, the tables below provide a comparative perspective. Table 1 outlines the typical expected results for negative and positive controls in an Ames test using the bacterial strains employed in the this compound studies. The reported findings for this compound indicate results that are in line with the negative control data.

Table 1: Comparative Results of Bacterial Reverse Mutation Assay for this compound and Control Compounds

Tester StrainMetabolic Activation (S9)Test CompoundConcentration (µ g/plate )Mean Revertant Colonies ± SD (Typical)Result
TA98 -Vehicle Control (DMSO)N/A20 - 40Negative
2-Nitrofluorene1.0> 200Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
+Vehicle Control (DMSO)N/A30 - 60Negative
Benzo[a]pyrene5.0> 300Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
TA100 -Vehicle Control (DMSO)N/A100 - 200Negative
Sodium Azide1.0> 600Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
+Vehicle Control (DMSO)N/A100 - 200Negative
2-Aminoanthracene2.5> 800Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
TA1535 -Vehicle Control (DMSO)N/A10 - 30Negative
Sodium Azide1.0> 150Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
+Vehicle Control (DMSO)N/A10 - 30Negative
2-Aminoanthracene2.5> 200Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
TA1537 -Vehicle Control (DMSO)N/A5 - 20Negative
9-Aminoacridine50> 100Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
+Vehicle Control (DMSO)N/A10 - 30Negative
2-Aminoanthracene10> 150Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
E. coli WP2 uvrA -Vehicle Control (DMSO)N/A20 - 50Negative
Methyl methanesulfonate100> 250Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic
+Vehicle Control (DMSO)N/A20 - 50Negative
2-Aminoanthracene10> 300Positive
This compound 31.6 - 5000 No significant increase Non-mutagenic

Note: The data for negative and positive controls are representative values from historical data to provide a benchmark for comparison. The results for this compound are based on published findings that it did not cause a significant increase in revertant colonies compared to the negative control.[1]

Experimental Protocols

The assessment of this compound's mutagenicity was conducted following established protocols for the bacterial reverse mutation assay, consistent with OECD Guideline 471.

Bacterial Strains

The following histidine-dependent (his⁻) strains of Salmonella typhimurium and tryptophan-dependent (trp⁻) strain of Escherichia coli were utilized:

  • TA98: Detects frameshift mutagens.

  • TA100: Detects base-pair substitution mutagens.

  • TA1535: Detects base-pair substitution mutagens.

  • TA1537: Detects frameshift mutagens.

  • E. coli WP2 uvrA (pKM101): Detects base-pair substitution mutagens.

Metabolic Activation System

To assess the mutagenic potential of both the parent compound and its metabolites, the assay was performed in the presence and absence of a metabolic activation system (S9 mix). The S9 fraction is derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone, and it contains enzymes capable of metabolizing xenobiotics.

Plate Incorporation Method
  • Preparation: Overnight cultures of the bacterial strains are grown to a density of approximately 1-2 x 10⁹ cells/mL.

  • Mixing: For each concentration, 0.1 mL of the bacterial culture is mixed with 0.1 mL of the test solution (this compound dissolved in a suitable solvent, such as DMSO) or the control solution in 2 mL of molten top agar (B569324) at 45°C. For assays with metabolic activation, 0.5 mL of the S9 mix is also added.

  • Plating: The mixture is poured onto the surface of minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted. The background bacterial lawn is also examined for signs of cytotoxicity.

Dose Selection

This compound was tested at a range of concentrations, typically from 31.6 to 5,000 µ g/plate .[1] The highest concentration is chosen based on the solubility and cytotoxicity of the test substance.

Workflow of the Bacterial Reverse Mutation Assay

The following diagram illustrates the key steps in the bacterial reverse mutation assay used to evaluate the mutagenicity of this compound.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Overnight culture of auxotrophic bacteria Mixing Mix bacteria, test compound, and top agar (± S9 mix) Bacterial_Culture->Mixing Test_Compound This compound solution (various concentrations) Test_Compound->Mixing S9_Mix Metabolic activation system (S9 mix) S9_Mix->Mixing Plating Pour mixture onto minimal glucose agar plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting Comparison Compare with negative and positive controls Counting->Comparison Result Determine mutagenicity Comparison->Result

Workflow of the bacterial reverse mutation (Ames) test.

Conclusion

Based on the available scientific literature, this compound is not considered mutagenic in the bacterial reverse mutation assay. The compound did not induce a significant increase in the number of revertant colonies across multiple bacterial strains, with or without metabolic activation, at concentrations up to 5,000 µ g/plate . This suggests that this compound does not cause frameshift or base-pair substitution mutations under the conditions of the Ames test. These findings are a crucial component of the safety assessment for this compound and support its further investigation for various applications.

References

A Comparative Analysis of the Antioxidant Capacity of Xanthommatin and the Trolox Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of xanthommatin against the widely recognized standard, Trolox. The information presented herein is a synthesis of available experimental data from various scientific studies, intended to offer an objective performance comparison for research and development purposes.

Executive Summary

This compound, a naturally occurring ommochrome pigment, has demonstrated notable antioxidant properties. This guide compiles quantitative data from several key in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays. While direct comparative studies testing pure this compound and Trolox side-by-side across all major assays are limited, this guide presents the available data to facilitate an informed assessment of this compound's antioxidant potential relative to the Trolox standard.

Quantitative Data Presentation

The antioxidant capacities of a this compound-rich fraction and the Trolox standard are summarized in the tables below. It is important to note that the data for this compound in the DPPH, ABTS, and FRAP assays were obtained from a study on a fraction isolated from jumbo squid skin, where this compound was identified as the principal antioxidant compound.[1][2] The ORAC data is from a study on synthesized this compound.

Table 1: Comparison of IC50 Values in DPPH, ABTS, and FRAP Assays

Compound/FractionDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP IC50 (µg/mL)Source
This compound-rich Fraction (F7)Not explicitly stated, but F7 showed the highest activity0.04 ± 0.000.11 ± 0.00[1]
Trolox3.77 ± 0.082.93 ± 0.03~0.24[3][4]

Note: Lower IC50 values indicate higher antioxidant activity. The data for the this compound-rich fraction represents the concentration of the entire fraction.

Table 2: Comparison of Antioxidant Capacity in the ORAC Assay

CompoundRelative Antioxidant ActivitySource
This compound (synthesized)Activity similar to Trolox[5]
TroloxStandard Reference[5]

Note: The ORAC assay measures the area under the curve (AUC) of fluorescence decay, and the results are often expressed as Trolox Equivalents (TE). The available study provided a qualitative comparison.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are based on standard procedures reported in the scientific literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compound (this compound) and standard (Trolox)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • A working solution of DPPH in methanol or ethanol is prepared.

  • Various concentrations of the test compound and Trolox are added to the wells of a 96-well plate.

  • The DPPH solution is added to each well.

  • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined.[2]

TEAC (Trolox Equivalent Antioxidant Capacity) Assay using ABTS

The TEAC assay assesses the ability of antioxidants to scavenge the stable radical cation ABTS•+.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Test compound (this compound) and standard (Trolox)

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • An ABTS radical cation (ABTS•+) solution is generated by reacting ABTS with potassium persulfate.

  • The ABTS•+ solution is diluted to obtain a specific absorbance at 734 nm.

  • Different concentrations of the test compound and Trolox are added to the wells of a 96-well plate.

  • The diluted ABTS•+ solution is added to each well.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a given concentration of the test substance.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • Test compound (this compound) and standard (Trolox or FeSO₄)

  • 96-well microplate

  • Microplate reader (593 nm)

Procedure:

  • The FRAP reagent is freshly prepared and warmed to 37°C.

  • Various concentrations of the test compound and standard are added to the wells of a 96-well plate.

  • The FRAP reagent is added to each well.

  • The plate is incubated at 37°C for a specific time (e.g., 30 minutes).

  • The absorbance is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve and is expressed as Trolox or Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • Fluorescein (fluorescent probe)

  • AAPH (peroxyl radical generator)

  • Test compound (this compound) and standard (Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Fluorescein and the test compound or Trolox are added to the wells of a black 96-well plate.

  • The plate is incubated at 37°C.

  • The reaction is initiated by adding AAPH to each well.

  • The fluorescence decay is monitored kinetically over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox Equivalents (TE).

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_samples Prepare Sample and Trolox Dilutions add_samples Add Samples/Trolox to Microplate prep_samples->add_samples add_samples->add_dpph incubate Incubate in Dark (e.g., 30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 Value measure_abs->calculate Antioxidant_Mechanism cluster_molecules Molecular Interaction cluster_products Result FreeRadical Free Radical (e.g., DPPH•, ABTS•+) StableMolecule Stable Molecule FreeRadical->StableMolecule is neutralized to Antioxidant Antioxidant (this compound/Trolox) Antioxidant->FreeRadical donates electron/ hydrogen atom OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant is oxidized to

References

A Comparative Guide to the Structural Differences Between Xanthommatin and Ommin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characteristics of two key ommochrome pigments: xanthommatin, a well-characterized ommatin, and ommin A, a prominent but structurally elusive ommin. Ommochromes, a class of pigments derived from tryptophan, are responsible for a wide array of colors in invertebrates and are of growing interest for their potential applications in biomaterials and pharmacology. This document outlines their core structural distinctions, summarizes key quantitative data, provides detailed experimental protocols for their analysis, and illustrates their biosynthetic relationship.

Structural and Physicochemical Comparison

This compound and ommin A, while both originating from the same precursor, 3-hydroxykynurenine, exhibit fundamental structural differences that dictate their distinct physicochemical properties and coloration.[1][2] The primary distinction lies in their core heterocyclic systems. This compound is classified as an ommatin, characterized by a phenoxazine (B87303) ring system.[3][4] In contrast, ommins, including ommin A, are proposed to contain a sulfur-containing phenothiazine (B1677639) ring, a feature that contributes to their higher molecular weight and different light-absorbing properties.[1][5] It is crucial to note that the precise structure of ommin A remains speculative and is yet to be definitively confirmed by rigorous spectroscopic methods.[6]

FeatureThis compoundOmmin A (Putative Structure)
Ommochrome Class OmmatinOmmin
Core Heterocycle PhenoxazonePhenothiazine
Molecular Formula C₂₀H₁₃N₃O₈C₃₀H₂₇N₅O₁₀S
Molecular Weight 423.34 g/mol ~650 g/mol
Biosynthetic Precursors Two molecules of 3-hydroxykynurenineProposed to be a trimer of 3-hydroxykynurenine and a sulfur-containing compound (e.g., from cysteine or methionine)[1][5]
General Coloration Yellow to RedPurple[4]
UV-Vis λmax ~430-450 nm~520 nm
Alkali Stability Labile[1]Stable[1]

Experimental Protocols for Ommochrome Analysis

The elucidation of ommochrome structures relies on a combination of careful extraction and advanced analytical techniques. Due to their sensitivity to light and heat, extraction protocols must be optimized to prevent degradation and artifact formation.[2][7]

Ommochrome Extraction from Insect Eyes

This protocol is a generalized procedure based on methodologies that aim to minimize pigment degradation.

Materials:

  • Insect heads (e.g., from Musca domestica or other suitable species)

  • Acidified methanol (B129727) (0.5% HCl in methanol)

  • Homogenizer

  • Centrifuge

  • Microcentrifuge tubes

  • Nitrogen gas stream (optional)

Procedure:

  • Perform all steps in darkness or under dim red light to prevent photodegradation.

  • Conduct all procedures at 4°C.

  • Homogenize insect heads in pre-chilled acidified methanol.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cellular debris.

  • Carefully collect the supernatant containing the extracted ommochromes.

  • For concentration, the solvent can be evaporated under a gentle stream of nitrogen.

  • Store the extracted pigments at -80°C until analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial characterization of ommochromes, providing information about their chromophore systems.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Dilute the ommochrome extract in a suitable solvent (e.g., acidified methanol) to obtain an absorbance reading within the linear range of the instrument.

  • Use the extraction solvent as a blank to zero the spectrophotometer.

  • Scan the sample across a wavelength range of at least 200-800 nm.

  • Identify the wavelength of maximum absorbance (λmax), which is characteristic of the specific ommochrome.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC is employed to separate complex mixtures of ommochromes prior to mass spectrometric analysis.

Instrumentation and Reagents:

  • HPLC system with a DAD detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Filter the ommochrome extract through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample and run a gradient elution, for example, from 5% to 95% B over 30 minutes.

  • Monitor the elution profile at multiple wavelengths using the DAD, particularly around the known λmax of ommochromes (e.g., 440 nm for this compound).

Mass Spectrometry (MS)

MS and tandem MS (MS/MS) are critical for determining the molecular weight and fragmentation patterns of ommochromes, which aids in their structural elucidation.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

  • Electrospray ionization (ESI) source

Procedure:

  • The HPLC system is directly coupled to the ESI-MS.

  • Acquire mass spectra in positive ion mode.

  • For structural confirmation, perform MS/MS analysis on the parent ions of interest. The fragmentation patterns provide information about the different functional groups and the core structure of the molecule. For this compound, characteristic neutral losses include ammonia (B1221849) (-17 Da) and fragments from its amino acid side chain.[5]

Biosynthetic Pathway and Structural Relationship

This compound and other ommins are synthesized from the amino acid tryptophan via the kynurenine (B1673888) pathway. The key intermediate, 3-hydroxykynurenine, serves as the branching point for the synthesis of different ommochrome classes. The dimerization of 3-hydroxykynurenine leads to the formation of uncyclized this compound, a crucial precursor for ommatins.[5] It is hypothesized that the biosynthesis of ommins also proceeds through this intermediate, which is then thought to condense with a sulfur-containing molecule to form the characteristic phenothiazine core of ommins like ommin A.[5]

Ommochrome_Biosynthesis Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Tryptophan-2,3-dioxygenase, Kynurenine formamidase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine Kynurenine-3-monooxygenase Uncyclized_this compound Uncyclized this compound Hydroxykynurenine->Uncyclized_this compound Oxidative Dimerization This compound This compound (Ommatin) Uncyclized_this compound->this compound Intramolecular Cyclization Ommin_A Ommin A (Ommin) Uncyclized_this compound->Ommin_A Condensation (Hypothesized) Sulfur_Compound Sulfur-containing precursor (e.g., from Cysteine) Sulfur_Compound->Ommin_A Condensation (Hypothesized)

Caption: Biosynthetic pathway of ommochromes from tryptophan.

References

Uncyclized Xanthommatin: A Comparative Analysis of its In Vivo and In Vitro Identification

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers confirming the identity of the elusive ommochrome precursor, uncyclized xanthommatin, in biological and synthetic environments.

The identification of uncyclized this compound, a critical and labile intermediate in the biosynthesis of ommochrome pigments, has been a long-standing challenge in invertebrate biochemistry. Recent advancements combining organic synthesis and sensitive analytical techniques have enabled its characterization both in vitro and for the first time, in vivo.[1][2] This guide provides a comprehensive comparison of the methods and findings that have led to the confirmation of uncyclized this compound's identity, offering researchers a valuable resource for their own investigations.

Core Findings: In Vitro Synthesis Mirrors In Vivo Biosynthesis

A pivotal study by Figon et al. demonstrated that the in vitro synthesis of ommatins proceeds through a mechanism similar to the in vivo biosynthetic pathway.[1] By synthesizing uncyclized this compound through the oxidative condensation of 3-hydroxykynurenine, researchers were able to establish its characteristic analytical signatures.[1][3] Subsequent detection of the same molecule in biological extracts from housefly eyes confirms that the dimerization of 3-hydroxykynurenine is the primary route to ommatin formation in vivo.[1][3] This discovery solidifies the role of uncyclized this compound as a key branching metabolite in the broader biosynthesis of ommochromes.[1][4]

Comparative Data: Analytical Characteristics of Uncyclized this compound

The following table summarizes the key analytical parameters for the identification of uncyclized this compound and related compounds, both from in vitro synthesis and in vivo extracts.

CompoundRetention Time (min)[M+H]+ (m/z)Key MS/MS Fragments (m/z)UV-Vis λmax (nm)Source
Uncyclized this compound 6.7443Not explicitly detailed430In Vitro & In Vivo[3]
This compound8.9424407, 389, 361, 351, 317, 289, 276, 261440In Vitro & In Vivo[3][5]
Decarboxylated this compound11.4380363, 345, 317, 307440In Vitro & In Vivo[3][5]

Experimental Protocols: A Methodological Overview

The successful identification of the labile uncyclized this compound hinges on a combination of controlled synthesis and high-sensitivity analytical techniques.

In Vitro Synthesis of Uncyclized this compound

Uncyclized this compound is synthesized via the oxidative condensation of 3-hydroxykynurenine.[1][3] A common method involves using potassium ferricyanide (B76249) as an oxidant.[1][3]

  • Reaction Mixture: 3-hydroxykynurenine is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Oxidation: An oxidant like potassium ferricyanide is added to initiate the oxidative dimerization.

  • Quenching and Extraction: The reaction is quenched, and the product is extracted into an appropriate solvent, such as acidified methanol (B129727) (e.g., 0.5% HCl in methanol), for immediate analysis to prevent degradation.[1][3]

Sample Preparation from Biological Sources (e.g., Insect Eyes)

The extraction of ommochromes from biological tissues requires careful handling to preserve the integrity of labile intermediates.

  • Homogenization: Tissues, such as insect eyes, are homogenized in an extraction solvent, typically acidified methanol.[6]

  • Clarification: The homogenate is centrifuged to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the extracted pigments is collected for analysis.[6] For labile compounds, immediate analysis is crucial.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the cornerstone for separating and identifying ommochromes and their precursors.

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is commonly used for separation.[7]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with an acid modifier like formic acid.[7]

  • Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance at specific wavelengths (e.g., 430 nm and 440 nm), while the eluent is introduced into a mass spectrometer.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is effective for these compounds.[8] Tandem mass spectrometry (MS/MS) is then used to obtain fragmentation patterns for structural elucidation.[3][5]

Visualizing the Pathways and Processes

Ommochrome Biosynthesis Pathway

Ommochrome_Biosynthesis Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine Kynurenine Kynurenine Formylkynurenine->Kynurenine 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Uncyclized this compound Uncyclized this compound 3-Hydroxykynurenine->Uncyclized this compound Dimerization This compound This compound Uncyclized this compound->this compound Cyclization Ommins Ommins Uncyclized this compound->Ommins Branching Pathway Other_Ommatins Other Ommatins This compound->Other_Ommatins

Caption: The biosynthetic pathway of ommochromes from tryptophan.

Experimental Workflow for Identification

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo 3_OH_Kynurenine 3-Hydroxykynurenine Oxidative_Condensation Oxidative Condensation 3_OH_Kynurenine->Oxidative_Condensation In_Vitro_Sample In Vitro Sample (Uncyclized this compound) Oxidative_Condensation->In_Vitro_Sample LC_DAD_MS LC-DAD-MS/MS Analysis In_Vitro_Sample->LC_DAD_MS Biological_Source Biological Source (e.g., Insect Eyes) Extraction Extraction with Acidified Methanol Biological_Source->Extraction In_Vivo_Extract In Vivo Extract Extraction->In_Vivo_Extract In_Vivo_Extract->LC_DAD_MS Data_Analysis Data Analysis and Comparison (Retention Time, m/z, Fragmentation) LC_DAD_MS->Data_Analysis Identification Confirmation of Identity Data_Analysis->Identification

Caption: Workflow for the identification of uncyclized this compound.

References

A Comparative Analysis of Xanthommatin and Zinc Oxide as Visible Light Boosters in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the evolving landscape of photoprotection, the focus is expanding beyond ultraviolet (UV) radiation to include the detrimental effects of visible light on the skin. This guide provides a detailed comparison of two ingredients at the forefront of this new frontier: the bio-inspired organic compound xanthommatin and the well-established mineral filter, zinc oxide. This analysis is intended for researchers, scientists, and drug development professionals seeking to formulate next-generation sunscreens with enhanced visible light protection.

Executive Summary

Visible light, particularly high-energy visible (HEV) light, has been implicated in skin aging and hyperpigmentation. While zinc oxide has been a cornerstone of broad-spectrum sun protection, its efficacy against visible light can be limited, especially in its nanoparticle form. This compound, a naturally occurring biochrome, is emerging as a potent booster for both UV and visible light protection. Recent studies demonstrate that the incorporation of this compound into mineral sunscreen formulations can significantly enhance their visible light blocking potential. This guide will delve into the available quantitative data, experimental methodologies, and the underlying mechanisms of these two ingredients.

Quantitative Data Comparison

The following table summarizes the key performance metrics of this compound as a visible light booster in a zinc oxide-based sunscreen formulation.

Performance MetricFormulation with this compoundFormulation without this compoundPercentage ImprovementCitation
Total UV AbsorbanceIncreasedBaseline28%[1]
Total Visible Light Blocking PotentialIncreasedBaseline45%[1]

Mechanisms of Action

This compound: As a multifunctional cosmetic ingredient, this compound possesses a broad absorption profile that spans from the UV through the visible light spectrum.[2][3][4] Its efficacy as a visible light booster stems from its ability to absorb light in this range, thereby preventing it from penetrating the skin and causing cellular damage. Furthermore, this compound has been shown to be a photostable antioxidant, which is a desirable characteristic for sunscreen ingredients.[1][5]

Zinc Oxide: Zinc oxide is a physical sunscreen that primarily works by absorbing UV radiation, with reflection and scattering playing a minor role.[6][7] While it offers broad-spectrum UV protection, its ability to protect against visible light is dependent on particle size.[8][9] Non-micronized zinc oxide can offer some visible light protection; however, modern formulations often use micronized or nanoparticle zinc oxide to improve cosmetic elegance and reduce the white cast on the skin.[10][11] This reduction in particle size diminishes its capacity to block visible light.[10][11] For significant visible light protection from a mineral sunscreen, it is often formulated with iron oxides to provide a tint.[10][12]

Signaling Pathway of Visible Light-Induced Hyperpigmentation

G VL Visible Light Opsin3 Opsin-3 Receptor (in melanocytes) VL->Opsin3 Ca_pathway Calcium-Dependent Pathway Opsin3->Ca_pathway MITF Upregulation of MITF Ca_pathway->MITF Tyrosinase_complex Activation of Tyrosinase and Dopachrome Tautomerase Complex Ca_pathway->Tyrosinase_complex Pigment_production Increased Pigment Production MITF->Pigment_production Tyrosinase_complex->Pigment_production

Caption: Signaling pathway of visible light-induced hyperpigmentation.

Experimental Protocols

In Vitro Visible Light Transmission Testing

This protocol outlines a method for assessing the visible light protection of a sunscreen formulation.

1. Sample Preparation:

  • The test sunscreen product is applied to polymethyl methacrylate (B99206) (PMMA) plates at a concentration of 1.3 mg/cm².[13]

  • The plates are then left to dry in a dark environment at 35°C for 15 minutes.[13]

2. Spectral Measurement:

  • The spectral transmission of the sunscreen-coated plates is measured using a spectrophotometer with a double monochromator.[13]

  • Measurements are taken at 1 nm intervals across the spectral range of 290 to 750 nm.[13]

3. Data Analysis:

  • The percentage of visible light transmittance is calculated by averaging the transmittance values from 380 nm to 700 nm.[13]

  • The percentage of visible light blocked is then calculated as: 100 - % Transmittance.[13]

Clinical Study Protocol for Visible Light-Induced Pigmentation

This protocol describes a clinical study to evaluate the efficacy of sunscreens in preventing visible light-induced pigmentation.

1. Subject Recruitment:

  • Healthy individuals with Fitzpatrick skin phototype IV are recruited for the study.[11]

  • Exclusion criteria include recent sun exposure and photosensitive disorders.[11]

2. Test Sites:

  • Multiple 5x5 cm squares are marked on the mid-back of each participant.[11]

  • Test sites include an untreated control, a site exposed to visible light without protection, a site treated with a standard SPF 50 mineral sunscreen, and sites treated with the experimental formulations.[11]

3. Treatment and Irradiation:

  • The designated test sites are treated with the respective products at baseline and on subsequent days (e.g., days 1, 2, and 3).[11]

  • The sites (excluding the untreated control) are then exposed to a controlled source of visible light.

4. Efficacy Evaluation:

  • Pigmentation is assessed visually by trained evaluators at specified time points (e.g., day 4 and day 14) using a pigmentation scale.[11]

  • Objective colorimetry measurements are also taken using a chromameter to quantify changes in skin color.[11]

Experimental Workflow for Sunscreen Efficacy Testing

G cluster_invitro In Vitro Testing cluster_invivo In Vivo (Clinical) Testing A Sunscreen Application on PMMA Plates B Spectrophotometer Measurement (290-750nm) A->B C Calculate % Visible Light Blocked B->C End End C->End D Subject Recruitment (Fitzpatrick IV) E Application of Test Products to Back D->E F Visible Light Irradiation E->F G Visual & Colorimetric Pigment Assessment F->G G->End Start Start Start->A Start->D

Caption: Experimental workflow for in vitro and in vivo sunscreen efficacy testing.

Conclusion

The data presented in this guide suggests that this compound is a promising ingredient for enhancing the visible light protection of sunscreen formulations. Its ability to significantly boost the visible light blocking potential of a zinc oxide-based sunscreen, coupled with its antioxidant properties, makes it a compelling candidate for the development of advanced photoprotection products.[1] While zinc oxide remains a reliable and effective broad-spectrum UV filter, its efficacy against visible light in modern, cosmetically elegant formulations may be insufficient for comprehensive protection.[8][9][10] Therefore, the incorporation of visible light boosters like this compound is a critical step forward in formulating sunscreens that offer holistic protection against the full spectrum of solar radiation. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy of this compound and zinc oxide as standalone visible light protectors.

References

Safety Operating Guide

Navigating the Disposal of Xanthommatin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, procedural framework for the safe handling and disposal of Xanthommatin waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Disposal Protocol

The following step-by-step procedures are designed to minimize risk to personnel and the environment during the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to wear appropriate PPE to prevent exposure.[3]

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or glasses.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to prevent hazardous reactions.[4][5]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be chemically compatible with the substance and have a secure, tight-fitting lid.[3][4][6]

  • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in the designated hazardous waste container.[3]

  • Aqueous Solutions: Aqueous solutions containing this compound must be disposed of through your institution's hazardous waste management program.[7] Do not dispose of this type of waste down the drain.[2][7][8]

Step 3: Storage of Chemical Waste

All chemical waste must be stored safely within the laboratory prior to collection by Environmental Health & Safety (EHS).

  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA.[6][8][9] This area should be located at or near the point of waste generation.[3][4][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate any potential leaks or spills.[3][4]

  • Segregation: Ensure this compound waste is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions or the emission of poisonous gases.[4][6]

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be discarded as regular trash.[2][3]

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., water) three times.[2][3]

  • Collect Rinsate: The first rinse is considered hazardous and must be collected and disposed of as liquid hazardous waste.[3][10] Subsequent rinses may also need to be collected depending on institutional and local regulations.[3]

  • Deface Label: Completely remove or deface the original chemical label on the container to avoid confusion.[2][3]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the regular laboratory trash or recycling, depending on the material.[2][3]

Step 5: Arrange for Final Disposal

The final disposal of hazardous waste must be managed by trained professionals.

  • Contact EHS: Do not dispose of this compound waste in the regular trash or sewer system.[2][4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[8][9]

  • Labeling: Ensure the hazardous waste container is properly labeled with its contents to facilitate safe handling and disposal by EHS staff.[8][9]

Quantitative Data Summary for Hazardous Waste Handling

While specific quantitative disposal data for this compound is not available, the following table summarizes general best-practice parameters for laboratory chemical waste management.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste.[8][9]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid.[9]
Container Headroom Leave at least one inch of headroom to allow for expansion.[6]
pH for Drain Disposal (if applicable) Must be between 5.0 and 12.5 for non-hazardous aqueous solutions.[6]
SAA Storage Time Limit Up to 12 months, provided accumulation limits are not exceeded.[9]
Time to Removal (Once Full) Must be removed from the lab by EHS within 3 calendar days.[8][9]

Experimental Protocols

Specific experimental protocols for the disposal of this compound have not been detailed in the reviewed literature. The procedures outlined in this document are derived from established, general guidelines for the safe disposal of laboratory chemical waste.[2][4][6][8][9] Researchers must always consult their institution's specific waste management policies.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Decontamination A Generate this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B K Triple-Rinse Empty Container A->K C Select Labeled, Compatible Hazardous Waste Container B->C D Segregate Waste into Container C->D E Securely Close Container D->E F Store in Designated SAA (Satellite Accumulation Area) E->F G Use Secondary Containment F->G H Container Full or Project Complete? G->H I Contact EHS for Pickup H->I Yes J EHS Collects and Disposes of Waste I->J L Collect Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Container in Regular Trash K->M L->D Add to Liquid Waste

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Xanthommatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Xanthommatin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a naturally occurring ommochrome pigment found in arthropods and cephalopods.[1] While toxicological studies suggest it has relatively low acute toxicity via oral and dermal routes, it is predicted to be a potential inhalation hazard and a weak skin sensitizer.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure risk when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection:

  • Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • For tasks with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to safety goggles.[3][4]

Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are essential.[5] Given that this compound is a potential weak skin sensitizer, it is crucial to select gloves made of a material that is impervious to the substance.[1] Regularly inspect gloves for any signs of degradation and replace them as needed.[5]

  • Lab Coat/Coveralls: A lab coat or coveralls should be worn to protect the skin and personal clothing.[3] For procedures with a higher risk of contamination, disposable coveralls may be necessary.[6]

Respiratory Protection:

  • Due to the potential inhalation hazard, respiratory protection is a critical component of the PPE ensemble.[1]

  • For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 or higher particulate respirator may be sufficient.[3]

  • In situations with poor ventilation or the potential for significant aerosolization, a full-face respirator with appropriate cartridges or a supplied-air respirator should be used.[3][7]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of this compound.

EndpointTest SystemResultGHS Hazard ClassificationReference
Acute Oral Toxicity (LD50)Rat (CAOTE)>2000 mg/kgCategory 5 (moderate)[1]
MutagenicityAmes TestNot mutagenicNot classified[1]
Skin Sensitizationin vitro (DPRA/h-CLAT)Weak sensitizerCategory 1 (weak sensitizer)[1]
Aquatic Toxicity (LC50)Fathead Minnow>2000 mg/LNot classified[1]
Aquatic Toxicity (EC50)Daphnia>10,000 mg/LNot classified[1]
Aquatic Toxicity (EC50)Green Algae>10,000 mg/LNot classified[1]

CAOTE: Cell-based Approximate Oral Toxicity Estimate; DPRA: Direct Peptide Reactivity Assay; h-CLAT: human Cell Line Activation Test; GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Keep the container tightly closed when not in use.[2]

2. Handling and Experimental Procedures:

  • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Wear the full recommended PPE as described above.

  • Avoid the formation of dust during handling.[2]

  • Use dedicated utensils (spatulas, weighing paper, etc.) for handling this compound.

  • After handling, wash hands thoroughly with soap and water.

3. Disposal Plan:

  • Solid Waste: Collect waste this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[2]

  • Liquid Waste: If this compound is dissolved in a solvent, the waste solution should be collected in a labeled, sealed waste container compatible with the solvent used.

  • Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in the regular trash.[2]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup Set up work area in a ventilated enclosure prep_ppe->prep_setup handle_weigh Carefully weigh this compound, avoiding dust generation prep_setup->handle_weigh Proceed when ready handle_exp Perform experimental procedure handle_weigh->handle_exp cleanup_decon Decontaminate work surfaces and equipment handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and label all This compound waste cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。